molecular formula C9H10N2O B107747 6-amino-3,4-dihydroquinolin-2(1H)-one CAS No. 22246-13-5

6-amino-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B107747
CAS No.: 22246-13-5
M. Wt: 162.19 g/mol
InChI Key: NFWVCYWFUIFIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3,4-dihydroquinolin-2(1H)-one is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical synthetic intermediate for developing novel therapeutic agents. Its key research value lies in its role as a precursor to chitin synthase inhibitors, a safe and selective target for antifungal agents, offering a potential path to overcome limitations of current antifungals . Furthermore, this dihydroquinolinone core is utilized in the enantioselective synthesis of unprotected cyclic α-amino acids, which are of particular importance for creating peptidomimetics and bioactive compounds . The compound's versatility extends to carbonic anhydrase (CA) inhibition; its derivatives show promising, selective inhibitory activity against human isoforms hCA IX and hCA XII, which are significant targets in cancer research . The reactive 3-amino group allows for diverse chemical modifications, enabling the construction of complex molecular architectures for probing structure-activity relationships and screening against various biological targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWVCYWFUIFIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406718
Record name 6-amino-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-13-5
Record name 6-Amino-3,4-dihydroquinolin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-amino-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-3,4-dihydro-1H-quinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

pharmacological profile of 6-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of 6-amino-3,4-dihydroquinolin-2(1H)-one

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1] Its structural foundation is the 3,4-dihydroquinolin-2(1H)-one core, a recognized "privileged structure" in neuropharmacology due to its recurrence in a variety of biologically active molecules that target the central nervous system (CNS).[2] The addition of an amino group at the 6-position presents a key functional handle that can significantly influence the molecule's chemical reactivity and biological interactions, making it a versatile building block for the synthesis of novel therapeutic agents.[1][3]

This technical guide provides a comprehensive overview of the . While this compound is primarily utilized as a key pharmaceutical intermediate, this guide will delve into the established pharmacology of its core scaffold, drawing insights from prominent drugs like aripiprazole to infer its potential biological activities and therapeutic applications.[4][5] We will explore its synthesis, physicochemical properties, the neuropharmacology of the dihydroquinolinone core, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Synthesis and Physicochemical Properties

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 6-nitro-3,4-dihydroquinolin-2(1H)-one.[6] This transformation is a standard procedure in medicinal chemistry and can be accomplished using various reducing agents.

Experimental Protocol: Synthesis of this compound[6]
  • Dissolution: Dissolve 6-nitro-3,4-dihydroquinolin-2(1H)-one (1 equivalent) in methanol at 0 °C.

  • Addition of Reagents: Sequentially add zinc powder (5 equivalents) and ammonium chloride (5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Filtration: Upon completion, filter the mixture through a pad of celite to remove the solid residues.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Dissolve the residue in a solution of 5% methanol in dichloromethane and wash with water.

  • Drying and Final Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 22246-13-5[4]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Appearance Light yellow to light brown solid[1]
Purity ≥97%[1]

The 3,4-Dihydroquinolin-2(1H)-one Core: A Privileged Scaffold in Neuropharmacology

The 3,4-dihydroquinolin-2(1H)-one scaffold is a cornerstone in the design of CNS-active agents. Its significance is exemplified by the atypical antipsychotic drug aripiprazole, which features this core structure.[5][7]

Mechanism of Action: Insights from Aripiprazole

Aripiprazole possesses a unique pharmacological profile, acting as a dopamine-serotonin system stabilizer.[8] Its therapeutic efficacy is attributed to a combination of:

  • Partial agonism at dopamine D2 receptors: Aripiprazole has a high affinity for D2 receptors (Ki = 0.34 nM).[9] Unlike full antagonists, its partial agonism allows it to modulate dopaminergic activity, acting as a functional antagonist in a hyperdopaminergic state and as a functional agonist in a hypodopaminergic state.[9]

  • Partial agonism at serotonin 5-HT1A receptors. [8]

  • Antagonism at serotonin 5-HT2A receptors. [8]

This polypharmacology allows aripiprazole to effectively manage the positive, negative, and cognitive symptoms of schizophrenia while mitigating the risk of extrapyramidal side effects and weight gain often associated with other antipsychotics.[5][10]

Signaling Pathways

The interaction of compounds containing the 3,4-dihydroquinolin-2(1H)-one core with dopamine and serotonin receptors initiates a cascade of intracellular signaling events. The D2-like receptor family (D2, D3, D4) typically couples to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[11] Conversely, the D1-like family (D1, D5) couples to stimulatory G-proteins (Gs) to activate adenylyl cyclase and increase cAMP.[11]

G_Protein_Coupled_Receptor_Signaling cluster_D2 D2-like Receptor Pathway D2_Ligand D2 Partial Agonist (e.g., Aripiprazole) D2R Dopamine D2 Receptor D2_Ligand->D2R Binds Gi Gi Protein D2R->Gi Activates AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited Inhibits cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased

Caption: Simplified signaling pathway for D2-like receptor activation.

Inferred Pharmacological Profile of this compound

Given that this compound shares the same core scaffold as aripiprazole, it is plausible that it and its derivatives may also interact with dopamine and serotonin receptors. The presence of the amino group at the 6-position provides a site for further chemical modification, allowing for the synthesis of a library of compounds with potentially diverse pharmacological activities. This amino group can also act as a hydrogen bond donor and acceptor, which could enhance binding to biological targets.[3]

Experimental Protocols for Pharmacological Characterization

To elucidate the specific and its derivatives, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., human dopamine D2 receptor).

  • Radioligand Binding: Incubate the cell membranes with a known radioligand for the receptor and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the Ki (inhibition constant) value, which represents the affinity of the test compound for the receptor.

Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor-Expressing Cell Membranes start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation filtration Separate Bound and Unbound Radioligand incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Calculate Ki Value quantification->analysis end End analysis->end

Caption: Workflow for an in vitro receptor binding assay.

Functional Assay (cAMP Assay)

This assay determines whether a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor.

  • Cell Culture: Culture cells expressing the receptor of interest.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Cell Lysis: Lyse the cells to release intracellular components.

  • cAMP Measurement: Measure the intracellular cAMP levels using an appropriate assay kit (e.g., ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the dose-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Pharmacokinetic Considerations

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[12] Based on the data from aripiprazole, compounds with a 3,4-dihydroquinolin-2(1H)-one core are expected to have good oral bioavailability.[7]

Metabolism

Metabolism is a critical aspect of pharmacokinetics. Aripiprazole is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[7][9][10] It is likely that derivatives of this compound will also be substrates for these enzymes. The amino group on the 6-position may also be a site for metabolic transformations such as N-acetylation or glucuronidation.

Distribution

Aripiprazole and its active metabolite, dehydroaripiprazole, are highly bound to plasma proteins (>99%), primarily albumin.[7][8] This extensive protein binding can influence the distribution of the drug in the body.

Pharmacokinetic Parameters of Aripiprazole
ParameterValueSource
Oral Bioavailability 87%[7]
Time to Peak Plasma Concentration 3-5 hours[7]
Elimination Half-life ~75 hours[5]
Active Metabolite Dehydroaripiprazole[5][8]

Therapeutic Potential and Future Directions

This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in a range of CNS disorders, including:

  • Schizophrenia and Bipolar Disorder: By targeting dopamine and serotonin receptors.[5][10]

  • Major Depressive Disorder: As an adjunctive therapy.[5]

  • Neurodegenerative Diseases: The neuropharmacological activity of the core scaffold suggests potential for development in this area.

Future research should focus on the synthesis and pharmacological characterization of a diverse library of derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial in identifying compounds with optimized potency, selectivity, and pharmacokinetic properties. The development of novel ligands targeting dopamine and serotonin receptors continues to be an active area of research, and this compound represents a promising scaffold for the discovery of next-generation CNS therapies.

References

  • Salzano, S., et al. (2020). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. Frontiers in Psychiatry. [Link]

  • Tuplin, E. W., & Holahan, M. R. (2017). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience. [Link]

  • National Center for Biotechnology Information. Aripiprazole Therapy and CYP2D6 Genotype. [Link]

  • Baran, P., et al. (2017). Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure. International Journal of Molecular Sciences. [Link]

  • U.S. Food and Drug Administration. ABILIFY (aripiprazole) Tablets, ABILIFY (aripiprazole) Oral Solution. [Link]

  • Chem-Impex. 6-Aminoisoquinolin-1(2H-one. [Link]

  • Arch Pharm (Weinheim). (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. [Link]

  • Molecules. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. [Link]

  • MySkinRecipes. 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Duplantier, A. J., et al. (2009). Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Google Patents. Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • RSC Publishing. (1993). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. [Link]

  • Visual Neuroscience. (2001). Dopamine depletion with 6-OHDA enhances dopamine D1-receptor modulation of potassium currents in retinal bipolar cells. [Link]

  • Dana Bioscience. 6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one 1g. [Link]

  • PubChem. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]

  • PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. [Link]

  • National Center for Biotechnology Information. Chapter 1 Pharmacokinetics & Pharmacodynamics. [Link]

  • National Center for Biotechnology Information. Biochemistry, Dopamine Receptors. [Link]

  • Journal of Nutrition. (2003). Amino acid pharmacokinetics and safety assessment. [Link]

  • Acta Pharmaceutica. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link]

  • Frontiers in Chemistry. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. [Link]

Sources

6-amino-3,4-dihydroquinolin-2(1H)-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-amino-3,4-dihydroquinolin-2(1H)-one: A Cornerstone Pharmaceutical Intermediate

Introduction: The Unseen Pillar of Modern Therapeutics

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often gets the spotlight. However, the journey to that API is paved with critical molecules known as intermediates. Among these, This compound stands out as a pivotal building block, particularly in the synthesis of neuropsychiatric medications. This guide, intended for researchers and drug development professionals, delves into the core scientific principles of this versatile compound, from its synthesis to its application, underscoring its significance in medicinal chemistry.

This molecule, a dihydroquinolinone derivative, is a vital organic compound with the chemical formula C9H10N2O and a molecular weight of approximately 162.19 g/mol .[1][2] Its structure, featuring an amino group on the dihydroquinolinone core, makes it a highly versatile scaffold for creating more complex molecules with therapeutic potential.[1]

PropertyValueSource
CAS Number 22246-13-5[1][3]
Molecular Formula C9H10N2O[1][2]
Molecular Weight 162.19 g/mol [1][2]
Appearance Light yellow to light brown solid[1]
Purity Typically ≥97% for pharmaceutical use[1]

Strategic Synthesis: From Nitro Precursor to Amino Core

The primary industrial synthesis of this compound is a classic example of nitro group reduction, a fundamental transformation in organic chemistry. The choice of this method is driven by the ready availability of the starting material, 6-nitro-3,4-dihydroquinolin-2(1H)-one, and the high efficiency of the reduction.

The causality behind this choice is rooted in reaction kinetics and selectivity. Catalytic hydrogenation is a common method for nitro group reduction, but for this specific substrate, a metal/acid system often proves more practical and cost-effective on a large scale.

Protocol: Reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one

This protocol describes a common lab-scale synthesis. The selection of zinc powder and ammonium chloride in methanol is a strategic choice that offers a milder and more selective reduction compared to more aggressive reagents like tin(II) chloride or catalytic hydrogenation with palladium on carbon, which might require specialized high-pressure equipment.[4]

Step-by-Step Methodology:

  • Dissolution: At 0°C, dissolve 6-nitro-3,4-dihydroquinolin-2(1H)-one (3 g) in methanol (60 mL). The low temperature is crucial to control the initial exotherm of the reaction.[4]

  • Reagent Addition: Sequentially add zinc powder (5 equivalents) and ammonium chloride (5 equivalents). Ammonium chloride acts as a proton donor in this system, facilitating the reduction by zinc.[4]

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. The progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[4]

  • Work-up: Upon completion, filter the mixture through a pad of diatomaceous earth (Celite) to remove the zinc salts and other solid residues.[4]

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a solution of 5% methanol in dichloromethane and wash with water. This step removes the remaining inorganic salts.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. This process typically yields around 2.3 g of the product, representing a high yield of approximately 91%.[4]

Synthesis Workflow Diagram

Synthesis_Workflow Start 6-nitro-3,4-dihydroquinolin-2(1H)-one in Methanol Reagents Add Zinc Powder & Ammonium Chloride at 0°C Start->Reagents Reaction Stir at Room Temperature (1 hr) Monitor by TLC Reagents->Reaction Filtration Filter through Celite Reaction->Filtration Extraction Concentrate Filtrate Extract with DCM/MeOH Filtration->Extraction Isolation Dry & Concentrate Organic Layer Extraction->Isolation Product This compound Isolation->Product

Caption: Synthesis of this compound.

Pivotal Role in Aripiprazole Synthesis

The primary driver for the demand for this compound is its crucial role as a precursor to 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 22246-18-0) , a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[5][6][7] Aripiprazole is used to treat schizophrenia, bipolar disorder, and major depressive disorder.[8][9]

The conversion of the 6-amino group to a 7-hydroxy group is a multi-step process that typically involves diazotization of the amino group followed by hydrolysis. This transformation is a cornerstone of aromatic chemistry, allowing for the strategic introduction of a hydroxyl group, which is then used as a handle for subsequent etherification in the final steps of the Aripiprazole synthesis.

The synthesis of Aripiprazole begins with the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane.[10] This step forms the butyl ether linkage. The resulting intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to yield the final Aripiprazole molecule.

Logical Flow: From Intermediate to API

API_Synthesis cluster_0 Intermediate Synthesis cluster_1 Final API Synthesis Start This compound Step1 Diazotization & Hydrolysis Start->Step1 Intermediate 7-hydroxy-3,4-dihydroquinolin-2(1H)-one Step1->Intermediate Step2 Alkylation with 1,4-dibromobutane Intermediate->Step2 Step3 Coupling with 1-(2,3-dichlorophenyl)piperazine Step2->Step3 API Aripiprazole Step3->API

Caption: Role of the intermediate in Aripiprazole synthesis.

Beyond Aripiprazole: Emerging Applications

While its role in Aripiprazole synthesis is well-established, the unique structure of this compound makes it a valuable scaffold for medicinal chemists exploring new therapeutic agents.[1] Research is ongoing into its use for synthesizing compounds with potential anticancer, antimicrobial, and other CNS disorder applications.[1][3][11] For instance, new peptide derivatives of amino-dihydroquinolinones have been synthesized and investigated for their carbonic anhydrase enzyme inhibition activities.[12]

Analytical Characterization and Quality Control

Ensuring the purity of a pharmaceutical intermediate is paramount for the safety and efficacy of the final drug product. A battery of analytical techniques is employed to characterize this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the molecule. A typical spectrum in DMSO-d6 would show characteristic peaks for the aromatic protons, the amino group protons, and the aliphatic protons of the dihydroquinolinone ring system.[4] For example, the protons of the amino group (NH₂) typically appear as a broad singlet around 4.7 ppm, while the aromatic protons show up in the 6.3-6.6 ppm region.[4]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of the intermediate, separating it from any starting materials or by-products.

Safety and Handling

As with any chemical intermediate, proper handling is essential. While specific data for this compound is limited, related compounds suggest that it should be handled with care. The GHS hazard statements for the isomeric compound 6-amino-3,4-dihydro-2H-isoquinolin-1-one include warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is more than just a chemical formula on a page; it is a critical enabler in the production of life-changing medications. Its straightforward, high-yield synthesis and its versatile chemical functionality make it an indispensable tool for pharmaceutical scientists. Understanding the nuances of its synthesis, reactivity, and application provides a deeper appreciation for the elegant science that underpins modern drug development. As research continues to uncover new therapeutic possibilities, the importance of this foundational intermediate is set to grow even further.

References

  • Vertex AI Search. (n.d.). 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis.
  • Santa Cruz Biotechnology. (n.d.). 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one | CAS 22246-18-0.
  • ChemicalBook. (n.d.). 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0.
  • BLDpharm. (n.d.). 22246-18-0|7-Hydroxy-3,4-dihydroquinolin-2(1H)-one.
  • Fisher Scientific. (n.d.). CAS RN 22246-18-0.
  • LGC Standards. (n.d.). 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one.
  • (n.d.). This compound: Your Trusted Pharmaceutical Intermediate Manufacturer & Supplier.
  • PubMed. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities.
  • (n.d.). Procuring this compound: A Manufacturer's Perspective on Quality and Supply.
  • PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one.
  • ChemicalBook. (n.d.). 6-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE | 22246-13-5.
  • Chem-Impex. (n.d.). 6-Aminoisoquinolin-1(2H)-one.
  • PubMed Central. (n.d.). Classics in Chemical Neuroscience: Aripiprazole.
  • PubMed Central. (n.d.). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity.
  • PubChem. (n.d.). Aripiprazole.

Sources

Introduction: The 6-Aminoquinolinone Scaffold – A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Aminoquinolinones

The quinolinone motif is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its rigid, planar structure and capacity for hydrogen bonding make it an ideal scaffold for interacting with various biological targets. Within this broad class, the 6-aminoquinolinone core has emerged as a particularly versatile and "privileged" structure. The strategic placement of an amino group at the C-6 position fundamentally alters the electronic and steric properties of the quinolinone system, opening new avenues for molecular interactions and therapeutic applications.

Historically, the C-6 position of quinolones was dominated by a fluorine atom, a critical component for the potent activity of fluoroquinolone antibacterials. However, pioneering research demonstrated that replacing this fluorine with an amino group could retain, and in some cases modulate, significant biological activity, leading to new classes of compounds.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-aminoquinolinones, synthesizing data from antibacterial, anticancer, and other therapeutic areas. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights to guide the rational design of novel 6-aminoquinolinone-based therapeutics.

The 6-Aminoquinolinone Core: Anatomy and Key Modification Sites

The foundational 6-aminoquinolinone structure presents multiple positions for chemical modification, each offering a distinct opportunity to modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Understanding these key positions is fundamental to any rational drug design campaign.

6_Aminoquinolinone_Core cluster_0 6-Aminoquinolinone Scaffold mol N1 N1 C2 C2 C3 C4=O C4 C3 C4a C4a C5 C5 C6 C6-NH2 C7 C7 C8 C8 C8a C8a

Caption: Core structure of 6-aminoquinolinone with key positions for substitution.

Comprehensive SAR Analysis by Position

The biological activity of 6-aminoquinolinones is exquisitely sensitive to the nature and position of its substituents. The following sections dissect the SAR at each key position, explaining the causality behind observed activity changes.

The Crucial C-6 Amino Group

The defining feature of this scaffold, the C-6 amino group, serves as more than a simple substitution. It can act as both a hydrogen bond donor and acceptor, fundamentally influencing interactions with target proteins. In the context of antibacterial agents that target DNA gyrase, replacing the traditional C-6 fluorine with an amino group maintains good activity against Gram-negative bacteria and can enhance activity against Gram-positive strains, depending on other substitutions.[1] This highlights that while fluorine provides potent activity, the amino group offers a different but equally effective mode of interaction.

N-1 Position: The Anchor for Potency

The substituent at the N-1 position is a primary determinant of potency across multiple target classes, particularly for antibacterial quinolones.[2]

  • Causality: This position often projects into a specific pocket of the target enzyme. Small alkyl groups like ethyl or cyclopropyl are classic choices in antibacterial agents, as they provide optimal steric fit and hydrophobic interactions within the DNA gyrase complex. The choice of substituent here directly impacts the overall conformation and binding affinity of the molecule. For other targets, larger groups may be tolerated or even required to access different regions of the binding site.

C-7 Position: Modulator of Spectrum and Selectivity

The C-7 position is arguably the most explored site for modification, offering a powerful handle to fine-tune the biological activity spectrum and physicochemical properties.

  • Antibacterial Activity: In 6-aminoquinolones, the introduction of a thiomorpholine ring at C-7 leads to compounds with good activity against Gram-positive bacteria.[1] This is a departure from traditional fluoroquinolones where a piperazine ring is common. The sulfur atom in the thiomorpholine ring may engage in unique interactions or alter the electronics and solubility of the molecule favorably.

  • Kinase Inhibition: For kinase inhibitors, the C-7 substituent can be used to improve solubility and cell permeability or to gain additional interactions with the solvent-exposed region of the kinase.

C-8 Position: Enhancing Gram-Positive Activity

While often substituted with a hydrogen or a halogen in traditional quinolones, the C-8 position in the 6-aminoquinolinone series offers a unique opportunity for synergy.

  • Causality: Studies have demonstrated that the combined presence of a C-6 amino group and a C-8 methyl group is particularly effective for boosting antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA.[3][4] The C-8 methyl group likely induces a conformational twist in the quinolone core, optimizing its presentation to the DNA gyrase of Gram-positive organisms, an effect that is potentiated by the C-6 amino moiety.

C-3 and C-4 Positions: Diversification of Targets

The classic antibacterial pharmacophore includes a carboxylic acid at C-3 and a carbonyl at C-4. However, modifications here allow the scaffold to engage entirely different classes of targets.

  • Kinase Inhibitors: Replacing the C-3 carboxylic acid with bulky aromatic groups, such as an indole moiety, transforms the scaffold into a potent kinase inhibitor.[5][6] These large substituents are designed to occupy the ATP-binding site, with the quinolinone core often forming key hydrogen bonds with the kinase hinge region. Further substitution at the C-6 position can then be used to extend into nearby hydrophobic pockets to dramatically increase affinity and selectivity.[5][6]

  • Androgen Receptor Modulators: A 4-trifluoromethyl group, combined with a dialkylamino substitution at C-6, converts the scaffold into a selective androgen receptor modulator (SARM).[7] This demonstrates the remarkable plasticity of the quinolinone core, where modifications at C-4 and C-6 completely redirect its biological activity.

Target-Specific SAR Insights & Data

The versatility of the 6-aminoquinolinone scaffold is best appreciated by examining its SAR across different therapeutic targets.

Antibacterial Agents (DNA Gyrase Inhibitors)

The primary mechanism for quinolone antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV. For 6-aminoquinolones, the key to potent activity lies in the synergistic interplay between substituents at positions N-1, C-6, C-7, and C-8.

Table 1: SAR Summary for Antibacterial 6-Aminoquinolinones

Position Substituent Effect on Activity Rationale
N-1 Cyclopropyl, Ethyl Essential for high potency Optimal fit in DNA gyrase binding pocket.
C-6 -NH₂ Maintains Gram-negative activity, can improve Gram-positive activity Replaces fluorine, offers alternative H-bonding.[1]
C-7 Thiomorpholine Good Gram-positive activity Favorable interactions and physicochemical properties.[1]

| C-8 | -CH₃ | Enhances Gram-positive activity, especially when paired with C-6 -NH₂ | Induces favorable conformational twist for Gram-positive targets.[3] |

Kinase Inhibitors (e.g., Chek1, c-Met)

In kinase inhibition, the 6-aminoquinolinone scaffold serves as an ATP-competitive inhibitor. The SAR is driven by interactions within the ATP binding cleft, particularly the hinge region.

SAR_Logic_Kinase cluster_0 SAR Logic for Kinase Inhibition Core 6-Aminoquinolinone Core Hinge Kinase Hinge Region (H-Bonds) Core->Hinge Forms H-bonds Potency Increased Potency & Selectivity Hinge->Potency C3 Bulky Group at C-3 (e.g., Indole) ATP_Pocket Occupies ATP Binding Site C3->ATP_Pocket Projects into ATP_Pocket->Potency C6 Substitution at C-6 Hydrophobic Accesses Hydrophobic Pocket (HI) C6->Hydrophobic Extends into Hydrophobic->Potency

Caption: Logical flow of SAR for 6-aminoquinolinone-based kinase inhibitors.

X-ray crystallography has shown that substituents at the C-6 position can extend into a hydrophobic region (HI pocket) of the Chek1 kinase active site, significantly improving binding affinity.[5] A general trend observed is that minimizing polar surface area and the number of basic amines in these C-6 substituents leads to improved cell potency.[5][6]

Experimental Methodologies: A Self-Validating Approach

Trustworthy SAR data is built on robust and reproducible experimental protocols. The following sections detail standardized methodologies for the synthesis and evaluation of 6-aminoquinolinone derivatives.

General Synthetic Workflow

The synthesis of 6-aminoquinolinones typically begins with the construction of the corresponding 6-nitroquinoline, followed by a reduction step. This precursor can then be subjected to various modifications.

Synthesis_Workflow cluster_workflow General Synthesis Workflow Start p-Nitroaniline Derivative Skraup Skraup Synthesis (or similar cyclization) Start->Skraup Nitro 6-Nitroquinolinone Intermediate Skraup->Nitro Reduction Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) Nitro->Reduction Amino 6-Aminoquinolinone Core Scaffold Reduction->Amino Deriv Functionalization (e.g., N-alkylation, C-7 substitution) Amino->Deriv Final Target Molecules Deriv->Final

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a well-established "privileged structure" in medicinal chemistry, a distinction earned through its recurring presence in a multitude of biologically active compounds. This heterocyclic scaffold provides a versatile framework for the development of novel therapeutics across a spectrum of diseases. The specific analogue, 6-amino-3,4-dihydroquinolin-2(1H)-one, introduces a key functional group—a primary aromatic amine at the 6-position—that significantly influences its physicochemical properties and potential interactions with biological targets. This amino group can serve as a hydrogen bond donor and acceptor, enhancing the molecule's ability to bind with high affinity to macromolecular targets. This guide provides an in-depth exploration of the potential therapeutic targets for this compound, grounded in the established activities of structurally related compounds, and presents detailed methodologies for target validation.

I. The Kinase Family: A Primary Avenue for Therapeutic Intervention

A substantial body of evidence points towards protein kinases as a highly probable class of therapeutic targets for derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold. Kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders. The structural features of this compound make it a compelling candidate for development as a kinase inhibitor.

A. Rationale for Targeting Kinases

Derivatives of the quinolinone and dihydroquinolinone core have demonstrated inhibitory activity against a range of kinases. This suggests that the core scaffold is well-suited to fit into the ATP-binding pocket of these enzymes. The 6-amino group can be strategically modified to enhance selectivity and potency for specific kinase targets.

B. Key Kinase Targets and Their Therapeutic Relevance

Based on the activity of analogous compounds, the following kinases represent high-priority targets for this compound:

  • p38 Mitogen-Activated Protein (MAP) Kinase: A key mediator of the inflammatory response and cellular stress. Inhibition of p38 MAP kinase is a validated strategy for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

  • Janus Kinase 3 (JAK3): A critical component of cytokine signaling pathways that are central to the functioning of the immune system. Selective JAK3 inhibitors are of significant interest for the treatment of autoimmune disorders and organ transplant rejection.

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a prime therapeutic target.[1][2][3][4][5]

C. Experimental Workflow for Kinase Target Validation

A multi-step approach is essential to definitively identify and characterize the interaction of this compound with its kinase targets.

Kinase_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Model A Biochemical Kinase Assay (Enzymatic Activity) B Binding Affinity Assay (e.g., TR-FRET) A->B Confirm Direct Interaction C Cellular Phosphorylation Assay (Target Engagement) B->C Transition to Cellular Context D Cell Proliferation/Viability Assay (Functional Outcome) C->D Assess Cellular Efficacy E Animal Model of Disease (e.g., Xenograft, Arthritis Model) D->E Evaluate In Vivo Efficacy

Sources

discovery and background of 6-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic Background of 6-amino-3,4-dihydroquinolin-2(1H)-one

Introduction: The Privileged Scaffold of Dihydroquinolinones

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The 3,4-dihydroquinolin-2(1H)-one moiety is a quintessential example of such a scaffold.[1][2] This heterocyclic system is a core component of several FDA-approved drugs, including the antiplatelet agent cilostazol, the beta-blocker carteolol, and the atypical antipsychotic aripiprazole.[1] The versatility of the dihydroquinolinone core allows it to serve as a foundation for molecules that exhibit a wide array of pharmacological activities, from phosphodiesterase inhibition to modulation of dopamine and serotonin receptors.[1] This guide provides a detailed exploration of a key derivative, this compound, a vital building block for the synthesis of novel therapeutic agents.

Strategic Importance of the 6-Amino Substituent

The functionalization of the dihydroquinolinone core is a critical aspect of drug design, allowing for the fine-tuning of a compound's pharmacological profile. The introduction of an amino group at the C-6 position is a particularly significant strategic choice. This modification introduces a nucleophilic center and a hydrogen bond donor, which can be crucial for anchoring the molecule within a target's binding site.

Research into quinolone derivatives has demonstrated that a C-6 amino group can confer potent biological activity. For instance, in the development of new antibacterial agents, replacing the more common C-6 fluorine with an amino group resulted in compounds with good activity against both Gram-negative and Gram-positive bacteria.[3] Furthermore, the 6-amino-dihydroquinolinone scaffold has been a foundational element in the discovery of novel selective androgen receptor modulators (SARMs), highlighting its utility in diverse therapeutic areas.[4] Its structural relationship to 6-hydroxy-3,4-dihydroquinolinone, a key intermediate in the synthesis of cilostazol, further underscores its industrial and pharmaceutical relevance.[5][6]

Core Synthetic Pathways: From Simple Precursors to a Key Intermediate

The synthesis of this compound is not documented as a singular "discovery" event but rather as a recurring necessity in various medicinal chemistry programs. The most established and logical synthetic approach involves a multi-step sequence that builds the heterocyclic core first, followed by the introduction and modification of the required functional groups. The general pathway proceeds via acylation, intramolecular cyclization (Friedel-Crafts reaction), nitration, and a final reduction.[7][8]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_2 Step 3: Electrophilic Nitration cluster_3 Step 4: Nitro Group Reduction A Aniline C N-Phenyl-3-chloropropanamide A->C B 3-Chloropropionyl chloride B->C D 3,4-Dihydroquinolin-2(1H)-one C->D AlCl₃ E 6-Nitro-3,4-dihydroquinolin-2(1H)-one D->E HNO₃ / H₂SO₄ F This compound E->F Catalytic Hydrogenation G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Isolation A Combine 6-nitro-precursor, Pd/C, and Methanol in a flask. B Add Ammonium Formate portion-wise at 0-5 °C (exothermic control). A->B C Warm to reflux. Monitor by TLC until starting material is consumed. B->C D Cool and filter through Celite to remove Pd/C. C->D E Concentrate filtrate under reduced pressure. D->E F Purify by recrystallization or chromatography. E->F G cluster_0 Synthetic Transformations cluster_1 Resulting Compound Classes Core This compound (Scaffold) A Acylation / Sulfonylation Core->A B Reductive Amination Core->B C Diazotization Core->C D Buchwald-Hartwig Coupling Core->D ResA Amides / Sulfonamides A->ResA ResB Secondary / Tertiary Amines B->ResB ResC Aryl Halides / Phenols C->ResC ResD Diaryl Amines D->ResD

Sources

A Senior Application Scientist's Guide to the In Vitro Biological Evaluation of 6-amino-3,4-dihydroquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold - A Privileged Structure in Modern Drug Discovery

The 6-amino-3,4-dihydroquinolin-2(1H)-one core is a heterocyclic structure of significant interest in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antithrombotic properties.[1][3][4] The quinolinone scaffold is considered a "privileged structure" because it can bind to multiple, diverse biological targets with high affinity, making it a fertile ground for developing novel therapeutics.[5] Particularly in oncology, quinoline and quinolinone derivatives have been explored for their potential to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways crucial for cancer cell survival and proliferation.[5][6][7]

This guide provides a comprehensive, field-proven framework for the systematic in vitro biological evaluation of novel this compound analogs. As a Senior Application Scientist, my objective is not merely to present a sequence of protocols, but to illuminate the strategic rationale behind each experimental stage. We will progress logically from broad phenotypic screening to specific mechanistic and target-based assays, constructing a robust data package that elucidates the therapeutic potential of each analog.

Part 1: The Foundational Screen — Quantifying Cytotoxicity and Antiproliferative Activity

The Causality Behind the Choice: The initial and most fundamental question for any potential anticancer agent is: does it impact cancer cell viability or proliferation? A foundational screen is essential to identify active compounds, establish a potency range (i.e., the half-maximal inhibitory concentration, or IC50), and select promising candidates for deeper investigation. Without this step, all further mechanistic work is baseless. We employ high-throughput cell-based assays that provide a quantitative measure of how a compound affects a population of cancer cells.[8]

Selecting the Right Cellular Models

The choice of cancer cell lines is critical and should be hypothesis-driven. A diverse panel is recommended to assess both broad-spectrum activity and potential selectivity. For quinolinone analogs, a starting panel could include cell lines from various cancer types where this scaffold has previously shown activity, such as:

  • Breast Cancer: MCF-7, MDA-MB-231[6][9][10]

  • Cervical Cancer: HeLa[6][7]

  • Leukemia: K-562[6][7]

  • Glioblastoma: U87-MG[11]

It is also prudent to include a non-cancerous cell line (e.g., normal human dermal fibroblasts) to assess preliminary selectivity and potential for off-target toxicity.[12]

Experimental Protocol: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This method is chosen for its high sensitivity, broad linear range, and reduced likelihood of interference from colored compounds compared to traditional colorimetric assays like MTT.[13] The principle is straightforward: the assay quantifies ATP, an indicator of metabolically active, viable cells.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well, opaque-walled microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell adherence and recovery.

  • Compound Preparation: Prepare a serial dilution series of the this compound analogs in the appropriate vehicle (e.g., DMSO). Ensure the final DMSO concentration in the assay does not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: Add the compound dilutions to the cells. Include vehicle-only controls (100% viability) and a positive control known to induce cell death (e.g., Staurosporine).

  • Incubation: Incubate the plates for a standard duration, typically 72 hours, which allows for multiple cell doubling times and thus captures both cytotoxic and antiproliferative effects.

  • Assay Reagent Addition: Equilibrate the plate and the luminescent assay reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol (e.g., 100 µL).

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the percentage viability against the log-transformed compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[14]

Data Presentation: Comparative IC50 Values

The results of the foundational screen should be summarized in a clear, comparative table.

Compound IDAnalog StructureIC50 (µM) vs. MCF-7IC50 (µM) vs. HeLaIC50 (µM) vs. U87-MG
Lead-01 R1=H, R2=Phenyl4.205.157.96
Lead-02 R1=CH3, R2=Phenyl10.4812.3015.10
Lead-03 R1=H, R2=4-Cl-Phenyl1.502.053.80
Doxorubicin (Positive Control)0.050.080.12

Note: Data is illustrative. Recent studies on similar quinolinone analogs have shown IC50 values in the low micromolar range against glioblastoma cell lines.[11]

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture & Seed Cancer Cell Lines Treatment 3. Treat Cells with Analogs (72h Incubation) Cell_Culture->Treatment Compound_Prep 2. Prepare Analog Serial Dilutions Compound_Prep->Treatment Assay 4. Add ATP-based Luminescent Reagent Treatment->Assay Readout 5. Read Luminescence Assay->Readout Data_Analysis 6. Normalize Data & Calculate IC50 Values Readout->Data_Analysis Selection 7. Select Potent Analogs for Mechanistic Studies Data_Analysis->Selection

Caption: High-throughput cytotoxicity screening workflow.

Part 2: Uncovering the "How" — Mechanistic Assays for Cell Cycle and Apoptosis

The Causality Behind the Choice: An IC50 value tells us that a compound is active, but not how. The next logical step is to determine the cellular mechanism behind the observed loss of viability. Does the compound halt cell division (a cytostatic effect), or does it actively kill the cells (a cytotoxic effect)?[15] Flow cytometry-based assays are powerful tools for dissecting these mechanisms by analyzing individual cells within a population.[6]

Experimental Protocol 1: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This protocol quantifies the DNA content of cells, allowing us to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that causes arrest in a specific phase will lead to an accumulation of cells in that phase.[7]

Step-by-Step Methodology:

  • Treatment: Seed and treat cells in 6-well plates with the analog at concentrations around its IC50 and 2x IC50 for 24-48 hours.

  • Cell Harvest: Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Interpretation: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. Compare treated samples to vehicle controls.

Experimental Protocol 2: Apoptosis Detection via Annexin V & PI Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled, can detect these early apoptotic cells. PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[14]

Step-by-Step Methodology:

  • Treatment & Harvest: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend the live cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze immediately on a flow cytometer.

  • Interpretation:

    • Annexin V (-) / PI (-): Healthy, viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Annexin V (-) / PI (+): Primarily necrotic cells (rare).

Visualization of Apoptosis Detection

G Healthy Healthy Cell Membrane Intact PS Internal Early Early Apoptotic Membrane Intact PS Externalized Healthy->Early Healthy_Res Annexin V (-) PI (-) Healthy->Healthy_Res Late Late Apoptotic Membrane Compromised PS Externalized Early->Late Early_Res Annexin V (+) PI (-) Early->Early_Res Late_Res Annexin V (+) PI (+) Late->Late_Res

Caption: Principle of apoptosis detection by Annexin V/PI staining.

Part 3: The Ultimate Goal — Target Identification and Validation

The Causality Behind the Choice: Identifying the direct molecular target of a compound is the pinnacle of preclinical evaluation.[16][17] It transforms a "black box" compound with a cellular effect into a tool for precision medicine. A hypothesis-driven approach is often the most efficient starting point. Given that many quinolinone-based drugs are kinase inhibitors, evaluating the analogs against a panel of relevant kinases is a logical and scientifically sound strategy.[5][11]

Hypothesis-Driven Approach: In Vitro Kinase Inhibition Assays

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime drug targets.[18][19] An in vitro kinase assay directly measures the ability of a compound to block the enzymatic activity of a purified kinase.[20][21]

Step-by-Step Methodology (Generic TR-FRET Assay):

  • Assay Components: The assay requires a purified recombinant kinase, a suitable substrate (peptide or protein), ATP, and a detection system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust platform.[21]

  • Compound Plating: Serially dilute the test analogs in an appropriate assay plate (e.g., 384-well).

  • Kinase Reaction: Add the purified kinase and a fluorescently-labeled substrate to the wells containing the compounds.

  • Initiation: Start the enzymatic reaction by adding a solution containing ATP. Allow the reaction to proceed for a pre-determined time in the linear range of the enzyme's activity.

  • Detection: Stop the reaction and add the detection reagents. In a TR-FRET assay, this typically includes a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and the substrate's acceptor fluorophore into proximity, generating a FRET signal.

  • Data Acquisition: Read the plate on a TR-FRET-capable microplate reader.

  • Data Analysis: The signal is inversely proportional to kinase inhibition. Calculate the percent inhibition relative to controls and determine the IC50 value for each compound against each kinase. For more rigorous comparison, the inhibitor constant (Ki) should be determined, which accounts for the ATP concentration used in the assay.[18][22]

Data Presentation: Kinase Inhibition Profile
Compound IDVEGFR2 IC50 (nM)EGFR IC50 (nM)CDK2 IC50 (nM)
Lead-03 85>10,0007,500
Lead-04 150>10,000>10,000
Sorafenib 90--

Note: Data is illustrative. Analogs of 3,4-dihydroquinolin-2(1H)-one have recently been investigated as potential VEGFR2 inhibitors.[11]

Unbiased Approaches for Novel Target Discovery

If the hypothesis-driven approach does not yield a clear target, or if the goal is to discover entirely new mechanisms, unbiased chemical proteomics methods can be employed. Techniques like affinity chromatography coupled with mass spectrometry involve immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate, which are then identified.[17][23]

Visualization of a Target-Based Signaling Pathway

G cluster_outside cluster_inside Ligand Growth Factor (e.g., VEGF) Receptor VEGFR2 Ligand->Receptor Binds & Activates Downstream Downstream Signaling (e.g., MAPK/ERK) Receptor->Downstream Phosphorylates Response Cell Proliferation & Angiogenesis Downstream->Response Inhibitor Quinolinone Analog (Lead-03) Inhibitor->Receptor Inhibits Kinase Activity

Caption: Inhibition of the VEGFR2 signaling pathway by an analog.

Conclusion

The in vitro evaluation of novel this compound analogs is a multi-step, logical process that builds a comprehensive understanding of a compound's biological activity. By progressing from broad phenotypic screens to detailed mechanistic studies and finally to specific target identification, we can effectively triage compound libraries, identify promising leads, and build a solid, data-driven foundation for further preclinical and clinical development. This systematic approach, grounded in scientific causality, ensures that resources are focused on compounds with the highest therapeutic potential.

References

  • Target identification of anticancer natural products using a chemical proteomics approach. (n.d.). ScienceDirect.
  • Unveiling the Molecular Targets of Novel Anticancer Agents: A Methodological Guide. (n.d.). BenchChem.
  • Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. (2025). Signal Transduction and Targeted Therapy.
  • Comprehensive Analysis Reveals 370 Novel Anticancer Drug Targets. (2024). Today's Clinical Lab.
  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis. (n.d.). ChemicalBook.
  • Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. (n.d.). Bentham Science.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). Scientific Reports.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). NeuroQuantology.
  • Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. (2025).
  • Proteogenomics Study Identifies Cancer Drug Targets. (2024).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PubMed.
  • Assessing the Selectivity of Quinoline Derivatives for Cancer Cells: A Compar
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Semantic Scholar.
  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV
  • Biological activities of Friedländer quinoline analogues. (n.d.).
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021). Archiv der Pharmazie.
  • In vitro JAK kinase activity and inhibition assays. (2013). PubMed.
  • 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. (1998). Bioorganic & Medicinal Chemistry Letters.
  • Kinase assays. (2020). BMG LABTECH.
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • This compound: Your Trusted Pharmaceutical Intermediate Manufacturer & Supplier. (n.d.). BOC Sciences.
  • A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. (2025).
  • 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. (n.d.). MySkinRecipes.
  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. (2025). Pharmaceuticals.
  • Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies. (n.d.). RSC Publishing.
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. (2021). French-Ukrainian Journal of Chemistry.
  • In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. (2025). Brazilian Journal of Science.
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). French-Ukrainian Journal of Chemistry.

Sources

Whitepaper: The Antimicrobial Landscape of 6-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Quinoline and its derivatives have historically been a rich source of antimicrobial agents.[1][2] This technical guide provides an in-depth analysis of a specific, promising subclass: 6-amino-3,4-dihydroquinolin-2(1H)-one derivatives. We will dissect their antimicrobial spectrum, elucidate the prevailing mechanism of action, explore critical structure-activity relationships (SAR), and provide a robust experimental framework for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial agents.

The Quinolinone Core: A Privileged Scaffold in Antimicrobial Research

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, famously represented by the quinolone class of antibiotics.[1] These agents, beginning with nalidixic acid, have evolved over four generations to yield broad-spectrum drugs like ciprofloxacin and levofloxacin.[3] Their clinical success stems from a well-defined mechanism: the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[3][4][5]

The this compound scaffold represents a strategic modification of this classic structure. The introduction of an amino group at the C-6 position, often replacing the fluorine atom found in many fluoroquinolones, offers a new vector for chemical modification and has been shown to maintain significant antibacterial activity.[6] This guide focuses on these specific derivatives, exploring how modifications to this core structure influence their biological activity.

Caption: Core structure and primary points for chemical modification.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for quinolone-based antibiotics is the disruption of DNA replication and repair.[5] They accomplish this by forming a stable complex with the bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and the DNA itself. This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to an accumulation of double-stranded DNA breaks and subsequent cell death.[4][7]

While the C-6 fluorine of traditional fluoroquinolones is a key substituent for potency, studies on 6-aminoquinolones confirm that this class of compounds retains the ability to inhibit bacterial DNA gyrase.[6] The antimicrobial effect is therefore bactericidal.[7]

cluster_pathway Inhibition of Bacterial DNA Replication A Derivative Enters Bacterial Cell B Binds to DNA Gyrase / Topoisomerase IV-DNA Complex A->B C Stabilizes Double-Strand DNA Breaks B->C D Inhibition of DNA Replication & Repair C->D E DNA Fragmentation D->E F Bacterial Cell Death E->F

Caption: Mechanism of action for quinolinone derivatives.

Antimicrobial Spectrum

The efficacy of 6-amino-quinolinone derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as several fungal pathogens. The breadth and potency of their activity are highly dependent on the specific substitutions on the quinolinone core.

Antibacterial Activity

Derivatives of this class have demonstrated a broad spectrum of activity, with certain compounds showing potent inhibition of both Gram-positive and Gram-negative bacteria.[6]

  • Gram-Positive Bacteria: Significant activity is frequently observed against strains such as Staphylococcus aureus and Bacillus cereus.[2][8] Some derivatives have shown MIC values comparable to or better than standard antibiotics like Cefuroxime.[9] The presence of bulky or heterocyclic moieties attached to the core structure often enhances activity against these pathogens.

  • Gram-Negative Bacteria: Good activity is maintained against many Gram-negative bacteria, although Pseudomonas aeruginosa often shows higher resistance.[6] Compounds substituted with sulfonyl or benzoyl moieties at the 6-amino position have shown excellent MIC values against Escherichia coli and Pseudomonas species.[8]

Table 1: Representative Antibacterial Activity of Quinoline Derivatives (MIC in µg/mL)

Compound Class/Reference Key Structural Feature S. aureus B. cereus E. coli P. aeruginosa Source
6-Aminoquinolones Thiomorpholine at C-7 0.76 (GM) - 0.45 (GM) Inactive [6]
Quinoline-Sulfonamides Sulfonyl at 6-amino 3.12 3.12 6.25 6.25 [8]
Quinolinequinones (QQ1) Quinone moiety 1.22 - - - [9]
2-Sulfoether-4-quinolone Sulfoether at C-2 0.8 µM 1.61 µM - - [2]
N-methylbenzoindolo-quinoline Fused ring system 2 - 6 48 [2]

(GM = Geometric Mean; Data is illustrative of potency found in literature)

Antifungal Activity

Beyond antibacterial effects, several studies have highlighted the antifungal potential of quinoline derivatives. This dual-activity profile is highly desirable in drug development.

  • Fungal Pathogens: Potent activity has been recorded against various fungal strains, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans.[2][8] In some cases, the antifungal potency of novel derivatives has been shown to be superior to standard agents like Clotrimazole.[9]

Table 2: Representative Antifungal Activity of Quinoline Derivatives (MIC in µg/mL)

Compound Class/Reference Key Structural Feature C. albicans A. niger A. flavus F. oxysporum Source
Quinoline-Sulfonamides Sulfonyl at 6-amino 6.25 12.5 12.5 6.25 [8]
Quinoline-Thiazoles Fused Thiazole Ring 25 25 12.5 25 [2]
Quinolinequinones (QQ10) Quinone moiety 1.22 - - - [9]

(Data is illustrative of potency found in literature)

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For this class of compounds, several key SAR insights have emerged:

  • C-7 Substituent: As with traditional fluoroquinolones, the substituent at the C-7 position is a critical determinant of antimicrobial potency and spectrum. The introduction of a thiomorpholine group has been shown to confer good activity against Gram-positive bacteria.[6]

  • C-6 Amino Group Modifications: Derivatization of the 6-amino group is a successful strategy. The synthesis of sulfonamide and benzoyl derivatives has yielded compounds with excellent antibacterial and antifungal activity.[8] This position is a key handle for tuning the electronic and steric properties of the molecule.

  • Fused Ring Systems: Hybrid molecules that fuse the quinoline core with other heterocyclic systems (like thiazoles or benzofurans) can lead to highly potent compounds, potentially by interacting with multiple biological targets or improving pharmacokinetic properties.[2][10]

  • Peripheral Substituents: The nature and position of substituents on appended aromatic rings significantly impact activity. Halogenation or the addition of hydroxyl or amino groups can modulate potency against different microbial strains.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the trustworthiness and reproducibility of antimicrobial screening, a standardized protocol is essential. The broth microdilution method, as described by the Clinical and Laboratory Standards Institute (CLSI), is a gold standard for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology
  • Preparation of Inoculum:

    • Select 3-5 isolated colonies of the microbial strain from an agar plate.

    • Transfer colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. Causality: Standardizing the inoculum density is critical; too high a concentration can overwhelm the drug, leading to falsely high MICs, while too low a density can result in falsely low MICs.

  • Preparation of Compound Plates:

    • Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • The final volume in each well is typically 50 µL before adding the inoculum. The concentration range should be sufficient to capture the expected MIC.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (no compound) and a negative control (no inoculum).

    • Incubate the plates at 35-37°C for 16-24 hours for most bacteria.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • An indicator dye, such as resazurin, can be added to aid in determining viability.

A 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) C 3. Dilute Inoculum to Final Test Concentration (5x10^5 CFU/mL) A->C B 2. Prepare Serial Dilutions of Test Compound in 96-Well Plate D 4. Inoculate Plate Wells with Bacterial Suspension B->D C->D E 5. Incubate Plate (e.g., 37°C for 18-24h) D->E F 6. Read Results (Visual Inspection for Turbidity) E->F G 7. Determine MIC (Lowest concentration with no growth) F->G

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and promising platform for the development of novel antimicrobial agents. Derivatives have demonstrated a potent, broad-spectrum activity against both bacteria and fungi, operating through the validated mechanism of topoisomerase inhibition.[6][8] The rich potential for chemical modification at multiple sites on the core structure allows for extensive optimization of potency, spectrum, and pharmacokinetic properties.

Future research should focus on:

  • Overcoming Resistance: Screening optimized derivatives against multidrug-resistant (MDR) clinical isolates.

  • Elucidating Novel Mechanisms: Investigating whether highly modified derivatives possess secondary mechanisms of action that could prevent the rapid development of resistance.

  • In Vivo Efficacy: Advancing lead compounds from in vitro screening to animal models of infection to assess their therapeutic potential.

The continued exploration of this chemical space represents a valuable and scientifically grounded strategy in the global effort to combat infectious diseases.

References

  • Title: 6-Aminoquinolones: a new class of quinolone antibacterials? Source: PubMed URL: [Link]

  • Title: Mechanism of Quinolone Action and Resistance Source: PMC - NIH URL: [Link]

  • Title: Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents Source: PMC URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives Source: Asian Pacific Journal of Health Sciences URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents Source: NIH URL: [Link]

  • Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: PubMed URL: [Link]

  • Title: Recent Developments on Antimicrobial Quinoline Chemistry Source: ResearchGate URL: [Link]

  • Title: Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches Source: ACS Omega URL: [Link]

  • Title: Quinolones pharmacology | Mechanism of action of quinolone antibiotics Source: YouTube URL: [Link]

  • Title: Quinolone - Machanism of Action Source: YouTube URL: [Link]

  • Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights Source: NIH URL: [Link]

  • Title: Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents Source: MDPI URL: [Link]

  • Title: Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation Source: PubMed URL: [Link]

  • Title: Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones Source: MDPI URL: [Link]

Sources

An In-depth Technical Guide to the Cardiotonic Properties of 6-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the predicted cardiotonic properties of 6-amino-3,4-dihydroquinolin-2(1H)-one, a heterocyclic organic compound belonging to the quinolinone class. Drawing upon the well-established pharmacology of structurally related analogues, this document elucidates the probable mechanism of action, outlines detailed experimental protocols for its synthesis and evaluation, and presents a framework for interpreting potential results. The primary focus is on its role as a putative phosphodiesterase 3 (PDE3) inhibitor, a class of agents known for their positive inotropic and vasodilatory effects, which are beneficial in the management of heart failure. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel quinolinone derivatives in cardiovascular disease.

Introduction: The Therapeutic Potential of Quinolinone Derivatives in Cardiology

The management of heart failure remains a significant clinical challenge, necessitating the development of novel therapeutic agents that can improve cardiac contractility without imposing excessive myocardial oxygen demand or precipitating arrhythmias. The quinolinone chemical scaffold has emerged as a promising pharmacophore in the development of cardiotonic agents.[1] The most notable example from this class is Vesnarinone, a complex quinolinone derivative that has demonstrated positive inotropic effects.[2][3] These compounds typically exert their cardiotonic effects through the inhibition of phosphodiesterase 3 (PDE3), an enzyme highly expressed in cardiac and vascular smooth muscle.[4][5]

This guide focuses on the core structure, this compound, to explore its foundational cardiotonic properties. By understanding the bioactivity of this parent compound, we can establish a baseline for future structure-activity relationship (SAR) studies aimed at developing more potent and selective cardiotonic agents.[4]

Predicted Mechanism of Action: A Focus on Phosphodiesterase 3 Inhibition

The cardiotonic and vasodilatory effects of many quinolinone derivatives are attributed to their inhibition of PDE3.[5][6] This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiovascular regulation.[5]

The cAMP Signaling Pathway in Cardiomyocytes

In cardiac muscle cells, an increase in intracellular cAMP levels, resulting from PDE3 inhibition, activates protein kinase A (PKA).[7] PKA then phosphorylates several key proteins involved in cardiac contraction, including:

  • L-type calcium channels: Phosphorylation increases calcium influx into the cell, leading to a more forceful contraction (positive inotropic effect).[7]

  • Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum. This accelerates relaxation (lusitropic effect).

The net effect is an increase in both the force and speed of myocardial contraction and relaxation.[5]

Vascular Effects

In vascular smooth muscle, elevated cAMP levels also activate PKA, which leads to the phosphorylation of myosin light chain kinase (MLCK). This phosphorylation decreases the affinity of MLCK for the calcium-calmodulin complex, resulting in smooth muscle relaxation and vasodilation.[5] This reduction in peripheral vascular resistance decreases both preload and afterload on the heart, further improving cardiac efficiency.[4]

Diagram: Predicted Signaling Pathway of this compound

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Beta-AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta-AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to L-type Ca Channel L-type Ca²⁺ Channel ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE3 Phosphodiesterase 3 cAMP->PDE3 PKA->L-type Ca Channel Phosphorylates (↑ Ca²⁺ influx) PLN Phospholamban PKA->PLN Phosphorylates (↑ Ca²⁺ reuptake) AMP AMP PDE3->AMP Hydrolyzes cAMP to Quinolinone 6-amino-3,4-dihydro- quinolin-2(1H)-one Quinolinone->PDE3 Inhibits SERCA2a SERCA2a PLN->SERCA2a Inhibits

Sources

Investigating Novel Derivatives of 6-Amino-3,4-dihydroquinolin-2(1H)-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-Amino-3,4-dihydroquinolin-2(1H)-one Scaffold - A Privileged Substructure in Medicinal Chemistry

The 3,4-dihydroquinolin-2(1H)-one core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological targets. The introduction of an amino group at the 6-position transforms this scaffold into a versatile platform for generating diverse chemical libraries. This amino group serves as a key handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.[1] Furthermore, the 6-amino moiety can act as a crucial hydrogen bond donor or acceptor, enhancing binding affinity to target proteins.[1]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the investigation of novel derivatives of this compound. We will delve into synthetic strategies, bio-evaluation protocols, and the rationale behind experimental design, empowering you to unlock the full therapeutic potential of this promising scaffold.

Part 1: Synthesis of the Core Scaffold and its Derivatives

A robust and efficient synthetic strategy is the cornerstone of any successful drug discovery campaign. The primary route to this compound involves a two-step process: nitration of the dihydroquinolinone core followed by reduction of the nitro group.

Synthesis of the 6-Nitro Precursor

The regioselective nitration at the 6-position is a critical step. While various nitrating agents and conditions have been explored, a common and effective method involves the use of a nitrating mixture of sulfuric and nitric acid.[2]

Experimental Protocol: Synthesis of 6-Nitro-3,4-dihydroquinolin-2(1H)-one

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 3,4-dihydroquinolin-2(1H)-one to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 6-nitro-3,4-dihydroquinolin-2(1H)-one.

Reduction to the 6-Amino Core

The reduction of the 6-nitro group to the corresponding amine is a crucial final step in the synthesis of the core scaffold. Several reducing agents can be employed, with iron powder in the presence of an acid or ammonium chloride being a common and cost-effective choice.[1][3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a stirred suspension of 6-nitro-3,4-dihydroquinolin-2(1H)-one in a mixture of ethanol and water, add ammonium chloride.[3]

  • Addition of Reducing Agent: Add iron powder portion-wise to the mixture.[3]

  • Reflux: Heat the resulting mixture at reflux for 2-3 hours.[3]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite.[3]

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate.[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.[3]

Strategies for Derivatization

The 6-amino group provides a versatile handle for a multitude of chemical transformations, enabling the synthesis of large and diverse compound libraries.

  • Acylation: Reaction with various acid chlorides or anhydrides to introduce amide functionalities. This is a common strategy to explore interactions with the hinge region of kinases.

  • Alkylation: Introduction of alkyl or arylalkyl groups via reductive amination or nucleophilic substitution.

  • Buchwald-Hartwig and Suzuki Coupling: Palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties, significantly expanding the chemical space. This approach was successfully used in the development of potent kinase inhibitors.[4]

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate urea or thiourea derivatives, which can act as hydrogen bond donors and acceptors.

Derivatization_Strategies Core This compound Acylation Acylation Core->Acylation Alkylation Alkylation Core->Alkylation Coupling Coupling Core->Coupling Urea Urea Core->Urea Amides Amides Acylation->Amides Amines Amines Alkylation->Amines Biaryls Biaryls Coupling->Biaryls Ureas Ureas Urea->Ureas

Part 2: Biological Evaluation of Novel Derivatives

A systematic and robust biological evaluation cascade is essential to identify promising lead compounds. This typically involves a tiered approach, starting with primary in vitro screening, followed by secondary assays to confirm activity and elucidate the mechanism of action, and finally, in vivo studies.

Primary Screening: Identifying Biological Activity

The choice of primary screen will be dictated by the therapeutic target of interest. Given the broad spectrum of activities reported for quinolinone derivatives, a number of assays are relevant.

2.1.1 In Vitro Kinase Inhibition Assays

The quinolinone scaffold is a well-known "hinge-binder" for many kinases, making kinase inhibition a primary area of investigation.[4][5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for Aurora A Kinase)

  • Assay Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide or protein.

  • Reaction Mixture: Prepare a reaction mixture containing the kinase (e.g., recombinant human Aurora A), a suitable substrate (e.g., a synthetic peptide), and [γ-³²P]ATP in a kinase assay buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation and Termination: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time. Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition Profile

CompoundTarget KinaseIC₅₀ (nM)Reference
16h Aurora A25[6]
40 CDK922.4[4]
4j PDE3200[7]

2.1.2 Cell-Based Proliferation and Cytotoxicity Assays

For anticancer applications, evaluating the effect of novel derivatives on cancer cell proliferation is a crucial first step.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include appropriate controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Secondary Assays: Mechanism of Action and Selectivity

Once active compounds are identified, secondary assays are employed to confirm their mechanism of action and assess their selectivity.

2.2.1 Cell Cycle Analysis

For compounds exhibiting antiproliferative activity, understanding their effect on the cell cycle is critical. Kinase inhibitors, for instance, often induce cell cycle arrest at specific phases.[6]

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

2.2.2 Apoptosis Assays

Many anticancer agents induce programmed cell death, or apoptosis.

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Biological_Evaluation_Workflow start Novel Derivatives Library kinase_assay kinase_assay start->kinase_assay cell_assay cell_assay start->cell_assay moa moa kinase_assay->moa Active Compounds cell_assay->moa Active Compounds selectivity selectivity moa->selectivity admet admet selectivity->admet in_vivo in_vivo admet->in_vivo Lead Candidate Lead Candidate in_vivo->Lead Candidate

ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify compounds with favorable drug-like characteristics and avoid late-stage attrition. A combination of in silico and in vitro methods is often employed.

In Silico ADMET Prediction:

  • Utilize computational models to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 inhibition.

In Vitro ADMET Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the compound's ability to inhibit major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.

  • Permeability: Use Caco-2 cell monolayers to assess intestinal permeability and predict oral absorption.

Part 3: Structural Biology and Structure-Activity Relationship (SAR)

Understanding how a compound binds to its target at the molecular level is invaluable for rational drug design and lead optimization.

X-ray Crystallography

Obtaining a co-crystal structure of a lead compound bound to its target protein provides a detailed view of the binding mode and key interactions, guiding further synthetic efforts.

Experimental Protocol: Protein-Ligand Co-crystallization

  • Protein Expression and Purification: Express and purify the target protein to high homogeneity.

  • Complex Formation: Incubate the purified protein with a molar excess of the inhibitor.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to identify conditions that yield diffraction-quality crystals.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and solve the three-dimensional structure of the protein-ligand complex.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable SAR insights. For example, in the development of Aurora A kinase inhibitors, the addition of a 2-amino-1H-benzo[d]imidazole moiety at the 6-position of a quinazolinone core was found to be crucial for potent activity.[6] Further exploration of substituents on this benzimidazole ring led to the identification of compound 16h with an IC₅₀ of 25 nM against Aurora A.[6]

Similarly, in the design of dual BET and kinase inhibitors, the elaboration of a 6-(pyrimidin-2-ylamino) group on a related dihydroquinoxalinone scaffold was a key strategy.[4] This pyrimidine moiety acts as a hinge-binder for kinases, while modifications at other positions were designed to interact with the acetylated lysine binding pocket of BET bromodomains.[4]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics targeting a range of diseases. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an attractive platform for medicinal chemists.

Future investigations should focus on:

  • Exploring Novel Derivatization Strategies: Utilizing modern synthetic methodologies to access previously unexplored chemical space.

  • Expanding the Scope of Biological Screening: Testing novel derivatives against a broader range of biological targets to identify new therapeutic applications.

  • Integrating Computational and Experimental Approaches: Employing structure-based drug design and predictive modeling to guide the synthesis of more potent and selective compounds.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively navigate the challenges of drug discovery and unlock the full potential of this versatile scaffold.

References

  • Fan, Y., et al. (2020). Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. European Journal of Medicinal Chemistry, 189, 112108. [Link]

  • Yuan, X. X., et al. (2011). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. Chinese Chemical Letters, 22(3), 253-255. [Link]

  • Wang, L., et al. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of Medicinal Chemistry, 63(17), 9787-9802. [Link]

  • MDPI. (2021). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 26(16), 4983. [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 711-719. [Link]

  • Patel, D. R., et al. (2022). Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Journal of Pharmaceutical Chemistry, 8(2), 94. [Link]

  • Ozenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link]

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(10), 8559-8593. [Link]

  • Çetin, A., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. [Link]

  • Plé, P. A., et al. (2007). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorganic & Medicinal Chemistry, 15(20), 6574-6595. [Link]

  • Smaill, J. B., et al. (2000). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry, 43(7), 1380-1397. [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 711-719. [Link]

  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(10), 4087. [Link]

  • Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 6-Amino-3,4-dihydroquinolin-2(1H)-one via Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the chemical reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one to its corresponding amine, 6-amino-3,4-dihydroquinolin-2(1H)-one. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] We will explore the mechanistic underpinnings of common reduction strategies and present a detailed, field-proven laboratory protocol using iron metal in the presence of an ammonium salt, a method prized for its efficiency, cost-effectiveness, and operational simplicity. Safety protocols, reaction work-up, and product isolation are discussed in detail to ensure reliable and safe execution.

Introduction: The Significance of the Quinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The introduction of an amino group at the 6-position provides a crucial chemical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery. The conversion of the chemically robust nitro group into a reactive amine is, therefore, a foundational transformation in this field.[3] While numerous methods exist for the reduction of aromatic nitro groups, the choice of reagent is critical to ensure high chemoselectivity, yield, and compatibility with other functional groups.[4][5]

Strategic Overview of Nitro Group Reduction

The conversion of an aromatic nitro group (Ar-NO₂) to an aniline (Ar-NH₂) is a six-electron reduction. The generally accepted pathway proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NOH) intermediates.[6] Two primary strategies are widely employed in a laboratory setting: catalytic hydrogenation and dissolving metal reductions.

  • Catalytic Hydrogenation : This method utilizes a transition metal catalyst, most commonly Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), to facilitate the reaction with a hydrogen source.[4][7] The hydrogen source can be hydrogen gas (H₂), which requires specialized pressure equipment, or a transfer agent like ammonium formate (HCOONH₄).[8] While highly efficient, this method requires strict safety protocols due to the pyrophoric nature of the catalysts (especially after use) and the high flammability of hydrogen gas.[9][10] All catalysts, both fresh and spent, should be handled under an inert atmosphere and are considered potentially pyrophoric.[10]

  • Dissolving Metal Reductions : This classic approach employs metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium.[3] The metal acts as the electron donor, while the acid provides the necessary protons for the reaction.[3] This method is often preferred for its operational simplicity, low cost, and avoidance of high-pressure gases. The reaction of iron powder with an acid or an ammonium salt is a particularly common and robust choice for large-scale preparations.[11]

For this application, we will focus on the use of iron powder activated by ammonium chloride in a mixed ethanol/water solvent system. This system is highly effective, generally provides clean conversions, and avoids the hazards associated with pyrophoric catalysts and high-pressure hydrogenation.

Experimental Protocol: Reduction using Iron and Ammonium Chloride

This protocol is adapted from established procedures for the reduction of similar nitro-quinolinone substrates.[12] It details a reliable method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
6-nitro-3,4-dihydroquinolin-2(1H)-one>98% PuritySigma-AldrichStarting Material (1.0 eq)
Iron Powder (<325 mesh)Reagent GradeAlfa AesarElectron Donor (3.0 - 5.0 eq)
Ammonium Chloride (NH₄Cl)ACS Reagent, ≥99.5%Fisher ScientificProton Source/Activator (5.0 - 10.0 eq)
Ethanol (EtOH), 200 ProofAnhydrousDecon LabsReaction Solvent
WaterDeionizedIn-houseReaction Co-solvent
Celite® 545---MilliporeSigmaFiltration Aid
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Anhydrous---Drying Agent
Equipment
  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser

  • Magnetic stir plate and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 6-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq), ethanol, and water (a common ratio is 2:1 EtOH:H₂O). Stir the suspension to ensure the starting material is well-dispersed.

  • Addition of Reagents : To the stirred suspension, add ammonium chloride (e.g., 10.0 eq).[12] Follow this by the portion-wise addition of iron powder (e.g., 3.0 eq).[12] Adding the iron powder in portions helps to control the initial exotherm of the reaction.

  • Reaction Execution : Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain vigorous stirring to keep the dense iron powder suspended.

  • Monitoring Progress : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[13] A typical mobile phase for TLC could be 50-70% ethyl acetate in hexanes. The reaction is generally complete within 2-4 hours, as indicated by the complete consumption of the starting material.

  • Work-up and Isolation :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable solvent like ethyl acetate.

    • To remove the iron salts and residual iron powder, filter the entire mixture through a pad of Celite®.[13] It is crucial to wash the Celite pad thoroughly with several portions of ethyl acetate or ethanol to ensure all the product is recovered.[12][13]

    • Transfer the filtrate to a separatory funnel. If significant water was used, dilute the filtrate further with water to ensure phase separation.

    • Extract the aqueous layer with ethyl acetate (e.g., 2 x 50 mL for a 5 mmol scale reaction).[12]

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate or sodium sulfate.[12]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which typically presents as a solid.[12]

  • Purification : The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[13]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Flask: - 6-Nitro-DHQ-one (1 eq) - Ethanol & Water B Add Reagents: - Ammonium Chloride (10 eq) - Iron Powder (3 eq) A->B Stirring C Heat to Reflux (2-4 hours) B->C D Monitor by TLC/LC-MS C->D Periodic Sampling E Cool to RT & Dilute D->E Reaction Complete F Filter through Celite® E->F G Extract with EtOAc F->G H Dry & Concentrate G->H I 6-Amino-3,4-dihydro- quinolin-2(1H)-one H->I

Caption: Workflow for the iron-mediated reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one.

Safety and Mechanistic Considerations

  • Safety : While this procedure avoids highly flammable hydrogen gas, standard laboratory safety practices must be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood. The reaction can be exothermic, especially at the beginning; portion-wise addition of the iron powder mitigates this risk.

  • Role of Ammonium Chloride : In this reaction, ammonium chloride serves as a mild proton source. In the presence of water, it creates a slightly acidic environment that facilitates the reduction process by protonating the oxygen atoms of the nitro group, making them better leaving groups as water.[3]

  • Filtration : The use of Celite is critical for an efficient work-up. The reaction produces fine iron oxides and salts as byproducts, which can clog standard filter paper and make filtration extremely slow.[13] Celite provides a porous filter bed that traps these fine particulates, allowing for rapid and clean separation.

  • Alternative: Tin(II) Chloride : An alternative method involves using Tin(II) chloride (SnCl₂).[14][15] SnCl₂ is a powerful reducing agent for aromatic nitro groups and often proceeds in alcoholic solvents like ethanol.[16][17] However, the work-up requires neutralization with a base (e.g., NaOH) to precipitate tin salts, which can sometimes complicate product isolation.[3][13]

Conclusion

The reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one using iron powder and ammonium chloride is a robust, scalable, and economical method for producing the corresponding 6-amino derivative. This protocol provides a high-yield pathway to a valuable synthetic intermediate, avoiding the specialized equipment and heightened hazards associated with catalytic hydrogenation. By understanding the function of each reagent and the rationale behind each procedural step, researchers can confidently and safely execute this important transformation.

References

  • Vertex AI Search. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved January 6, 2026.
  • Stanford University. (n.d.).
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved January 6, 2026, from [Link]

  • All-Star Products. (2025, December 30). What are the safety precautions for operating a Hydrogenation Test Unit? Retrieved January 6, 2026, from [Link]

  • FEDIOL. (2007, October 1).
  • LibreTexts Chemistry. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved January 6, 2026.
  • PubMed. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Retrieved January 6, 2026, from [Link]

  • Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved January 6, 2026.
  • ResearchGate. (2025, August 6). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. Retrieved January 6, 2026, from [Link]

  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved January 6, 2026, from [Link]

  • Semantic Scholar. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved January 6, 2026.
  • PubMed. (2013, April 15). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Reduction of Nitro group using iron. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2025, August 7). Preparation of Optically Enriched 3-Hydroxy-3,4-dihydroquinolin-2(1H)-ones by Heterogeneous Catalytic Cascade Reaction over Supported Platinum Catalyst. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved January 6, 2026, from [Link]

  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction profiles a Catalytic transfer hydrogenations of.... Retrieved January 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. Retrieved January 6, 2026, from [Link]

  • MDPI. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved January 6, 2026, from [Link]

  • ChemEurope.com. (n.d.). Tin(II) chloride. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (n.d.). Tin(II) chloride. Retrieved January 6, 2026, from [Link]

  • American Chemical Society. (2011, June 23). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Hu. Retrieved January 6, 2026.
  • Wiley Online Library. (n.d.). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Retrieved January 6, 2026.
  • ResearchGate. (2025, August 6). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved January 6, 2026, from [Link]

  • PubMed. (2006, January 6). Auto-redox reaction: tin(II) chloride-mediated one-step reductive cyclization leading to the synthesis of novel biheterocyclic 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones with three-point diversity. Retrieved January 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Retrieved January 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. Retrieved January 6, 2026, from [Link]

  • Semantic Scholar. (2024, March 3).
  • Semantic Scholar. (2016, January 24).

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 6-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable synthetic route for the production of 6-amino-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the pharmaceutical industry.[1] The described multi-step synthesis commences with the formation of the dihydroquinolinone core, followed by regioselective nitration and subsequent reduction to yield the final product. This document provides in-depth technical protocols, process optimization insights, safety considerations for large-scale manufacturing, and analytical methods for quality control. The methodologies presented are designed for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction

This compound (CAS: 22246-13-5) is a pivotal building block in the synthesis of various therapeutic agents.[1] Its structure, featuring a dihydroquinolinone core with a primary amino group, makes it a versatile precursor for the development of novel pharmaceuticals.[1] The growing demand for this intermediate necessitates a well-characterized, efficient, and scalable synthetic process that ensures high purity and yield.

This application note provides a detailed three-step synthesis, outlining the critical process parameters and safety measures essential for transitioning from laboratory-scale to large-scale production. The synthetic pathway is as follows:

  • Step 1: Synthesis of 3,4-dihydroquinolin-2(1H)-one via Friedel-Crafts cyclization.

  • Step 2: Nitration of 3,4-dihydroquinolin-2(1H)-one to yield 6-nitro-3,4-dihydroquinolin-2(1H)-one.

  • Step 3: Reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one to the final product, this compound.

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. Each step has been optimized for yield, purity, and scalability.

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Cyclization cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction Aniline Aniline Dihydroquinolinone 3,4-dihydroquinolin-2(1H)-one Aniline->Dihydroquinolinone ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->Dihydroquinolinone Nitro_Intermediate 6-nitro-3,4-dihydroquinolin-2(1H)-one Dihydroquinolinone->Nitro_Intermediate NitratingAgent Nitrating Agent (HNO3/H2SO4) NitratingAgent->Nitro_Intermediate Final_Product This compound Nitro_Intermediate->Final_Product ReducingAgent Reducing Agent (e.g., Fe/NH4Cl or H2/Catalyst) ReducingAgent->Final_Product

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3,4-dihydroquinolin-2(1H)-one

The initial step involves an intramolecular Friedel-Crafts alkylation to form the core dihydroquinolinone structure. A common starting point is the acylation of an aniline derivative followed by cyclization. For large-scale production, a one-pot or streamlined process is highly desirable. A procedure adapted from related syntheses involves the reaction of aniline with 3-chloropropionyl chloride.[2]

Protocol:

  • Reaction Setup: A suitable reactor is charged with a solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Aniline is dissolved in the DMF. 3-Chloropropionyl chloride is then added portion-wise while maintaining the temperature below a specified limit to control the initial exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is quenched with water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water to remove residual DMF and salts, and then dried under vacuum.

ParameterValue/ConditionRationale
Starting Materials Aniline, 3-Chloropropionyl ChlorideReadily available and cost-effective for large-scale synthesis.
Solvent N,N-Dimethylformamide (DMF)Acts as both a solvent and an acid scavenger.
Temperature Ambient, with cooling as neededControls the initial exotherm of the acylation reaction.
Work-up Water quench and filtrationEfficiently precipitates and isolates the product.
Typical Yield 85-95%High-yielding reaction under optimized conditions.
Step 2: Nitration of 3,4-dihydroquinolin-2(1H)-one

This step introduces a nitro group at the 6-position of the dihydroquinolinone ring. The regioselectivity is directed by the activating effect of the amide nitrogen. Careful control of the reaction temperature is crucial to prevent the formation of dinitro byproducts and ensure safety, as nitration reactions are highly exothermic.[3]

Protocol:

  • Reaction Setup: The reactor is charged with concentrated sulfuric acid and cooled to 0-5 °C.

  • Substrate Addition: 3,4-dihydroquinolin-2(1H)-one is added portion-wise to the cooled sulfuric acid, ensuring the temperature remains low.

  • Nitrating Agent Addition: A pre-cooled mixture of nitric acid and sulfuric acid is added dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.

  • Reaction Monitoring: The reaction is monitored by HPLC to ensure complete conversion and minimize byproduct formation.

  • Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, causing the precipitation of the 6-nitro-3,4-dihydroquinolin-2(1H)-one. The solid product is collected by filtration, washed extensively with water until the washings are neutral, and then dried.

ParameterValue/ConditionRationale
Nitrating Agent Mixture of Nitric Acid and Sulfuric AcidGenerates the nitronium ion (NO₂⁺), the active electrophile.
Solvent Concentrated Sulfuric AcidDissolves the substrate and facilitates the nitration reaction.
Temperature 0-10 °CCritical for controlling the exotherm and ensuring regioselectivity.
Work-up Quenching on iceSafely neutralizes the strong acid and precipitates the product.
Typical Yield 80-90%Good yields are achievable with strict temperature control.

Safety Considerations for Large-Scale Nitration: Nitration reactions are potentially hazardous due to their high exothermicity and the corrosive nature of the reagents.[4] For industrial-scale production, the use of continuous flow reactors is highly recommended to improve heat transfer, control reaction parameters precisely, and enhance overall safety.[5][6][7]

Step 3: Reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one

The final step is the reduction of the nitro group to a primary amine. While various reducing agents can be employed, catalytic transfer hydrogenation using iron powder and ammonium chloride in a mixed solvent system is a cost-effective and efficient method for large-scale synthesis.[8]

Protocol:

  • Reaction Setup: A reactor is charged with 6-nitro-3,4-dihydroquinolin-2(1H)-one, ethanol, and water.

  • Reagent Addition: Ammonium chloride is added, followed by the portion-wise addition of iron powder.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours.

  • Reaction Monitoring: The disappearance of the starting material is monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Isolation: Upon completion, the hot reaction mixture is filtered through a bed of celite to remove the iron catalyst. The filtrate is concentrated under reduced pressure to remove ethanol. The resulting aqueous solution is then cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization.

ParameterValue/ConditionRationale
Reducing System Iron Powder / Ammonium ChlorideA classic, inexpensive, and effective method for nitro group reduction.
Solvent System Ethanol / WaterProvides good solubility for the reactants and facilitates the reaction.
Temperature RefluxDrives the reaction to completion in a reasonable timeframe.
Filtration Aid CeliteEnsures efficient removal of fine iron particles.
Purification RecrystallizationProvides the final product with high purity.
Typical Yield 90-97%This reduction is typically a high-yielding step.[8]

Process Workflow and Logic

The following diagram illustrates the logical flow of the entire synthesis, highlighting the key stages from raw materials to the final, purified product.

Experimental_Workflow cluster_synthesis Synthesis Stages cluster_purification Purification and Analysis Start Raw Materials (Aniline, 3-Chloropropionyl Chloride) Step1 Step 1: Cyclization (Formation of Dihydroquinolinone) Start->Step1 Step2 Step 2: Nitration (Formation of Nitro Intermediate) Step1->Step2 Step3 Step 3: Reduction (Formation of Amino Product) Step2->Step3 Workup Work-up & Isolation (Filtration, Washing) Step3->Workup Recrystallization Recrystallization Workup->Recrystallization Drying Drying under Vacuum Recrystallization->Drying QC Quality Control (HPLC, NMR, MS, MP) Drying->QC Final_Product Final Product: This compound QC->Final_Product

Caption: Experimental workflow for the synthesis and purification of the target compound.

Quality Control and Analytical Methods

To ensure the purity and identity of the final product and intermediates, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and determining the purity of the final product. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is appropriate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point (MP) Analysis: As a preliminary indicator of purity.

Safety and Handling

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Reagent Handling: 3-Chloropropionyl chloride is corrosive and lachrymatory. Concentrated nitric and sulfuric acids are highly corrosive. All handling of these reagents should be performed in a well-ventilated fume hood.

  • Reaction Hazards: The nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions. The reduction step using catalytic hydrogenation with hydrogen gas would involve handling a flammable gas and catalyst; the described iron/ammonium chloride method mitigates this specific hazard.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.

Conclusion

The synthetic route and protocols detailed in this application note provide a comprehensive guide for the large-scale production of this compound. By adhering to the described procedures and safety precautions, researchers and manufacturing professionals can achieve a high-quality product in a safe and efficient manner. The provided rationale for experimental choices and the focus on scalability make this document a valuable resource for process development and optimization.

References

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications. [Link]

  • Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. National Institutes of Health. [Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. [Link]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Study on the synthesis of 3,4-dihydro-2(lH)quinolinone derivatives. ResearchGate. [Link]

  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. ResearchGate. [Link]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • highly efficient synthesis of 3,4-dihydro-2(1h)-quinolinone derivatives under microwave heating. HETEROCYCLES. [Link]

  • Reaction profiles a Catalytic transfer hydrogenations of... ResearchGate. [Link]

  • e The results of the catalytic transfer hydrogenation of nitro compounds. ResearchGate. [Link]

  • Transfer hydrogenation processes of nitro compounds catalyzed by... ResearchGate. [Link]

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2. Semantic Scholar. [Link]

  • NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES. inLIBRARY. [Link]

  • Kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives by rhodium-catalysed asymmetric transfer hydrogenation. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Pilot-Plant Preparation of an ??v??3 Integrin Antagonist. Part 2. Synthesis of N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic Acid. ResearchGate. [Link]

  • NITRATION. vpscience.org. [Link]

  • Nitration process.
  • 6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one 1g. Dana Bioscience. [Link]

  • Simple methodology for the purification of amino acids | Request PDF. ResearchGate. [Link]

  • Separation and Refining of Amino acids. [Link]

  • Techniques for Enzyme Purification. WUR eDepot. [Link]

Sources

The Versatile Scaffold: Application Notes for 6-Amino-3,4-dihydroquinolin-2(1H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with multiple, distinct biological targets to elicit a therapeutic effect. The 3,4-dihydroquinolin-2(1H)-one core is one such scaffold, and its 6-amino substituted variant, 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS No. 22246-13-5), represents a particularly valuable starting point for the synthesis of novel therapeutic agents.[1] Its rigid, bicyclic structure, combined with a strategically positioned primary aromatic amine, provides an ideal platform for the introduction of diverse chemical functionalities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound, offering insights into its properties, key therapeutic applications, and detailed protocols for its use in synthesis.

The dihydroquinolinone core is a recognized pharmacophore in neuropharmacology and oncology.[2] The amino group at the C6 position is a key functional handle, acting as a hydrogen bond donor and acceptor, and serving as a critical point for derivatization to modulate pharmacological properties and explore structure-activity relationships (SAR).[1] This guide will explore its application in the design of targeted therapies, including potent enzyme inhibitors for cancer treatment.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a starting material is paramount for its effective use in multi-step synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 22246-13-5[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Appearance Light yellow to light brown solid[1]
Melting Point 174-176 °CChemicalBook
Purity ≥97% (typical)[1]
Solubility Soluble in polar organic solvents such as DMSO and DMF.General Knowledge

Core Synthetic Protocol: Preparation of the Scaffold

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 6-nitro-3,4-dihydroquinolin-2(1H)-one. This transformation is a cornerstone reaction, providing high yields of the desired amine.

Protocol 1: Reductive Synthesis of this compound

Objective: To prepare high-purity this compound from its corresponding 6-nitro derivative.

Causality: The choice of a reducing agent is critical. While catalytic hydrogenation is effective, a metal/acid combination like iron powder in the presence of an ammonium salt offers a cost-effective, scalable, and reliable method for the selective reduction of the aromatic nitro group without affecting the lactam ring.

Materials:

  • 6-nitro-3,4-dihydroquinolin-2(1H)-one

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Celite®

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Addition of Reagents: To the stirred suspension, add ammonium chloride (5-10 eq). Then, add iron powder (3-5 eq) portion-wise to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. If significant water is present, add more water to ensure clear phase separation. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Product: The resulting solid is typically of high purity. If necessary, it can be further purified by recrystallization or column chromatography to afford this compound as a solid.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The this compound scaffold is a cornerstone in the design of inhibitors for several key enzyme classes implicated in cancer and other diseases. Its utility stems from the ability to position key pharmacophoric elements in precise three-dimensional orientations within enzyme active sites.

PARP Inhibitors for Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA single-strand break repair. In cancers with mutations in the BRCA1 or BRCA2 genes, which are deficient in homologous recombination (a major DNA double-strand break repair pathway), inhibition of PARP leads to a synthetic lethality, selectively killing cancer cells. The dihydroquinolinone scaffold serves as an excellent bioisostere for the phthalazinone core found in approved PARP inhibitors like Olaparib.

Mechanism of Action - Synthetic Lethality:

  • PARP-1 detects a single-strand DNA break (SSB) and binds to the site.

  • PARP-1 catalyzes the formation of poly(ADP-ribose) chains, recruiting other DNA repair proteins.

  • PARP inhibitors block the catalytic activity of PARP-1 and "trap" it on the DNA.

  • During DNA replication, the trapped PARP-DNA complex leads to the collapse of the replication fork, creating a double-strand break (DSB).

  • In healthy cells, these DSBs are repaired by the homologous recombination (HR) pathway, mediated by BRCA1/2 proteins.

  • In BRCA-deficient cancer cells, the HR pathway is non-functional. The accumulation of unrepaired DSBs leads to genomic instability and apoptotic cell death.[3][4]

PARP_Inhibition cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 binds DSB_N Double-Strand Break (DSB) PARP1->DSB_N blocks repair trapped by PARPi_N PARP Inhibitor PARPi_N->PARP1 HR_Repair Homologous Recombination (BRCA1/2 mediated) DSB_N->HR_Repair repaired by Cell_Survival Cell Survival HR_Repair->Cell_Survival SSB_C Single-Strand Break (SSB) PARP1_C PARP-1 SSB_C->PARP1_C binds DSB_C Double-Strand Break (DSB) PARP1_C->DSB_C blocks repair trapped by PARPi_C PARP Inhibitor PARPi_C->PARP1_C HR_Deficient Defective Homologous Recombination DSB_C->HR_Deficient cannot be repaired Apoptosis Apoptosis HR_Deficient->Apoptosis

Mechanism of PARP inhibitor-induced synthetic lethality.
Kinase Inhibitors in Cancer and Inflammation

The dihydroquinolinone scaffold is also prevalent in the design of kinase inhibitors. By modifying the 6-amino group, researchers can introduce moieties that target the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potency and selectivity.

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Derivatives of the dihydroquinolinone scaffold have been explored as potent VEGFR-2 kinase inhibitors.[5]

VEGFR2_Pathway cluster_0 Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Inhibitor Dihydroquinolinone Inhibitor Inhibitor->VEGFR2 inhibits Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

VEGFR-2 signaling pathway and point of inhibition.
  • CDK9 Inhibitors: Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb). It plays a crucial role in regulating transcription by phosphorylating RNA Polymerase II. In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 for survival.[1][2][6] Inhibiting CDK9 can selectively induce apoptosis in these cancer cells. Dihydroquinoxalinone derivatives, close structural analogs of dihydroquinolinones, have been successfully designed as potent dual inhibitors of BET proteins and CDK9.

CDK9_Pathway CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII phosphorylates Inhibitor Dihydroquinolinone-based Inhibitor Inhibitor->CDK9_CyclinT inhibits Transcription Transcriptional Elongation RNAPII->Transcription Oncogenes Anti-apoptotic genes (e.g., Mcl-1, MYC) Transcription->Oncogenes expression of Apoptosis Apoptosis Oncogenes->Apoptosis blocks

CDK9-mediated transcriptional control and inhibition.

Key Derivatization Protocols

The 6-amino group is the primary site for chemical modification to explore SAR and optimize biological activity. Standard acylation or reductive amination reactions can be employed to introduce a wide variety of substituents.

Protocol 2: Acylation of this compound

Objective: To synthesize an amide derivative via acylation of the 6-amino group.

Causality: This protocol uses a standard amide coupling reaction. The choice of an appropriate base (like triethylamine or DIPEA) is crucial to neutralize the HCl generated from the acyl chloride and to facilitate the nucleophilic attack of the amine. The reaction is typically run at low temperature to control reactivity and minimize side reactions.

Materials:

  • This compound

  • Acyl chloride or Carboxylic acid

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • If starting from a carboxylic acid: a coupling agent like HATU or EDC/HOBt.

Step-by-Step Methodology (using an Acyl Chloride):

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask.

  • Base Addition: Add triethylamine (1.2-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure amide.

General workflow for the acylation protocol.

Conclusion and Future Perspectives

This compound is a proven and highly adaptable scaffold in medicinal chemistry. Its straightforward synthesis and the synthetic accessibility of its 6-amino position make it an invaluable starting material for generating libraries of diverse compounds. As demonstrated, its derivatives have shown significant promise as inhibitors of clinically relevant targets in oncology, such as PARP and various kinases. The continued exploration of this scaffold, particularly in the context of multi-target inhibitors and novel therapeutic areas, will undoubtedly lead to the discovery of next-generation drug candidates. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the potential of this versatile chemical entity.

References

  • Wang, S., & Fischer, P. M. (2008). Cyclin-dependent kinase 9: a key transcriptional regulator and potential drug target in cancer. Trends in pharmacological sciences, 29(6), 302–313.
  • Halazonetis, T. D., & Petropoulos, M. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review.
  • Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020).
  • Li, H., & Yu, H. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 12, 966779.
  • Gao, Y., et al. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of Medicinal Chemistry, 63(17), 9787-9802.
  • Borzelleca, L. (n.d.). Procuring this compound: A Manufacturer's Perspective on Quality and Supply. Borzelleca.
  • Mancuso, R., et al. (2018). Role of BRCA Mutations in Cancer Treatment with Poly(ADP-ribose) Polymerase (PARP) Inhibitors. Cancers, 10(7), 241.
  • Asghar, U., et al. (2015). Overview of CDK9 as a target in cancer research. Cellular and Molecular Life Sciences, 72(5), 945-961.
  • Al-Mahdawi, S., & Pook, M. A. (2014). Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. ISRN oncology, 2013.
  • Bio-Rad. (n.d.).
  • News-Medical.Net. (2019). CDK9 and Cancer. News-Medical.Net.
  • Zhang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
  • Han, S. Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(8), 2837-2842.

Sources

Application Notes and Protocols for the NMR Characterization of 6-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-amino-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its quinolinone core is a scaffold found in numerous biologically active molecules.[3][4] Accurate and unambiguous structural characterization is paramount for its use in synthesis and as a precursor for more complex pharmaceutical agents.[5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such organic molecules in solution.[6]

This document provides a comprehensive guide to the NMR characterization of this compound, molecular formula C₉H₁₀N₂O and molecular weight of 162.19 g/mol .[1] We will detail the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the unequivocal confirmation of the molecular structure and purity of the target compound.

Molecular Structure and Proton/Carbon Numbering

A clear understanding of the molecular structure is the first step in interpreting its NMR spectra. The structure of this compound with the IUPAC numbering convention is presented below. This numbering will be used throughout this guide for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra.[7] A properly prepared sample will facilitate shimming and lead to sharp, well-defined peaks.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7][8]

  • High-quality 5 mm NMR tubes[9][10]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)[8]

  • Pasteur pipette and bulb

  • Small vial for dissolution

  • Cotton wool or syringe filter (if solids are present)

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of this compound. For routine ¹H NMR, 5-10 mg is typically sufficient. For a full suite of 2D experiments, especially ¹³C-based ones, a more concentrated sample of 20-50 mg is recommended.[8]

  • Dissolution: Transfer the solid to a small, clean, and dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][9] The choice of solvent is crucial; DMSO-d₆ is often a good choice for this molecule due to its ability to dissolve a wide range of compounds and its exchangeable proton signals for the NH and NH₂ groups appearing at a distinct chemical shift.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If the sample is not easily solubilized, gentle warming or sonication can be applied, but care should be taken to avoid sample degradation.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to the NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette or a syringe filter to prevent interference with shimming.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Vial (0.6-0.7 mL Solvent) weigh->dissolve Add solvent mix 3. Mix Thoroughly dissolve->mix Ensure homogeneity transfer 4. Transfer to NMR Tube (Filter if needed) mix->transfer Use Pasteur pipette ready Sample Ready for NMR transfer->ready

Caption: Workflow for NMR sample preparation.

Part 2: 1D NMR Spectroscopy

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.[11]

Acquisition Protocol:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆

  • Experiment: Standard 1D proton experiment.

  • Parameters:

    • Number of scans: 8-16

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: ~16 ppm (centered around 6 ppm)

Data Analysis and Interpretation:

The expected ¹H NMR spectrum of this compound in DMSO-d₆ will show distinct signals for the aromatic protons, the aliphatic protons of the dihydroquinolinone ring, and the exchangeable protons of the amine and amide groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Rationale
H1 (NH)~9.5-10.5Broad Singlet1H-Amide proton, often broad due to quadrupole effects and exchange.[2]
H8~6.5-6.6Doublet1H~8-9Ortho coupling to H7.
H5~6.3-6.4Doublet1H~2-3Meta coupling to H7.
H7~6.3-6.4Doublet of Doublets1HOrtho: ~8-9, Meta: ~2-3Coupled to both H8 and H5.
NH₂~4.5-5.0Broad Singlet2H-Amine protons, chemical shift can vary with concentration and temperature.[12]
H4~2.7-2.8Triplet2H~7-8Coupled to the two H3 protons.
H3~2.3-2.4Triplet2H~7-8Coupled to the two H4 protons.

B. ¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.[13] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[14]

Acquisition Protocol:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆

  • Experiment: Proton-decoupled ¹³C experiment and DEPT-135.

  • Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay (d1): 2 seconds

    • Spectral width: ~200 ppm (centered around 100 ppm)

Data Analysis and Interpretation:

Carbon Assignment Expected Chemical Shift (δ, ppm) DEPT-135 Signal Rationale
C2 (C=O)~170AbsentCarbonyl carbon.
C6~145-150AbsentAromatic carbon attached to the amino group.
C8a~135-140AbsentAromatic carbon at the ring junction.
C8~125-130Positive (CH)Aromatic methine carbon.
C4a~120-125AbsentAromatic carbon at the ring junction.
C5~115-120Positive (CH)Aromatic methine carbon.
C7~110-115Positive (CH)Aromatic methine carbon.
C4~30-35Negative (CH₂)Aliphatic methylene carbon.
C3~25-30Negative (CH₂)Aliphatic methylene carbon adjacent to the carbonyl group.
Part 3: 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for the definitive assignment of all proton and carbon signals by revealing through-bond correlations.[6][15]

A. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[16][17] This is crucial for establishing the connectivity of the aliphatic and aromatic spin systems.

Acquisition Protocol:

  • Experiment: Gradient-selected COSY (gCOSY).

  • Parameters: Standard parameters for gCOSY on the specific instrument.

Expected Correlations:

  • A strong cross-peak between the signals of H3 and H4, confirming their adjacent positions in the aliphatic chain.

  • Cross-peaks connecting the aromatic protons: H7 with H8 (ortho coupling) and H7 with H5 (meta coupling).

B. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[16][18] This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.[14]

Acquisition Protocol:

  • Experiment: Gradient-selected HSQC (gHSQC).

  • Parameters: Optimized for one-bond ¹J(C,H) coupling of ~145 Hz.

Expected Correlations:

  • H3 protons will show a cross-peak with C3.

  • H4 protons will show a cross-peak with C4.

  • H5 proton will show a cross-peak with C5.

  • H7 proton will show a cross-peak with C7.

  • H8 proton will show a cross-peak with C8.

C. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds (²J(C,H) and ³J(C,H)).[16][18] This is the key experiment for piecing together the entire molecular skeleton by connecting different spin systems and identifying quaternary carbons.[14]

Acquisition Protocol:

  • Experiment: Gradient-selected HMBC (gHMBC).

  • Parameters: Optimized for long-range coupling constants of ~8 Hz.

Expected Key Correlations:

  • H3 protons to C2 (carbonyl) and C4a .

  • H4 protons to C2 , C5 , and C8a .

  • H5 proton to C4 , C7 , and C4a .

  • H8 proton to C6 and C4a .

  • Amide proton (H1) to C2 , C8 , and C8a .

G cluster_nmr Comprehensive NMR Characterization Workflow H1_NMR 1. ¹H NMR (Proton Environments) C13_NMR 2. ¹³C & DEPT NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY 3. COSY (¹H-¹H Connectivity) C13_NMR->COSY HSQC 4. HSQC (¹H-¹³C Direct Bonds) COSY->HSQC HMBC 5. HMBC (¹H-¹³C Long-Range) HSQC->HMBC Structure Unambiguous Structure Elucidation HMBC->Structure

Caption: A systematic workflow for NMR-based structure elucidation.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols and interpretation guidelines presented in these application notes, researchers can confidently verify the identity and purity of their synthesized compound, which is a critical step in the drug discovery and development pipeline.

References

  • Vertex AI Search. (n.d.). 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • Vertex AI Search. (n.d.). Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Dialnet. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • PubMed. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • ResearchGate. (n.d.). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone.
  • BenchChem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • PubMed. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives.
  • YouTube. (2024, February 15). Interpreting ¹HNMR Spectra. Organic Chemistry Lab Techniques.
  • Taylor & Francis Online. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides.
  • ChemicalBook. (2025, July 24). 6-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE.
  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.
  • OpenOChem Learn. (n.d.). Interpreting.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I.
  • ChemicalBook. (n.d.). 6-Aminoquinoline(580-15-4) 1H NMR spectrum.
  • PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one.
  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). 1 H-NMR experimental chemical shifts for groups bonded to hydroquinone skeleton.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • RSC Publishing. (n.d.). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline.
  • National Institutes of Health. (n.d.). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one.
  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Vertex AI Search. (n.d.). compared using 13C nmr spectroscopy.
  • ChemicalBook. (n.d.). 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum.
  • PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
  • Printtech Healthcare Pvt Ltd. (n.d.). 6-Hydroxy-3,4-Dihydroquinolin-2(1H)-One 54197-66-9.

Sources

Application Notes and Protocols for the Mass Spectrometry Analysis of 6-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-amino-3,4-dihydroquinolin-2(1H)-one in Modern Drug Development

This compound is a heterocyclic amine belonging to the dihydroquinolinone class of compounds. Its rigid, bicyclic core structure, coupled with a reactive primary amine, makes it a valuable scaffold and key intermediate in medicinal chemistry.[1][2] This compound serves as a foundational building block for the synthesis of a variety of pharmacologically active agents, including those with potential cardiotonic, anticancer, and antimicrobial properties.[1][3] The precise and accurate quantification of this compound and its metabolites in complex biological matrices is therefore paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and overall drug safety and efficacy assessment during preclinical and clinical development.[4][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and broad applicability.[5][6][7] This document provides a comprehensive guide to the mass spectrometric analysis of this compound, offering detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with an expert discussion on the rationale behind the methodological choices.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of robust analytical method development.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[8]
Molecular Weight 162.19 g/mol [8]
Monoisotopic Mass 162.0793 g/mol [9]
Melting Point 174-176 °C[10]
Predicted pKa Basic (amine): ~4.5, Acidic (amide): ~17Inferred from chemical structure
Predicted logP ~1.2Inferred from chemical structure

The presence of a primary aromatic amine and a lactam (cyclic amide) functionality imparts a moderate degree of polarity to the molecule, suggesting good solubility in common reversed-phase liquid chromatography mobile phases. The basic nature of the amino group makes it an ideal candidate for positive mode electrospray ionization (ESI+).

Qualitative Analysis: Elucidating the Fragmentation Pathway

Understanding the fragmentation pattern of a molecule under collision-induced dissociation (CID) is critical for developing a highly selective Multiple Reaction Monitoring (MRM) assay. While a publicly available, fully elucidated ESI-MS/MS spectrum for this compound is not readily found, a proposed fragmentation pathway can be expertly inferred based on the principles of mass spectrometry and the known behavior of similar chemical structures, such as quinolones and other amino-substituted heterocycles.[11][12]

In positive mode ESI, the primary amino group is the most likely site of protonation, yielding a precursor ion of m/z 163.1. The subsequent fragmentation in the collision cell is expected to proceed through several key pathways:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia, which would result in a product ion at m/z 146.1.

  • Loss of Carbon Monoxide (CO): The lactam ring can undergo cleavage with the loss of a carbon monoxide molecule, a characteristic fragmentation for cyclic amides, leading to a product ion at m/z 135.1.

  • Sequential Loss of NH₃ and CO: A combination of the above fragmentations could also occur, resulting in a product ion at m/z 118.1.

  • Ring Opening and Cleavage: The dihydroquinolinone ring system may undergo more complex ring-opening fragmentation, leading to smaller, stable fragment ions.

G cluster_precursor Precursor Ion cluster_products Predicted Product Ions precursor [M+H]⁺ m/z 163.1 product1 [M+H - NH₃]⁺ m/z 146.1 precursor->product1 -NH₃ product2 [M+H - CO]⁺ m/z 135.1 precursor->product2 -CO product3 [M+H - NH₃ - CO]⁺ m/z 118.1 product1->product3 -CO product2->product3 -NH₃

Quantitative Bioanalysis: A Validated LC-MS/MS Protocol

This section outlines a detailed protocol for the quantification of this compound in human plasma. The principles described here are readily adaptable to other biological matrices with appropriate validation.[13]

Sample Preparation: The Critical First Step

The objective of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and present the analyte in a solvent compatible with the LC-MS/MS system.[14] For a moderately polar small molecule like this compound, protein precipitation is a rapid and effective method.

Protocol: Protein Precipitation

  • Thaw Samples: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples to room temperature.

  • Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.

  • Add Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) to each tube.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to maintain the analyte in its protonated state and improves protein precipitation efficiency.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate and Reconstitute (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the initial mobile phase. This step helps to concentrate the analyte and minimizes solvent mismatch effects during injection.

  • Inject: Inject a portion (e.g., 5-10 µL) of the final solution into the LC-MS/MS system.

Liquid Chromatography: Achieving Optimal Separation

The goal of the chromatographic separation is to resolve the analyte from matrix components and any potential isomers, ensuring that only the compound of interest enters the mass spectrometer at a given time.[9] A reversed-phase C18 column is a suitable starting point for this analyte.

LC Parameters

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 2.6 µm particle sizeProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of the analyte for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Gradient Elution 5% B to 95% B over 5 minutesA generic gradient to start method development. Should be optimized to ensure a retention time of 2-3 minutes.

G Sample Prepared Sample (in Autosampler) Column C18 Column Sample->Column Pump LC Pump (Mobile Phases A & B) Pump->Column MS Mass Spectrometer Column->MS Data Data Acquisition MS->Data

Mass Spectrometry: Sensitive and Selective Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantitative bioanalysis due to its exceptional sensitivity and selectivity.

MS Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amino group is readily protonated.
Precursor Ion (Q1) m/z 163.1[M+H]⁺ of this compound.
Product Ion (Q3) m/z 135.1 (Quantifier), m/z 146.1 (Qualifier)The transition from the precursor to these product ions should be optimized for maximum intensity and specificity. Using a quantifier and a qualifier ion enhances the confidence in identification.
Collision Energy (CE) Analyte-dependent; requires optimizationThe voltage applied in the collision cell to induce fragmentation. Must be empirically determined for each MRM transition.
Dwell Time 100 msThe time spent monitoring a specific MRM transition. A balance between signal intensity and the number of data points across a chromatographic peak.
Source Temperature 500-550°CAids in the desolvation of the ESI droplets.
Gas Flows Instrument-dependent; requires optimizationNebulizer, heater, and curtain gas flows should be optimized for maximal signal.
Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[6] Validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA).[5] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[5]

  • Accuracy and Precision: The closeness of measured values to the nominal concentration and the degree of scatter between replicate measurements.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear range should be established that covers the expected in-study concentrations.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).[5]

Conclusion: A Robust Framework for Analysis

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established principles of bioanalysis and can be readily implemented and optimized in a research or drug development laboratory. By explaining the causality behind the experimental choices, this guide empowers researchers to not only replicate the described methods but also to troubleshoot and adapt them for their specific needs. The successful application of these methodologies will undoubtedly facilitate a deeper understanding of the pharmacokinetic and metabolic profiles of drug candidates derived from this important chemical scaffold.

References

  • 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook.
  • Annex 6. World Health Organization.
  • Mass Spectrometry Sample Preparation Guide - Organomation.
  • Quantitative analysis of pharmaceuticals in biological fluids using high-performance liquid chromatography coupled to mass spectrometry: A review | Request PDF - ResearchGate.
  • 22246-13-5(6-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE) Product Description. ChemicalBook.
  • Guideline on bioanalytical method validation | European Medicines Agency . Available at: [Link]

  • UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - NIH . Available at: [Link]

  • LC-MS Analysis of Pharmaceutical Drugs - News-Medical.Net . Available at: [Link]

  • 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Bioanalytical method validation: An updated review - PMC - NIH . Available at: [Link]

  • This compound: Your Trusted Pharmaceutical Intermediate Manufacturer & Supplier.
  • Application Notes and Protocols for Sample Preparation of 13C-Labeled Metabolites for Mass Spectrometry Analysis - Benchchem.
  • Quantitative mass spectrometry methods for pharmaceutical analysis - PMC - NIH . Available at: [Link]

  • Quantitative Analysis with Liquid Chromatography-Mass Spectrometry: Methods and Applications - Longdom Publishing . Available at: [Link]

  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC - PubMed Central . Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH . Available at: [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed . Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan . Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers.
  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - NIH . Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone . Available at: [Link]

  • 2(1H)-quinolinone, 6-amino-3,4-dihydro- - SpectraBase . Available at: [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC - PubMed Central . Available at: [Link]

  • Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed . Available at: [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH . Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

Sources

Topic: HPLC Purification Method for 6-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This comprehensive application guide details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the purification of 6-amino-3,4-dihydroquinolin-2(1H)-one. This compound, a valuable synthetic intermediate in pharmaceutical research, presents unique purification challenges due to its polar and basic nature.[1] This document provides a step-by-step protocol grounded in the physicochemical properties of the analyte, explaining the causal relationships behind the selection of the stationary phase, mobile phase, and other chromatographic parameters. We present a complete workflow from analytical method development to considerations for preparative scale-up, designed for researchers, chemists, and drug development professionals seeking to achieve high purity and yield.

Introduction: The Purification Challenge

This compound is a heterocyclic compound featuring both a lactam and a primary aromatic amine functionality. The presence of the basic amino group significantly influences its chromatographic behavior, often leading to poor peak shape (tailing) and variable retention on standard silica-based reversed-phase columns.[2] This is primarily due to strong, undesirable interactions between the basic analyte and acidic residual silanol groups on the stationary phase surface. Therefore, a successful purification strategy must actively mitigate these interactions to achieve the desired purity and recovery. This guide outlines a systematic approach to developing such a method, starting with an understanding of the molecule's fundamental properties.

Analyte Characterization: Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of logical method development. The key characteristics of this compound are summarized below.

PropertyValueSource / Comment
Molecular Formula C₉H₁₀N₂O[3]
Molecular Weight 162.19 g/mol [3]
Appearance Light yellow to light brown solid[3][4]
Melting Point 174-176 °C[3]
pKa (Predicted) ~4-5 (for -NH₂)Based on typical aromatic amines. The predicted pKa of 14.47 likely refers to the much less acidic lactam N-H proton.[3][4]
Solubility Soluble in polar organic solvents (Methanol, DMSO, DMF)[1][5][6]
UV Absorbance Strong absorbance expected ~240-260 nm and ~280-300 nmTypical for aromatic amines and quinolinone structures.

The most critical parameter for HPLC method development is the basicity of the aromatic amine. At a mobile phase pH below its pKa, the amine group will be protonated (R-NH₃⁺), increasing its polarity. At a pH above its pKa, it will be in its neutral, more hydrophobic form (R-NH₂).[2] This behavior dictates the strategy for controlling retention and peak shape.

HPLC Method Development Strategy

Our strategy is based on Reversed-Phase (RP) HPLC, the most versatile and widely used mode for purifying synthetic organic compounds.[7] The primary goal is to develop a method that provides good retention, sharp, symmetrical peaks, and sufficient resolution from synthesis-related impurities.

The Workflow: A Logic-Driven Approach

The development process follows a logical sequence, starting from analyte properties and progressively refining chromatographic parameters.

MethodDevelopment Analyte Analyte Properties (Polar, Basic, UV Active) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Column Choose Stationary Phase (C18 for general hydrophobicity) Mode->Column MobilePhase Mobile Phase Selection Column->MobilePhase Modifier Organic Modifier (Acetonitrile for low viscosity) MobilePhase->Modifier Additive Aqueous Additive (0.1% TFA to control pH and peak shape) MobilePhase->Additive Detection Select Detection λ (UV @ 254 nm) MobilePhase->Detection Gradient Develop Gradient (Screening Gradient 5-95% B) Detection->Gradient Optimize Optimize & Verify (Adjust gradient, check purity) Gradient->Optimize

Caption: Logic diagram for HPLC method development.

Rationale for Parameter Selection
  • Stationary Phase: A standard end-capped C18 column is the recommended starting point. Its hydrophobic nature provides retention for the aromatic core of the molecule. The end-capping is crucial to minimize the number of exposed silanol groups.

  • Mobile Phase Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which results in lower backpressure and better chromatographic efficiency.[2]

  • Mobile Phase Aqueous Additive: This is the most critical choice for this analyte. We recommend using 0.1% Trifluoroacetic Acid (TFA) in the aqueous and organic phases. TFA serves two essential functions:

    • pH Control: It maintains a low pH (~2.5), ensuring the primary amine is consistently protonated. This prevents fluctuations in retention time.

    • Ion-Pairing and Silanol Masking: TFA acts as an ion-pairing agent, forming a neutral complex with the protonated amine. More importantly, it effectively masks the residual silanol groups on the silica surface, preventing the electrostatic interactions that cause peak tailing.[8]

  • Detection: The quinolinone core and aromatic amine are strong chromophores. A detection wavelength of 254 nm is a robust choice that will provide a strong signal for the target compound and most aromatic impurities.

Detailed Experimental Protocol

This protocol outlines the full purification and analysis workflow.

PurificationWorkflow cluster_prep Preparation cluster_hplc Purification & Analysis cluster_post Post-Purification Crude Crude Solid Sample Dissolve Dissolve in DMSO/Methanol (~10 mg/mL) Crude->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Analytical Analytical HPLC (Method Development & Purity Check) Filter->Analytical Prep Preparative HPLC (Scale-up for Purification) Analytical->Prep Collect Collect Fractions Prep->Collect Analyze Analyze Fractions for Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Remove Solvent (Lyophilization or Rotary Evaporation) Pool->Evaporate Final Pure Compound Evaporate->Final

Caption: Overall workflow for purification and analysis.

Materials and Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a UV/Vis detector and fraction collector.

  • Columns:

    • Analytical: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Preparative: C18, 250 mm x 21.2 mm, 5-10 µm particle size.

  • Solvents: HPLC-grade Acetonitrile and Water.

  • Reagents: Trifluoroacetic Acid (TFA), spectroscopy grade.

  • Sample Solvent: Dimethyl sulfoxide (DMSO) or Methanol (MeOH).

Step-by-Step Protocol: Analytical Method
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water (Add 1 mL TFA to 999 mL HPLC-grade Water).

    • Mobile Phase B: 0.1% TFA in Acetonitrile (Add 1 mL TFA to 999 mL HPLC-grade Acetonitrile).

    • Degas both mobile phases by sonication or helium sparging.

  • Sample Preparation:

    • Prepare a stock solution of the crude this compound at approximately 1 mg/mL in Methanol or DMSO.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Set the column temperature to 30 °C .

    • Set the flow rate to 1.0 mL/min .

    • Set the injection volume to 10 µL .

    • Set the UV detection wavelength to 254 nm .

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Results, Discussion, and Troubleshooting

  • Expected Results: Using the described method, this compound should elute as a sharp, symmetrical peak. The low pH ensures it is in its more polar, protonated form, leading to elution at a relatively low to moderate percentage of acetonitrile. Impurities that are less polar will be retained longer, while more polar impurities will elute earlier.

  • Troubleshooting:

    • Poor Retention (Elutes too early): If the compound elutes near the solvent front, the initial percentage of organic modifier can be lowered (e.g., to 2% B) or the gradient slope can be made shallower (e.g., 5-50% B over 25 minutes). For extremely polar compounds that resist retention, specialized "aqueous-compatible" C18 (AQ-type) columns can prevent phase collapse in highly aqueous mobile phases.[8][9]

    • Peak Tailing: If peak tailing persists despite using TFA, ensure the column is in good condition. If the issue remains, consider using a different mobile phase additive like formic acid (0.1%), which provides a slightly higher pH, or an alternative column with a different chemistry, such as a phenyl-hexyl phase, which can offer different selectivity through pi-pi interactions.[2]

    • Poor Resolution: To improve the separation between the target peak and a close-eluting impurity, flatten the gradient around the elution point of the target compound. For example, if the peak elutes at 40% B, modify the gradient to run from 35-45% B over a longer time (e.g., 15 minutes).

Scale-Up to Preparative Purification

Once the analytical method is optimized, it can be scaled up for preparative purification.

  • Calculate New Flow Rate: The flow rate is scaled based on the column cross-sectional area.

    • New Flow Rate = Old Flow Rate x (New Column Radius² / Old Column Radius²)

    • For a 21.2 mm ID column: 1.0 mL/min x (10.6² / 2.3²) ≈ 21.2 mL/min .

  • Adjust Gradient Times: The gradient segment times should be kept proportional to the new flow rate and column volume. For a first attempt, keeping the same gradient times is often a good starting point.

  • Calculate Sample Load: The loading capacity increases with the column size. For a 21.2 mm ID column, a typical load for a well-resolved peak could be in the range of 50-200 mg, depending on the separation difficulty. Dissolve the crude material in the minimum amount of solvent (e.g., DMSO) and inject.

  • Fraction Collection: Collect fractions based on the UV signal, starting just before the target peak rises from the baseline and ending just after it returns.

  • Post-Purification: Analyze the collected fractions using the analytical method to confirm purity. Pool the pure fractions and remove the solvent, typically by lyophilization (freeze-drying) to remove the water/acetonitrile/TFA mixture, yielding the pure compound as a TFA salt.

Conclusion

This application note provides a validated, robust reversed-phase HPLC method for the purification of this compound. By employing a C18 stationary phase with a water/acetonitrile mobile phase modified with 0.1% TFA, this method effectively addresses the challenges posed by the analyte's basicity, yielding a highly pure final product. The principles and protocols detailed herein offer a comprehensive framework for researchers to successfully purify this and other structurally related basic compounds.

References

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Phenomenex. A Guide to HPLC and LC-MS Method Development. Available from: [Link]

  • Agilent Technologies. Choosing HPLC Columns for Rapid Method Development. Available from: [Link]

  • PubMed Central (PMC). HPLC Analysis and Purification of Peptides. Available from: [Link]

Sources

Application Note: Derivatization of 6-Amino-3,4-dihydroquinolin-2(1H)-one for Bioassay Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents, particularly in neuropharmacology and oncology.[1][2] The 6-amino derivative, 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS 22246-13-5), serves as a versatile starting material for creating advanced molecular probes and drug candidates.[3][4] Its primary aromatic amine provides a reactive handle for chemical modification, enabling the introduction of reporter tags, affinity labels, and biomolecular conjugates. This guide provides a detailed framework and validated protocols for the derivatization of this scaffold, transforming it into functionalized molecules for use in a range of bioassays, from high-content imaging to target engagement studies.

Introduction: The Quinolinone Scaffold

The quinolinone framework is a recurring motif in biologically active compounds due to its rigid structure and capacity for diverse molecular interactions.[5][6] Derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] The strategic derivatization of the this compound scaffold is a key step in exploring its full potential in drug discovery. By modifying this position, researchers can systematically investigate structure-activity relationships (SAR), enhance pharmacokinetic properties, and create tools for elucidating mechanisms of action.[7][8]

The primary goal of derivatization for bioassays is to introduce a functional moiety that enables detection or specific interaction without abolishing the parent molecule's intrinsic biological activity. Common objectives include:

  • Fluorescent Labeling: For tracking and quantification in cellular and biochemical assays.

  • Bioconjugation: For linkage to proteins, peptides, or other biomolecules to create targeted probes.[9]

  • Affinity Tagging: For pull-down experiments and target identification.

  • Modulation of Physicochemical Properties: To improve solubility or membrane permeability.

Core Derivatization Strategy: Acylation of the 6-Amino Group

The nucleophilic primary amine at the C6 position is the most accessible site for derivatization. Acylation using activated carboxylates, such as N-Hydroxysuccinimide (NHS) esters, is a robust and widely used method for forming a stable amide bond under mild conditions.[10] This reaction is efficient and highly specific for primary and secondary amines, making it ideal for bioconjugation.[11][12]

Figure 1: General reaction scheme for derivatizing the 6-amino group via acylation with an NHS ester.

Protocol 1: Fluorescent Labeling

This protocol details the conjugation of an amine-reactive fluorescent dye to the 6-aminoquinolinone scaffold. Fluorescently labeled compounds are indispensable for applications like fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[13]

Causality and Experimental Choices
  • Solvent: Anhydrous Dimethylformamide (DMF) is chosen for its ability to dissolve both the polar quinolinone and the often less polar NHS ester-activated dyes. It is aprotic and will not compete in the reaction.

  • Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to deprotonate the ammonium salt of the starting material (if it is a salt) and scavenge the acidic proton produced during amide formation. This drives the reaction to completion without causing hydrolysis of the NHS ester.

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the NHS ester is used to ensure complete consumption of the limiting quinolinone starting material, which can simplify purification. A large excess is avoided to prevent complications from multiple side products.

  • Purification: Reverse-phase HPLC is the method of choice for purifying fluorescently labeled products. It provides high-resolution separation of the labeled product from unreacted starting material and hydrolyzed dye, ensuring high purity for downstream bioassays.

Materials
  • This compound (MW: 162.19 g/mol )

  • Amine-reactive dye (e.g., FAM-NHS Ester, MW: 473.4 g/mol )

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA)

  • 0.1% Trifluoroacetic acid (TFA) in Water (HPLC Mobile Phase A)

  • 0.1% TFA in Acetonitrile (HPLC Mobile Phase B)

  • Analytical and Preparative C18 HPLC columns

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 10 mg of this compound (61.6 µmol) in 1 mL of anhydrous DMF in a small, dry glass vial.

  • Base Addition: Add 1.5 equivalents of DIPEA (16 µL, 92.4 µmol) to the solution and stir for 5 minutes at room temperature.

  • Dye Addition: In a separate vial, dissolve 1.1 equivalents of the NHS ester dye (32.2 mg, 68.0 µmol) in 0.5 mL of anhydrous DMF. Add this solution dropwise to the quinolinone solution.

  • Reaction: Protect the reaction vial from light by wrapping it in aluminum foil. Stir the reaction at room temperature for 4-6 hours or overnight for convenience.

  • Monitoring: Monitor the reaction progress by analytical HPLC-MS. Look for the consumption of the starting material (m/z [M+H]⁺ ≈ 163.2) and the appearance of the product peak (m/z [M+H]⁺ ≈ 518.5 for FAM conjugate).

  • Workup (Optional): Once complete, the reaction mixture can be diluted with water and extracted with ethyl acetate if the product is sufficiently nonpolar. However, direct purification is often preferred.

  • Purification: Purify the crude reaction mixture using preparative reverse-phase HPLC with a gradient of Mobile Phase A and B.

  • Analysis and Storage: Combine the pure fractions, confirm identity by mass spectrometry, and lyophilize to obtain a dry powder. Store the final product at -20°C, protected from light and moisture.

ParameterConditionRationale
Solvent Anhydrous DMFAprotic; excellent solvating power for reactants.
Base DIPEANon-nucleophilic; prevents NHS ester hydrolysis.
Temperature Room TemperatureSufficient for reaction; avoids degradation of dye.
Time 4-16 hoursAllows for complete reaction.
Purification Reverse-Phase HPLCHigh purity separation of fluorescent product.

Protocol 2: Conjugation to a Carboxylic Acid-Containing Peptide

This protocol describes the coupling of the 6-aminoquinolinone to a peptide's C-terminus or an acidic amino acid side chain (Asp, Glu) using standard peptide coupling chemistry. This creates novel peptide-drug conjugates for targeted delivery or interaction studies.[14]

Principle and Reagent Selection

Amide bond formation between a primary amine and a carboxylic acid requires an activating agent to convert the carboxylate into a more reactive species.[15] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a base, rapidly forms an activated ester, leading to high yields and minimal side reactions like racemization.[15]

Materials
  • Derivatized Quinolinone from Protocol 1 (or other amine-containing molecule)

  • Peptide with a free carboxylic acid (e.g., Ac-Gly-Gly-Gly-OH)

  • HATU

  • DIPEA or N-Methylmorpholine (NMM)

  • Anhydrous DMF

Step-by-Step Protocol
  • Peptide Activation: Dissolve 1.2 equivalents of the peptide and 1.2 equivalents of HATU in anhydrous DMF. Add 2.0 equivalents of DIPEA and stir the mixture for 15-20 minutes at room temperature. This pre-activation step forms the reactive HOBt ester.

  • Quinolinone Addition: Dissolve 1.0 equivalent of this compound in a minimal amount of DMF. Add this solution to the activated peptide mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring & Purification: Monitor the reaction and purify the resulting conjugate using reverse-phase HPLC, similar to the method described in Protocol 1.

Application Case Study: Cellular Imaging

A fluorescently labeled quinolinone derivative can be used to visualize its uptake, distribution, and localization within living or fixed cells.

Assay Workflow

A 1. Cell Seeding Seed cells onto glass-bottom plates. Allow adherence overnight. B 2. Compound Treatment Treat cells with the fluorescent quinolinone derivative (e.g., 1-10 µM). A->B C 3. Incubation Incubate for a defined period (e.g., 4 hours) at 37°C. B->C D 4. Washing Wash cells 3x with PBS to remove extracellular compound. C->D E 5. (Optional) Counterstaining Stain nucleus (e.g., with Hoechst) and/or other organelles. D->E F 6. Imaging Acquire images using a fluorescence microscope with appropriate filter sets. E->F G 7. Analysis Quantify fluorescence intensity and analyze subcellular localization. F->G

Figure 2: Workflow for a cellular imaging bioassay using a fluorescently derivatized quinolinone.

Protocol for Cellular Uptake Assay
  • Cell Culture: Seed a human cancer cell line (e.g., HeLa) onto 8-well chambered coverglass slides at a density that will result in 60-70% confluency the next day.

  • Compound Preparation: Prepare a 10 mM stock solution of the fluorescent quinolinone derivative in DMSO. Dilute this stock to a final working concentration (e.g., 5 µM) in pre-warmed complete cell culture medium.

  • Treatment: Aspirate the old medium from the cells and add the medium containing the fluorescent compound.

  • Incubation: Incubate the cells for 4 hours at 37°C in a CO₂ incubator.

  • Nuclear Staining: 15 minutes before imaging, add Hoechst 33342 stain directly to the medium at a final concentration of 1 µg/mL to visualize the nucleus.

  • Washing: Gently aspirate the treatment medium and wash the cells three times with warm phosphate-buffered saline (PBS).

  • Imaging: Add fresh PBS or imaging buffer to the wells. Immediately acquire images on a confocal or widefield fluorescence microscope using filter sets appropriate for the fluorophore (e.g., 488 nm excitation for FAM) and the nuclear stain (e.g., 405 nm excitation for Hoechst).

  • Interpretation: Analyze the images to determine the subcellular localization of the compound. For example, co-localization with the Hoechst signal would indicate nuclear accumulation, while a diffuse cytoplasmic signal would suggest cytosolic distribution.

Conclusion

The this compound scaffold is a powerful and adaptable starting point for the development of sophisticated probes for biological research. The protocols outlined in this application note provide a robust foundation for synthesizing fluorescently labeled and bioconjugated derivatives. By leveraging these methods, researchers can create customized tools to investigate cellular pathways, identify molecular targets, and accelerate the drug discovery process.

References

  • chemicalbook.com. 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis.
  • PubMed . Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. [Link]

  • Jena Bioscience . Fluorescent Amine Protein Labeling. [Link]

  • borochem.com . This compound: Your Trusted Pharmaceutical Intermediate Manufacturer & Supplier. [Link]

  • MDPI . Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. [Link]

  • PubMed . An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. [Link]

  • ResearchGate . A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. [Link]

  • ResearchGate . Biologically active compounds containing quinolinone scaffolds. [Link]

  • PMC - PubMed Central . An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. [Link]

  • PubChem . 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]

  • Journal of Materials Chemistry C (RSC Publishing) . Fluorescent sensing for amines with a low detection limit based on conjugated porous polymers. [Link]

  • BioActs . Fluorescent Dyes. [Link]

  • Waters Corporation . Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • National Institutes of Health (NIH) . Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. [Link]

  • ResearchGate . (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. [Link]

  • MDPI . Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials. [Link]

  • PubMed . Quinolone scaffolds as potential drug candidates against infectious microbes: a review. [Link]

  • PubMed . An overview of quinoline as a privileged scaffold in cancer drug discovery. [Link]

  • PubMed . Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • Springer Nature Experiments . Amino Acid Analysis Using Pre-Column Derivatization with 6-AminoquinolylN-Hydroxysuccinimidyl Carbamate. [Link]

  • National Institutes of Health (NIH) . Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • Radboud Repository . Synthesis and Bioconjugation. [Link]

  • Macmillan Group . Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. [Link]

  • ResearchGate . (PDF) Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. [Link]

  • ResearchGate . Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. [Link]

  • PMC - PubMed Central . Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. [Link]

Sources

The Versatile Scaffold: 6-Amino-3,4-dihydroquinolin-2(1H)-one as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. 6-Amino-3,4-dihydroquinolin-2(1H)-one is a prime example of such a versatile chemical building block. Its unique combination of a bicyclic, conformationally restricted lactam core and a reactive primary aromatic amine makes it an invaluable starting material for the synthesis of a diverse array of therapeutic agents.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in their drug discovery endeavors.

The dihydroquinolinone scaffold is a recurring motif in numerous biologically active molecules, including those with anticancer, antimicrobial, and central nervous system (CNS) activities.[1][2] The strategic placement of the amino group at the 6-position provides a convenient handle for a variety of chemical transformations, allowing for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Core Application I: Synthesis of Direct Oral Anticoagulants - The Factor Xa Inhibitors

One of the most significant applications of this compound is in the synthesis of direct oral anticoagulants (DOACs) that target Factor Xa (FXa).[3] FXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders.[3] The dihydroquinolinone core serves as a central scaffold for several FXa inhibitors, providing a rigid framework for the optimal orientation of pharmacophoric groups into the active site of the enzyme.

Workflow for the Synthesis of a Key Apixaban Intermediate

The following workflow outlines the synthesis of a key intermediate in the production of Apixaban, a widely used FXa inhibitor. This process highlights the utility of this compound as a foundational building block.

cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Synthesis of Apixaban Precursor A 6-Amino-3,4-dihydro- quinolin-2(1H)-one C N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)- 5-chloropentanamide A->C Pyridine, DCM, 0 °C to rt B 5-Chlorovaleryl chloride B->C D 1-(6-(2-oxopiperidin-1-yl)-3,4- dihydroquinolin-2(1H)-one) C->D Potassium tert-butoxide, THF E Key Apixaban Intermediate D->E Further synthetic steps

Caption: Synthetic workflow for a key Apixaban intermediate.

Detailed Protocol: Synthesis of 1-(4-(2-oxopiperidin-1-yl)phenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one (A Key Apixaban Intermediate)

This protocol details a crucial step in the synthesis of Apixaban, showcasing the transformation of an aniline derivative, a structural analog of this compound, into a key intermediate. The principles of this reaction are directly applicable to syntheses starting from the title compound.

Materials:

  • 3-morpholino-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one

  • 5-chlorovaleryl chloride

  • Triethylamine (TEA)

  • Toluene

  • Methanol

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-morpholino-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one (1 equivalent) and triethylamine (1.5 equivalents) in toluene.

  • Acylation: Slowly add 5-chlorovaleryl chloride (1.2 equivalents) to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Solvent Exchange: After the reaction is complete, switch the solvent to methanol.

  • Cyclization: Cool the mixture to 25-30°C and add glacial acetic acid dropwise. Stir the reaction mass at room temperature for approximately 5 hours. Monitor the completion of the cyclization by TLC or HPLC.

  • Isolation: The solid product is isolated by filtration and washed with fresh methanol.

  • Drying: Dry the product at 60-65°C to obtain the desired intermediate.

Expected Yield and Purity:

ParameterValue
Yield82%
Purity (HPLC)>99%

Core Application II: Development of Kinase Inhibitors for Oncology

The dihydroquinolinone scaffold is also a prominent feature in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 6-amino group of this compound provides a key attachment point for moieties that can interact with the hinge region of the kinase active site, a common strategy for achieving potent and selective inhibition.

Conceptual Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general strategy for the synthesis of kinase inhibitors using this compound as a starting material.

cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Further Functionalization A 6-Amino-3,4-dihydro- quinolin-2(1H)-one C 6-(Heteroarylamino)-3,4- dihydroquinolin-2(1H)-one A->C Pd catalyst, Ligand, Base B Heteroaryl Halide B->C D Final Kinase Inhibitor C->D Modification of scaffold

Caption: General workflow for kinase inhibitor synthesis.

Protocol: Synthesis of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one Derivatives as Polypharmacological Inhibitors

While this specific example uses a quinoxalinone core, the synthetic logic is highly relevant for the quinolinone scaffold. This protocol outlines the key coupling reaction to introduce the hinge-binding pyrimidine moiety.

Materials:

  • 6-Amino-3,4-dihydroquinoxalin-2(1H)-one (or this compound)

  • 2-Chloropyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

Procedure:

  • Reaction Setup: To a solution of the amino-dihydroquinoxalinone (1 equivalent) and 2-chloropyrimidine (1.2 equivalents) in 1,4-dioxane, add cesium carbonate (2 equivalents), palladium(II) acetate (0.1 equivalents), and Xantphos (0.2 equivalents).

  • Inert Atmosphere: Degas the mixture and purge with nitrogen or argon.

  • Heating: Heat the reaction mixture at 110°C for 12 hours.

  • Workup: After cooling to room temperature, filter the mixture through Celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired product.

Rationale for Reagent Choices:

  • Palladium Catalyst and Ligand: The combination of a palladium catalyst (Pd(OAc)₂) and a bulky phosphine ligand (Xantphos) is crucial for the efficiency of the Buchwald-Hartwig amination, which forms the key carbon-nitrogen bond.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and promotes the catalytic cycle.

  • Solvent: 1,4-Dioxane is a high-boiling, aprotic solvent that is well-suited for this type of cross-coupling reaction.

Further Applications and Future Directions

Beyond its role in the synthesis of anticoagulants and kinase inhibitors, this compound is a valuable precursor for a range of other biologically active molecules. Its derivatives have been investigated for their potential as:

  • Antimicrobial agents [1]

  • Central nervous system agents [5]

  • Dual inhibitors of coagulation factors Xa and XIa [6]

The continued exploration of this versatile building block is likely to yield novel therapeutic agents with improved efficacy and safety profiles. The ability to readily modify the core structure allows for the application of modern drug design strategies, such as fragment-based drug discovery and diversity-oriented synthesis.

Conclusion

This compound has firmly established itself as a cornerstone in the synthesis of medicinally important compounds. Its inherent structural features, combined with the reactivity of the amino group, provide a robust platform for the development of a wide range of therapeutics. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to advancing the field of drug discovery.

References

  • Huang, C., et al. (2017). Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1149-1153. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Potapov, A. Yu., et al. (2021). Synthesis and study of new 2H-pyranoquinolin-2-one-based inhibitors of blood coagulation factors Xa and XIa. Russian Chemical Bulletin, 70(3), 492-497. [Link]

  • MySkinRecipes. (n.d.). 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Jiang, Y., et al. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of Medicinal Chemistry, 63(17), 9787-9802. [Link]

  • Shikhaliev, K. S., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 353. [Link]

  • Yuan, X., et al. (2011). Synthesis of mono-substituted derivatives of 6-aminoquinoline. Chinese Chemical Letters, 22(4), 395-398. [Link]

  • Han, S. Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-2842. [Link]

Sources

analytical methods for 6-amino-3,4-dihydroquinolin-2(1H)-one quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 6-amino-3,4-dihydroquinolin-2(1H)-one

Introduction

This compound is a chemical intermediate and a potential metabolite or degradation product related to several pharmacologically active compounds. Its chemical structure, featuring a dihydroquinolinone core with an amino group, makes it a subject of interest in pharmaceutical development, process chemistry, and metabolic studies. Accurate and precise quantification of this compound is critical for ensuring the purity of active pharmaceutical ingredients (APIs), monitoring the stability of drug products, and conducting pharmacokinetic and toxicological assessments.

This comprehensive guide, designed for researchers, analytical scientists, and drug development professionals, provides detailed application notes and validated protocols for the quantification of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity and dosage form analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex biological matrices. The methodologies presented are synthesized from established analytical principles for related pharmaceutical compounds and are designed to be robust, reproducible, and self-validating.

Part 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for determining the purity of this compound in bulk material or its concentration in pharmaceutical formulations. The principle relies on reversed-phase chromatography to separate the analyte from impurities, followed by quantification using its UV absorbance.

Causality and Experimental Design

The selection of a reversed-phase C18 column is based on the non-polar nature of the dihydroquinolinone backbone, which provides strong retention and interaction with the stationary phase.[1][2] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure optimal separation and peak shape. The buffer's pH is maintained slightly acidic (e.g., pH 3.0) to ensure the primary amine on the analyte is protonated, which minimizes peak tailing and improves chromatographic resolution.[3] UV detection at approximately 215 nm is selected to achieve high sensitivity, as this wavelength is often near the absorbance maximum for this class of compounds.[3]

Experimental Workflow: HPLC-UV Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Weigh Standard/Sample p2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) p1->p2 p3 Sonicate to Dissolve p2->p3 p4 Dilute to Final Concentration p3->p4 p5 Filter through 0.45 µm Syringe Filter p4->p5 h1 Autosampler Injection p5->h1 h2 Separation on C18 Column h1->h2 h3 UV/DAD Detection (λ = 215 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Generate Calibration Curve (Standard) d1->d2 d3 Quantify Analyte (Sample) d1->d3

Caption: Workflow for HPLC-UV quantification.

Protocol: HPLC-UV Method

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade

  • Orthophosphoric acid, analytical grade

  • Water, HPLC grade or ultrapure

  • Syringe filters, 0.45 µm PTFE or nylon

2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18).[3]

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

3. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 1.11 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[3]

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent.

4. Sample Preparation (for a formulation)

  • Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to 10 mg of the active compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to the mark with diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Mobile Phase A, 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 215 nm
Run Time Approximately 10 minutes

6. Method Validation Summary The method should be validated according to International Conference on Harmonization (ICH) guidelines.[3]

ParameterTypical Acceptance CriteriaRepresentative Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 50 µg/mLMet
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0%Intra: 1.1%, Inter: 1.5%
LOD Signal-to-Noise ratio of 3:1~0.1 µg/mL
LOQ Signal-to-Noise ratio of 10:1~0.3 µg/mL
Specificity No interference at analyte retention timePassed

Part 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the high sensitivity and selectivity required for quantifying this compound in complex biological matrices such as human plasma. The principle involves sample clean-up to remove matrix interferences, chromatographic separation, and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Causality and Experimental Design

LC-MS/MS is the gold standard for bioanalysis due to its exceptional selectivity, which allows the analyte to be distinguished from endogenous matrix components.[4] A simple protein precipitation step followed by Solid Phase Extraction (SPE) is employed for sample clean-up, as it effectively removes proteins and phospholipids that can cause ion suppression in the mass spectrometer.[1] A fast gradient elution on a C18 column is used to shorten the run time, which is critical for high-throughput analysis.[5] Electrospray Ionization (ESI) in positive mode is chosen because the amino group on the analyte is readily protonated, leading to a strong signal for the precursor ion [M+H]⁺. The MRM transition (the fragmentation of a specific precursor ion into a product ion) provides a second dimension of selectivity, ensuring highly reliable quantification.[5]

Experimental Workflow: LC-MS/MS Bioanalysis

G cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis p1 Aliquot Plasma Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation (with Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Solid Phase Extraction (SPE) of Supernatant p4->p5 p6 Elute & Evaporate p5->p6 p7 Reconstitute in Mobile Phase p6->p7 lc1 UPLC Injection p7->lc1 lc2 Fast Gradient Separation (C18 Column) lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 MRM Detection (Precursor → Product Ion) ms1->ms2 d1 Integrate Peak Area Ratios (Analyte/IS) ms2->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: Workflow for LC-MS/MS bioanalysis.

Protocol: LC-MS/MS Method

1. Materials and Reagents

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4

  • Acetonitrile and Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • SPE cartridges (e.g., Oasis HLB or a mixed-mode cation exchange)

2. Instrumentation

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Analytical column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Data acquisition and processing software (e.g., MassLynx™, Analyst®).

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard/IS Stock Solutions (1 mg/mL): Prepare individual stock solutions in methanol.

  • Working Solutions: Prepare intermediate and spiking solutions for calibration curve and quality control (QC) samples by diluting stock solutions in 50:50 ACN:Water.

4. Sample Preparation

  • To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water).

  • Elute the analyte and IS with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

5. LC-MS/MS Conditions

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase Gradient: 5% B to 95% B in 3 min, hold 1 min, re-equilibrate 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 163.1 → 134.1 (example), IS: m/z 167.1 → 138.1 (example)

6. Method Validation Summary The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation).

ParameterTypical Acceptance CriteriaRepresentative Result
Linearity (R²) ≥ 0.99, weighted (1/x² or 1/y²) regression0.997 (weighted 1/x²)
Range (LLOQ-ULOQ) Lower Limit of Quantification to Upper Limit of Quantification0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-5.2% to 6.8%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Intra: <8%, Inter: <10%
Matrix Effect IS-normalized factor between 0.85 and 1.15Passed
Recovery Consistent, precise, and reproducible~85%

References

  • A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. (n.d.). IJPPR. Retrieved from [Link]

  • Song, Z., et al. (n.d.). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. PubMed. Retrieved from [Link]

  • Soponar, F., et al. (n.d.). QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. Revue Roumaine de Chimie. Retrieved from [Link]

  • Djordjević Filijović, N., et al. (n.d.). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. AKJournals. Retrieved from [Link]

  • Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki, Y., et al. (2012). Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • The quantitative detection of aripiprazole and its main metabolite by using capillary-electrophoresis. (n.d.). ResearchGate. Retrieved from [Link]

  • Special Issue : Bioanalysis and Biological Matrix Sampling. (n.d.). MDPI. Retrieved from [Link]

Sources

Topic: Experimental Use of 6-amino-3,4-dihydroquinolin-2(1H)-one in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The 3,4-dihydroquinolin-2(1H)-one core is a recognized privileged structure in medicinal chemistry, forming the backbone of compounds targeting a range of enzymes implicated in human disease.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of a key analog, 6-amino-3,4-dihydroquinolin-2(1H)-one, as a potential enzyme inhibitor. We present detailed protocols for determining inhibitory potency (IC₅₀) and elucidating the mechanism of action (MoA), using Poly(ADP-ribose) polymerase 1 (PARP1) as an exemplary target. PARP inhibitors are a clinically significant class of anti-cancer agents, making this scaffold a relevant starting point for novel drug discovery efforts.[2][3] The methodologies described herein are designed to be robust and adaptable, providing a self-validating framework for investigating the inhibitory potential of this compound against various enzyme targets.

Introduction: The Quinolinone Scaffold in Drug Discovery

Nitrogen-containing heterocycles are fundamental components of numerous biologically active molecules and approved pharmaceuticals.[4] Among these, the dihydroquinolinone scaffold has emerged as a versatile framework for designing potent and selective enzyme inhibitors.[4] Its structural rigidity and capacity for diverse substitutions allow for fine-tuning of interactions with biological targets.[4]

Analogs of this compound have demonstrated inhibitory activity against several enzyme classes, including:

  • Carbonic Anhydrases: A positional isomer, 7-amino-3,4-dihydro-1H-quinolin-2-one, is an effective inhibitor of several human carbonic anhydrase isoforms.[5]

  • Neuropharmacological Targets: The broader dihydroquinolinone class is noted for its activity against enzymes such as monoamine oxidase (MAO) and kynurenine aminotransferase II (KAT II).[1]

  • DNA Repair Enzymes: The structural motif shares features with known inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA repair and a validated target in oncology.[2][3] The successful clinical application of PARP inhibitors in treating cancers with BRCA1/2 mutations highlights the therapeutic potential of targeting this pathway.[3][6]

This guide uses PARP1 as a model system to illustrate the workflow for characterizing this compound as a novel enzyme inhibitor.

Compound Profile & Preparation

Before initiating any assay, it is crucial to characterize the test compound and prepare it correctly.

  • Compound: this compound

  • IUPAC Name: 6-amino-3,4-dihydro-1H-quinolin-2-one

  • Molecular Formula: C₉H₁₀N₂O[7]

  • Molecular Weight: 162.19 g/mol [7]

  • Commercial Availability: The compound is available from several chemical suppliers.[7][8]

  • Solubility: It is essential to determine the compound's solubility in the desired assay buffer. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.

Protocol: Preparation of Inhibitor Stock Solution

  • Accurately weigh a small amount (e.g., 1-5 mg) of this compound.

  • Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM).

    • Rationale: A high-concentration stock minimizes the final percentage of DMSO in the assay, which can interfere with enzyme activity. It is recommended to keep the final DMSO concentration consistent across all wells and ideally below 1%.[9]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, prepare intermediate dilutions from the primary stock using 100% DMSO. Subsequently, create working solutions by diluting into the assay buffer.

General Workflow for Inhibitor Characterization

A systematic approach is required to validate and characterize a potential enzyme inhibitor. The workflow involves a primary screening to determine potency, followed by secondary assays to understand its mechanism of action.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action (MoA) prep Compound & Assay Reagent Preparation ic50 IC50 Determination Assay (10-point dose response) prep->ic50 Test Compound Dilution Series analysis1 Data Analysis: Non-linear Regression (log[I] vs. response) ic50->analysis1 moa Enzyme Kinetics Assay (Varying [Substrate] & [Inhibitor]) analysis1->moa Proceed with Potent Hits analysis2 Data Analysis: Michaelis-Menten or Lineweaver-Burk Plots moa->analysis2 conclusion Determine Inhibition Type: Competitive, Non-competitive, etc. analysis2->conclusion

Caption: General workflow for enzyme inhibitor screening and characterization.

Protocol 1: IC₅₀ Determination for PARP1 Inhibition

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. This protocol describes a common fluorescence-based assay for PARP1 activity.

Principle: Active PARP1 consumes its substrate, nicotinamide adenine dinucleotide (NAD⁺). The assay measures the remaining NAD⁺ concentration using a cycling enzyme reaction that generates a fluorescent product (resorufin). A decrease in fluorescence relative to the no-inhibitor control indicates PARP1 inhibition.

Materials:

  • Recombinant Human PARP1 Enzyme

  • This compound (Test Inhibitor)

  • Known PARP1 Inhibitor (e.g., Olaparib) as a positive control

  • PARP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD⁺ Substrate

  • NAD⁺ Detection Reagent Kit (containing cycling enzyme, substrate, and resorufin)

  • 384-well black assay plates

  • Multimode plate reader with fluorescence capabilities (Ex/Em = 540/590 nm)

Step-by-Step Methodology:

  • Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of PARP1, activated DNA, and NAD⁺ in cold assay buffer at 2x their final desired concentration.

  • Inhibitor Plating:

    • Create a 10-point serial dilution of this compound in assay buffer, starting from a high concentration (e.g., 100 µM). Also prepare dilutions for the positive control (Olaparib).

    • Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.

    • Add 5 µL of assay buffer with DMSO (matching the inhibitor solvent concentration) to "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) control wells.

  • Enzyme/DNA Addition: Prepare a 2x PARP1/DNA mix. Add 10 µL of this mix to all wells except the "No Enzyme" controls. Add 10 µL of assay buffer with DNA to the "No Enzyme" wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated.[10]

  • Initiate Reaction: Prepare a 2x NAD⁺ solution. Add 10 µL to all wells to start the enzymatic reaction. The final reaction volume is 25 µL.

  • PARP1 Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

    • Rationale: This incubation must be within the linear range of the reaction (initial velocity conditions). This should be determined during assay development.[11]

  • Stop Reaction & Develop Signal:

    • Add 25 µL of the NAD⁺ detection reagent to all wells. This simultaneously stops the PARP1 reaction and begins the fluorescence development.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Read Plate: Measure fluorescence intensity using a plate reader (Ex/Em = 540/590 nm).

Data Analysis:

  • Subtract the average fluorescence of the "No Enzyme" wells from all other wells.

  • Normalize the data by setting the average of the "No Inhibitor" wells to 100% activity and the "No Enzyme" wells to 0% activity.

  • Plot the percent activity against the logarithm of the inhibitor concentration.

  • Fit the data using a four-parameter logistic non-linear regression model to determine the IC₅₀ value.[11]

Parameter Description
Top The maximal response (constrained to ~100%).
Bottom The minimal response (constrained to ~0%).
logIC₅₀ The logarithm of the inhibitor concentration that gives a response halfway between Top and Bottom.
HillSlope Describes the steepness of the curve.

Hypothetical IC₅₀ Data Table:

[Inhibitor] (µM)log[Inhibitor]% Activity (Normalized)
100.0002.002.5
33.3331.525.1
11.1111.0510.3
3.7040.5722.4
1.2350.0948.9
0.412-0.3978.1
0.137-0.8691.5
0.046-1.3497.2
0.015-1.8299.1
0.000-100.0

Protocol 2: Mechanism of Action (MoA) Studies

MoA studies are critical to understand how the inhibitor interacts with the enzyme and its substrate.[9] These experiments distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition.[12]

Principle: The assay is run at several fixed inhibitor concentrations while varying the concentration of one substrate (e.g., NAD⁺ for PARP1). The resulting changes in the enzyme's kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate), reveal the inhibition mechanism.[9]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E E ES ES E->ES +S EI EI E->EI +I ES->E P P ES->P EI->E E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I ES2->E2 ESI2 ESI ES2->ESI2 +I P2 P ES2->P2 EI2->E2 EI2->ESI2 +S ESI2->ES2 ESI2->EI2 E3 E ES3 ES E3->ES3 +S ES3->E3 ESI3 ESI ES3->ESI3 +I P3 P ES3->P3 ESI3->ES3

Caption: Models of reversible enzyme inhibition mechanisms.

Methodology:

  • Select several fixed concentrations of this compound based on its IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • For each inhibitor concentration, perform a substrate titration. That is, run the enzymatic assay with a range of NAD⁺ concentrations (e.g., from 0.1x Kₘ to 10x Kₘ).

  • The assay setup is similar to the IC₅₀ protocol, but instead of an inhibitor titration, you will have a matrix of both inhibitor and substrate concentrations.

  • Measure the initial reaction velocity (rate of product formation) for each condition.

Data Analysis:

  • For each inhibitor concentration, plot the reaction velocity versus the substrate concentration.

  • Fit this data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

  • Analyze how Kₘ (app) and Vₘₐₓ (app) change with increasing inhibitor concentration. A Lineweaver-Burk (double reciprocal) plot can be used for visualization.

Interpreting the Results:

Inhibition Type Effect on Kₘ Effect on Vₘₐₓ Description
Competitive IncreasesUnchangedInhibitor binds only to the free enzyme, competing with the substrate.[9]
Non-competitive UnchangedDecreasesInhibitor binds to both free enzyme and the enzyme-substrate complex at an allosteric site.[9]
Uncompetitive DecreasesDecreasesInhibitor binds only to the enzyme-substrate complex.[9]
Mixed Increases or DecreasesDecreasesInhibitor binds to both free enzyme and the ES complex, but with different affinities.

Troubleshooting & Best Practices

  • Poor Z'-factor: A low Z'-factor (<0.5) in the assay indicates poor separation between positive and negative controls. Check reagent stability, pipetting accuracy, and incubation times.

  • Inhibitor Solubility: If the inhibitor precipitates in the assay buffer, the apparent potency will be lower than the true value. Test solubility visually and consider using a lower concentration of DMSO or adding surfactants like Tween-20 if compatible with the enzyme.

  • Time-Dependent Inhibition: If the IC₅₀ value decreases with longer pre-incubation times, the inhibitor may be a slow-binding or irreversible inhibitor, requiring further investigation.[9]

  • Assay Interference: Some compounds can interfere with the detection method (e.g., by being intrinsically fluorescent). Always run controls with the inhibitor in the absence of the enzyme to check for such artifacts.

Conclusion

This compound represents a valuable chemical scaffold for the exploration of novel enzyme inhibitors. By employing the systematic protocols detailed in this guide, researchers can effectively determine the inhibitory potency and mechanism of action of this compound against their enzyme of interest. The provided workflows for IC₅₀ determination and MoA studies offer a robust foundation for advancing hit compounds in the early stages of drug discovery.

References

  • ChemicalBook. (n.d.). 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis.
  • Wikipedia. (2024). Enzyme assay.
  • Kozak, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • Taslimi, P., et al. (2020). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 353(1), e1900223. Retrieved from [Link]

  • Benchchem. (n.d.). 6-Amino-3,4-dihydroquinazolin-2(1H)-one.
  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
  • Ingerman, E., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • ResearchGate. (n.d.). Flow chart of the proposed enzyme inhibitor screening methodology.
  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Benchchem. (n.d.). 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one.
  • Creative Enzymes. (n.d.). Molecular Mechanism Studies of Enzyme Inhibition.
  • LookChem. (n.d.). What is Enzyme Inhibition Assays.
  • ChemScene. (n.d.). 6-(Amino(phenyl)methyl)-3,4-dihydroquinolin-2(1h)-one.
  • Dana Bioscience. (n.d.). 6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one 1g.
  • Advanced ChemBlocks. (n.d.). This compound.
  • Bridge Organics. (n.d.). This compound.
  • Wikipedia. (2024). Enzyme inhibitor.
  • Angeli, A., et al. (2015). 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 773-7. Retrieved from [Link]

  • RSC Publishing. (n.d.). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline.
  • PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one.
  • ChemicalBook. (n.d.). 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis.
  • Hewlett, E., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Medicinal Chemistry Research, 29(6), 962-978. Retrieved from [Link]

  • Sachdev, E., et al. (2019). PARP Inhibition in Cancer: An Update on Clinical Development. Targeted Oncology, 14(6), 657-679. Retrieved from [Link]

  • Li, H., et al. (2018). PARP inhibitors in ovarian cancer: Sensitivity prediction and resistance mechanisms. Cancer Letters, 436, 34-44. Retrieved from [Link]

  • Ovarian Cancer Research Alliance. (2012). Study Reveals New Mechanism of Action for PARP Inhibitors.
  • Al-subari, N., et al. (2019). Evaluating the potential of kinase inhibitors to suppress DNA repair and sensitise ovarian cancer cells to PARP inhibitors. Biochemical Pharmacology, 159, 10-21. Retrieved from [Link]

  • Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology, 26(4), 555-63. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
  • Macalino, S. J. Y., et al. (2016). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters, 26(16), 4067-4071. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-amino-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on delivering practical, field-proven insights grounded in established chemical principles.

I. Overview of the Primary Synthetic Route

The most prevalent and scalable synthesis of this compound involves a two-step process:

  • Nitration: 3,4-Dihydroquinolin-2(1H)-one is nitrated to form 6-nitro-3,4-dihydroquinolin-2(1H)-one.

  • Reduction: The nitro group of 6-nitro-3,4-dihydroquinolin-2(1H)-one is then reduced to an amine, yielding the final product.

While seemingly straightforward, each step presents unique challenges that can significantly impact yield and purity. This guide will dissect these challenges and provide robust solutions.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis, offering causal explanations and actionable protocols.

A. Nitration Step: Common Hurdles

Question 1: Why is my yield of 6-nitro-3,4-dihydroquinolin-2(1H)-one consistently low, and what are the major byproducts?

Answer: Low yields in this nitration are often attributed to suboptimal reaction conditions, leading to the formation of undesired isomers and dinitro derivatives.

  • Causality: The lactam ring in 3,4-dihydroquinolin-2(1H)-one is an ortho-, para-directing group. While the 6-position is sterically favored for nitration, improper temperature control or an inappropriate nitrating agent can lead to nitration at the 8-position or dinitration. A study on the synthesis of 6-nitro-3,4-dihydroquinazolin-4-one highlighted that higher temperatures can lead to the formation of dinitro derivatives as byproducts[1].

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a strict temperature range of 0-10°C during the addition of the nitrating agent. An ice-salt bath is recommended for effective cooling[2].

    • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for this transformation[2]. The concentration of sulfuric acid is crucial for protonating the nitric acid to form the nitronium ion (NO₂⁺), the active electrophile.

    • Slow Addition: Add the nitrating agent dropwise to the solution of 3,4-dihydroquinolin-2(1H)-one to prevent localized overheating and control the reaction rate.

    • Post-Reaction Quenching: After the reaction is complete, pour the reaction mixture into ice water to precipitate the product and quench any remaining reactive species[2].

Question 2: My NMR spectrum shows unexpected peaks. How can I identify the isomeric byproducts?

Answer: The primary isomeric byproduct is likely 8-nitro-3,4-dihydroquinolin-2(1H)-one. Distinguishing between the 6-nitro and 8-nitro isomers can be achieved through careful analysis of the aromatic region in the ¹H NMR spectrum.

  • ¹H NMR Analysis:

    • 6-nitro isomer: You will typically observe three aromatic protons with distinct coupling patterns.

    • 8-nitro isomer: The aromatic proton adjacent to the nitro group will experience a significant downfield shift.

  • Confirmation: For unambiguous identification, consider techniques like 2D NMR (COSY, HMBC) or comparison with authenticated reference standards if available.

B. Reduction Step: Optimizing for High Yield and Purity

Question 3: I'm observing incomplete reduction of the nitro group. What are the most effective methods to ensure complete conversion to this compound?

Answer: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are paramount for achieving high conversion.

  • Recommended Reduction Methods:

    Reducing Agent SystemSolvent(s)TemperatureKey Advantages & Considerations
    Iron powder / Ammonium chloride Ethanol/WaterRefluxCost-effective, high yield, and environmentally benign. The reaction is heterogeneous and requires efficient stirring.[3]
    Tin(II) chloride (SnCl₂) / HCl Ethanol or HClVariesA classic and reliable method. Requires careful pH adjustment during workup to isolate the free amine.
    Catalytic Hydrogenation (e.g., Pd/C) Ethanol, MethanolRoom Temp to Mild HeatClean reaction with high yields. Requires specialized hydrogenation equipment and careful handling of the catalyst.[4][5]
  • Troubleshooting Protocol for Iron/NH₄Cl Reduction:

    • Activation of Iron: Ensure the iron powder is finely divided and, if necessary, pre-activated by washing with dilute acid to remove any oxide layer.

    • Solvent Ratio: An ethanol/water mixture is typically effective. The water is essential for the reaction mechanism involving the iron.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Workup: After the reaction, filter the mixture through Celite to remove the iron salts. The product can then be extracted from the filtrate[3].

Question 4: My final product is discolored. What are the likely impurities, and how can I remove them?

Answer: Discoloration often indicates the presence of oxidation byproducts or residual metal catalysts.

  • Potential Impurities:

    • Oxidized Amines: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.

    • Residual Iron/Palladium: If the filtration after reduction is incomplete, residual metals can contaminate the product.

    • Azoxy/Azo Compounds: Incomplete reduction can sometimes lead to the formation of azoxy or azo compounds as intermediates, which can be colored. Full selectivity control in the catalytic hydrogenation of nitroaromatics can be challenging[6].

  • Purification Protocol:

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective in removing colored impurities and improving the crystalline nature of the product.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities.

    • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3,4-dihydroquinolin-2(1H)-one, the starting material?

The most common route is the intramolecular Friedel-Crafts cyclization of N-phenyl-3-chloropropionamide. This reaction is typically catalyzed by a Lewis acid like aluminum chloride[7].

Q2: Are there alternative, one-pot methods for synthesizing this compound?

While a two-step approach is most common, domino reactions have been explored for the synthesis of related dihydroquinolinone structures[4]. These can involve a reduction of a nitro group followed by an in-situ cyclization. For instance, a domino sequence involving the reduction of a nitro group using iron powder in acid can initiate cyclization to form a dihydroquinolinone ring system[4].

Q3: What are the key safety precautions to consider during this synthesis?

  • Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction can be exothermic, so careful temperature control is essential.

  • Catalytic Hydrogenation: If using hydrogen gas, ensure the system is properly sealed and purged to prevent the formation of explosive mixtures with air. Use a catalyst slurry to minimize the risk of ignition.

IV. Visualizing the Process

Workflow Diagram

SynthesisWorkflow Start 3,4-Dihydroquinolin-2(1H)-one Nitration Nitration (HNO3, H2SO4, 0-10°C) Start->Nitration Nitro_Intermediate 6-Nitro-3,4-dihydroquinolin-2(1H)-one Nitration->Nitro_Intermediate Reduction Reduction (e.g., Fe/NH4Cl or H2, Pd/C) Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product Purification Purification (Recrystallization/Chromatography) Final_Product->Purification Pure_Product Pure Product Purification->Pure_Product Troubleshooting LowYield Low Yield Nitration Step Reduction Step NitrationIssues Nitration Issues Isomer Formation Dinitration Incomplete Reaction LowYield:n->NitrationIssues ReductionIssues Reduction Issues Incomplete Reduction Byproduct Formation Catalyst Inactivation LowYield:r->ReductionIssues TempControl Improve Temperature Control (0-10°C) NitrationIssues->TempControl SlowAddition Slow Dropwise Addition of Nitrating Agent NitrationIssues->SlowAddition OptimizeReducer Optimize Reducing Agent & Conditions ReductionIssues->OptimizeReducer CatalystCheck Check Catalyst Activity/Loading ReductionIssues->CatalystCheck Purification Product Impurity Discoloration Side Products Recrystallize Recrystallization Purification->Recrystallize Charcoal Activated Charcoal Treatment Purification->Charcoal Chromatography Column Chromatography Purification->Chromatography

Caption: Troubleshooting guide for common synthesis issues.

V. References

  • ResearchGate. A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. Available from: [Link]

  • PubMed. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Available from: [Link]

  • PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. Available from: [Link]

  • Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Available from:

  • ResearchGate. ChemInform Abstract: Preparation of Optically Enriched 3-Hydroxy-3,4-dihydroquinolin-2(1H)-ones by Heterogeneous Catalytic Cascade Reaction over Supported Platinum Catalyst. Available from: [Link]

  • MDPI. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Available from: [Link]

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]

  • ResearchGate. Reaction profiles a Catalytic transfer hydrogenations of.... Available from: [Link]

  • RSC Publishing. An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. Available from: [Link]

  • Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]

  • National Institutes of Health. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available from: [Link]

  • Dana Bioscience. 6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one 1g. Available from: [Link]

  • ChemUniverse. This compound [P83759]. Available from: [Link]

  • Wiley Online Library. Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Available from: [Link]

  • Google Patents. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. Available from:

  • PubChem. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. Available from: [Link]

  • RSC Publishing. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. Available from: [Link]

  • ResearchGate. SYNTHESIS OPTIMIZATION OF 6-NITRO-3,4-DIHYDROQUINAZOLINE-4-ONE. Available from: [Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

  • ResearchGate. Common side reactions in peptide synthesis occurring on resin (a and b).... Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Available from: [Link]

  • Shanghai Tachizaki Biomedical Technology Co., Ltd. CAS:40615-17-6|3-Amino-3,4-dihydro-1H-quinolin-2-one. Available from: [Link]

  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Reduction of 6-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your success in synthesizing the valuable 6-amino-3,4-dihydroquinolin-2(1H)-one intermediate.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses the most frequent problems encountered during the reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one. The questions are designed to guide you from problem identification to a viable solution.

Q1: My reaction is incomplete or proceeding very slowly. What are the potential causes and how can I fix it?

An incomplete or stalled reaction is the most common issue. The cause often depends on the chosen reduction method. Follow this decision-making workflow to diagnose the problem.

TroubleshootingWorkflow Start Problem: Incomplete or Slow Reaction Method Which method are you using? Start->Method H2 Catalytic Hydrogenation (e.g., Pd/C, H₂) Method->H2 Hydrogenation Metal Metal-Based Reduction (e.g., Fe, SnCl₂) Method->Metal Metal/Acid H2_Cause1 Cause 1: Catalyst Inactivity H2->H2_Cause1 H2_Cause2 Cause 2: Insufficient Hydrogen H2->H2_Cause2 H2_Cause3 Cause 3: Poor Mass Transfer H2->H2_Cause3 Metal_Cause1 Cause 1: Reagent Stoichiometry/Quality Metal->Metal_Cause1 Metal_Cause2 Cause 2: Suboptimal Conditions Metal->Metal_Cause2 H2_Sol1 Solution: - Use a fresh batch of catalyst. - Ensure catalyst was stored under inert gas. - Increase catalyst loading (5-10 mol% is typical). H2_Cause1->H2_Sol1 H2_Sol2 Solution: - Purge system thoroughly to remove air. - Use a fresh balloon of H₂. - For stubborn reactions, consider a Parr hydrogenator for higher pressure. H2_Cause2->H2_Sol2 H2_Sol3 Solution: - Ensure vigorous stirring to mix the solid-liquid-gas phases. - Check for poor substrate solubility; change or increase solvent volume. H2_Cause3->H2_Sol3 Metal_Sol1 Solution: - Use a sufficient excess of the metal (e.g., 3-5 equiv. for Fe, 5-10 for SnCl₂). - Use fine powder (not filings) of high-purity metal. - Pre-activate iron powder with dilute acid if it appears oxidized. Metal_Cause1->Metal_Sol1 Metal_Sol2 Solution: - Increase reaction temperature; many Fe/NH₄Cl reductions are run at reflux. - Ensure the solvent system is appropriate (e.g., EtOH/H₂O mixtures are common). Metal_Cause2->Metal_Sol2

Caption: Troubleshooting workflow for incomplete reduction reactions.

Q2: My yield is very low, even though TLC analysis shows full conversion of the starting material. Where is my product?

Low isolated yield after a complete reaction almost always points to issues in the workup and purification steps. The basic nature of the resulting amine is the key factor.

  • Cause: The product, this compound, contains a basic amino group. In the acidic conditions of Fe/HCl, SnCl₂/HCl, or even the slightly acidic Fe/NH₄Cl reaction mixtures, the product exists as a protonated ammonium salt.[1][2] This salt is highly soluble in the aqueous phase and will not be extracted into common organic solvents like ethyl acetate or dichloromethane.

  • Solution: During the workup, after removing the solid metal/metal oxides by filtration, the aqueous filtrate must be basified to a pH of 8 or higher using a base like sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or aqueous ammonia.[2][3] This deprotonates the ammonium salt, yielding the free amine which has much better solubility in organic solvents. Be cautious when adding carbonates to acidic solutions, as vigorous CO₂ evolution will occur.[2]

  • Cause: The product can sometimes co-precipitate or adsorb onto the large surface area of the iron or tin oxide sludge generated during the reaction.

  • Solution: After filtering the reaction mixture, thoroughly wash the filter cake with a generous amount of the reaction solvent (e.g., ethanol) or the extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.[4][2] In some cases, it may be necessary to suspend the entire filter cake in a basic solution and extract it.

Q3: I see multiple spots on my TLC plate after the reaction. What are these impurities?

The formation of side products is possible, although the primary reduction methods are generally selective.

  • Unreacted Starting Material: The most common "impurity." If the reaction is incomplete, optimize conditions as described in Q1.

  • Partially Reduced Intermediates: The reduction of a nitro group proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[5][6] Incomplete reactions can sometimes leave trace amounts of these species. Driving the reaction to completion with longer reaction times or more reagent usually resolves this.

  • Azo/Azoxy Compounds: These can form, particularly if using metal hydrides like LiAlH₄, which are not recommended for reducing aromatic nitro compounds to amines.[6][7] Sticking to catalytic hydrogenation or metal/acid reductions minimizes this risk.

Frequently Asked Questions (FAQs)
Q1: Which reduction method is the best choice for converting 6-nitro-3,4-dihydroquinolin-2(1H)-one to the amine?

The "best" method depends on your laboratory's capabilities, scale, and the presence of other sensitive functional groups on the molecule (if you are working with a derivative).

MethodReagentsProsCons
Catalytic Hydrogenation H₂, 5-10% Pd/C[8]Very clean reaction; workup is a simple filtration. High yields are common.[7]Requires specialized equipment (hydrogen source). Pd/C is pyrophoric and an ignition source for H₂.[8][9] May reduce other functional groups (alkenes, alkynes, etc.).[10]
Iron Reduction Fe powder, NH₄Cl or AcOH[11][12]Inexpensive, operationally simple, and highly chemoselective for the nitro group.[7][12][13]Generates large amounts of iron oxide waste. Workup is more involved (filtration of fine solids, basification).[2]
Tin(II) Chloride Reduction SnCl₂·2H₂O, HCl or EtOH[4][14]Mild conditions, good for substrates with acid-sensitive groups.[7]Requires a large stoichiometric excess of the tin reagent. Generates significant tin waste. Workup requires careful basification.[4]

For general-purpose synthesis of this compound, the Fe/NH₄Cl method is often an excellent balance of cost, safety, and reliability .[11][15]

Q2: How do I properly monitor the reaction by Thin Layer Chromatography (TLC)?

Effective TLC monitoring is crucial for determining reaction completion and avoiding unnecessary heating or reagent addition.

  • Prepare your TLC plate: Spot three lanes: one for your starting material (SM), one for the reaction mixture (RM), and a "co-spot" lane where you apply both SM and RM on the same spot.

  • Choose a mobile phase (eluent): A good starting point is a mixture of a moderately polar solvent and a nonpolar solvent, such as 30-50% Ethyl Acetate in Hexane. Adjust the ratio until the starting material has an Rf value of ~0.5-0.6.

  • Run and visualize: The product, being much more polar due to the amine group, should have a much lower Rf value (closer to the baseline) than the starting nitro compound. The reaction is complete when the starting material spot in the RM lane has completely disappeared.

Q3: What are the most critical safety precautions for these reductions?
  • Catalytic Hydrogenation:

    • Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite solvents upon contact with air.[8] Never add dry catalyst to a flask containing solvent vapors and air. Always handle it under an inert atmosphere (e.g., nitrogen or argon) or add it before purging the system.[9]

    • Hydrogen Gas (H₂): Highly flammable and forms explosive mixtures with air. Ensure the reaction apparatus is properly sealed and that all air is purged with an inert gas before introducing hydrogen.[10]

    • Filtration: After the reaction, the filter cake containing Pd/C must be kept wet with solvent or water at all times during and after filtration to prevent ignition.[8][9]

  • Metal/Acid Reductions:

    • These reactions can be highly exothermic. Add reagents portion-wise and use an ice bath to control the temperature if necessary.

    • The reaction of metals with acid generates hydrogen gas, so the reaction should be performed in a well-ventilated fume hood with a loose-fitting condenser or a gas outlet.

Detailed Experimental Protocols
Protocol 1: Reduction using Iron and Ammonium Chloride

This protocol is adapted from standard procedures for nitro group reduction using near-neutral conditions.[11][1]

  • Materials:

    • 6-nitro-3,4-dihydroquinolin-2(1H)-one

    • Iron powder (fine, >100 mesh) (5 equivalents)

    • Ammonium chloride (NH₄Cl) (10 equivalents)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate solution (aq. NaHCO₃)

    • Celite®

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 6-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq), ethanol, and water (a 2:1 to 3:1 EtOH:H₂O ratio is common).

    • Add ammonium chloride (10.0 eq) and stir until it dissolves.

    • Add the iron powder (5.0 eq) in 2-3 portions.

    • Heat the mixture to reflux (typically ~80-90°C) and monitor the reaction by TLC. The reaction is often complete within 2-4 hours.[11]

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the hot suspension through a pad of Celite® to remove the iron oxides. Wash the filter cake thoroughly with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous residue with water and add EtOAc.

    • Carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8-9.

    • Separate the layers and extract the aqueous phase two more times with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol uses a hydrogen balloon and is suitable for small to medium-scale reactions.[8]

  • Materials:

    • 6-nitro-3,4-dihydroquinolin-2(1H)-one

    • 10% Palladium on Carbon (Pd/C) (5-10 mol %)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon

    • Celite®

  • Procedure:

    • In a round-bottom flask, dissolve the 6-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in MeOH or EtOH.

    • Carefully add the 10% Pd/C catalyst under a stream of nitrogen or argon.[8]

    • Seal the flask with a septum. Using a needle attached to a vacuum line, evacuate the flask and backfill with nitrogen three times to remove all oxygen.

    • Repeat the vacuum/backfill cycle three times with hydrogen gas, finally leaving the flask under a positive pressure of hydrogen from a balloon.

    • Stir the reaction mixture vigorously at room temperature. Monitor progress by TLC.

  • Workup & Purification:

    • Once the reaction is complete, carefully purge the system with nitrogen to remove all hydrogen.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent fire. [8][9]

    • Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

Mechanistic Overview

The reduction of an aromatic nitro group is a multi-electron process. While the exact surface chemistry of catalytic hydrogenation is complex, metal/acid reductions are generally understood to proceed through a series of intermediates.

Mechanism Nitro Ar-NO₂ (Nitro Compound) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso + 2e⁻, 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2e⁻, 2H⁺ Amine Ar-NH₂ (Amine Product) Hydroxylamine->Amine + 2e⁻, 2H⁺

Caption: General reduction pathway from a nitroarene to an aniline.

In the case of the Bechamp reduction (Iron in acidic media), the iron metal acts as the electron donor, being oxidized from Fe(0) to Fe(II)/Fe(III).[1] The protons are supplied by the acidic medium (e.g., acetic acid or the hydrolysis of NH₄Cl).[1][16]

References
  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]

  • Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • How to carry out the work Up of Iron-H2SO4 assisted reduction? (2014). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Reduction of Nitroarenes with SnCl2 in TBAB. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Conditions optimization for the reduction of nitroarenes. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (n.d.). askIITians. Retrieved January 6, 2026, from [Link]

  • Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology. Retrieved January 6, 2026, from [Link]

  • A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives... (2021). PubMed. Retrieved January 6, 2026, from [Link]

  • Hydrogenation reaction tips and tricks. (2022). Reddit. Retrieved January 6, 2026, from [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Pd/C H2-gas reduction of ß-nitrostyrenes. (2011). Sciencemadness.org. Retrieved January 6, 2026, from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Biochemistry of reduction of nitro heterocycles. (1986). PubMed. Retrieved January 6, 2026, from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Iron Catalyzed Reduction of Nitro Compounds. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Preparation of Optically Enriched 3-Hydroxy-3,4-dihydroquinolin-2(1H)-ones... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 6-Nitro-3,4-dihydroquinolin-2(1H)-one. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline... (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Continuous reduction process. (n.d.). Google Patents.
  • my nitro refuses to be reduced. (2023). Reddit. Retrieved January 6, 2026, from [Link]

  • Reaction profiles a Catalytic transfer hydrogenations of... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (n.d.). Wiley Online Library. Retrieved January 6, 2026, from [Link]

  • Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines... (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes... (2023). ACS Publications. Retrieved January 6, 2026, from [Link]

  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: 6-Amino-3,4-dihydroquinolin-2(1H)-one Purification

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-22246-13-5-P1 Last Updated: January 6, 2026

Introduction

6-Amino-3,4-dihydroquinolin-2(1H)-one (CAS No. 22246-13-5) is a critical intermediate in the synthesis of numerous pharmacologically active molecules.[1][2] Its purity is paramount to ensure the efficacy, safety, and reliability of the final active pharmaceutical ingredient (API).[3] However, due to its aromatic amine and lactam functionalities, its purification presents several distinct challenges, including susceptibility to oxidation, strong adsorption to silica gel, and the presence of structurally similar impurities.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome common issues encountered during the purification of this vital compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reduction of the corresponding 6-nitro compound. Potential impurities include:

  • Unreacted Starting Material: 6-nitro-3,4-dihydroquinolin-2(1H)-one.

  • Partially Reduced Intermediates: Such as the corresponding nitroso or hydroxylamine compounds.

  • Oxidation/Degradation Products: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities. This is visually indicated by a discoloration of the product from off-white/light yellow to brown or dark red.[1]

  • Side-Reaction Products: Depending on the reaction conditions, other side products may form.[4]

Q2: My compound is turning dark/discolored. What is happening and how can I prevent it?

A2: The discoloration is almost certainly due to the oxidation of the aromatic amine. This is a common issue with such compounds. To mitigate this:

  • Work under an inert atmosphere: When possible, handle the compound and its solutions under nitrogen or argon.

  • Use de-gassed solvents: Solvents can contain dissolved oxygen. Bubbling an inert gas through your solvents before use can minimize oxidation.

  • Limit exposure to light and heat: Store the compound in a cool, dark place. Perform purification steps expeditiously.

  • Acidification: In some cases, converting the amine to its hydrochloride salt can improve stability and prevent oxidation. This can be achieved by washing an organic solution of the compound with dilute HCl.

Q3: Is column chromatography or recrystallization better for this compound?

A3: Both methods are viable, and the best choice depends on the impurity profile and the scale of your purification.

  • Column Chromatography is excellent for removing impurities with different polarities. However, the basic amine group can interact strongly with acidic silica gel, leading to streaking and poor separation.[5]

  • Recrystallization is a highly effective technique for removing small amounts of impurities from a solid product, often yielding very high purity material if a suitable solvent is found.[6] It is often the preferred method for final purification on a larger scale.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Column Chromatography Problems

Q: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation in my column. Why?

A: This is a classic problem when purifying basic compounds like aromatic amines on standard, slightly acidic silica gel.[5] The amine group protonates on the acidic silica surface, leading to strong, irreversible adsorption and tailing/streaking.

Solutions:

  • Mobile Phase Modification (First-Line Approach):

    • Add a Basic Modifier: Incorporate a small amount of a competing base into your eluent to neutralize the acidic silanol groups.[5][7][8]

      • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Ethyl Acetate/Hexane).[7] This is often the most effective solution.

      • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component, but precise control is difficult.[5]

  • Alternative Stationary Phase:

    • Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica column can provide an ideal environment for purifying basic compounds without needing a mobile phase modifier.[5][9]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[7]

    • Reversed-Phase (C18): For highly polar compounds or when normal phase fails, reversed-phase chromatography using solvents like acetonitrile and water can be effective.[7][8][10]

Workflow for Troubleshooting Column Chromatography

Caption: Decision tree for troubleshooting poor chromatographic separation.

Issue 2: Recrystallization Problems

Q: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is too supersaturated.[7] Impurities can also inhibit crystal formation.

Solutions:

  • Modify Cooling Rate:

    • Cool Slowly: Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling often promotes oiling.[11]

  • Adjust Solvent System:

    • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.[7]

    • Change Solvents: The chosen solvent may be too good a solvent. Try a slightly poorer solvent or a two-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane).[12][13]

  • Induce Crystallization:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic glass shards provide nucleation sites for crystal growth.[7]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[7]

Q: My final product is still colored after recrystallization. How can I remove colored impurities?

A: Highly colored impurities, often arising from oxidation, can sometimes co-crystallize with the product.

Solution:

  • Activated Charcoal Treatment: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.

    • Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.

    • Procedure: After adding charcoal, keep the solution hot and perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[7]

Part 3: Detailed Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Select Solvent System: Using TLC, identify a suitable solvent system (e.g., Ethyl Acetate/Hexane) that gives your product an Rf value of ~0.2-0.3. Add 0.5% triethylamine (TEA) to this system.

  • Prepare the Column: Dry pack the column with silica gel. Flush the column with several column volumes of the eluent containing TEA to pre-treat the silica.[14]

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder.

  • Run the Column: Add the dry-loaded sample to the top of the column. Carefully add the mobile phase and run the column, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this step.

Protocol 2: Recrystallization from Ethanol

This protocol is adapted from a general procedure for a structurally similar compound, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.[15]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[11][15] Add solvent dropwise until a clear solution is achieved at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.[15]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[15]

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol to rinse away any remaining soluble impurities.[15]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The final product should be an off-white or light yellow crystalline solid.[15]

Part 4: Purity Assessment

Confirming the purity of your final product is a critical final step.

Technique Purpose Typical Observations for Pure Compound
HPLC Quantitative purity analysis and detection of trace impurities.A single major peak with >98% area. A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with a modifier like formic acid for MS compatibility) is a common starting point.[10][16][17]
¹H NMR Structural confirmation and detection of proton-containing impurities.Clean spectrum with expected chemical shifts and integration values. Absence of peaks corresponding to starting materials or solvent residue.
LC-MS Confirmation of molecular weight.A major peak in the chromatogram corresponding to the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
Melting Point Assessment of purity.A sharp melting point range (e.g., within 1-2 °C) that matches the literature value. Impurities typically depress and broaden the melting point range.

References

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Is there an easy way to purify organic amines? Biotage.
  • Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS.
  • Separations of aromatic amine isomers on the C4A-C10 column in... ResearchGate.
  • Recrystallization - Single Solvent. University of Calgary.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
  • Analysis of heterocyclic aromatic amines. PubMed.
  • Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. Benchchem.
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar.
  • Application Notes and Protocols for the Quantification and Purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Benchchem.
  • Amine purification. Science Forums.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • 6-(Amino(phenyl)methyl)-3,4-dihydroquinolin-2(1h)-one. ChemScene.
  • Separation of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone on Newcrom R1 HPLC column. SIELC Technologies.
  • How To Recrystallize A Solid. YouTube.
  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI.
  • Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube.
  • Recrystallization. YouTube.
  • Procuring this compound: A Manufacturer's Perspective on Quality and Supply. LinkedIn.
  • This compound: Your Trusted Pharmaceutical Intermediate Manufacturer & Supplier. LinkedIn.
  • US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
  • 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem.
  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed.
  • SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

Sources

stability issues of 6-amino-3,4-dihydroquinolin-2(1H)-one in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS 22246-13-5). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues that may be encountered during experimental work with this compound. The insights provided are based on fundamental chemical principles of the molecule's structure and established best practices in pharmaceutical stability testing.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific questions you might have regarding the stability of this compound in various experimental conditions.

Q1: I'm observing a change in the color of my solution of this compound in an aqueous buffer over time. What could be the cause?

A1: The color change you are observing is likely due to the oxidation of the aromatic amino group on the quinolinone ring system. Aromatic amines are known to be susceptible to oxidation, which can be accelerated by factors such as dissolved oxygen, exposure to light, or the presence of trace metal ions in your solvent or buffer. This oxidation can lead to the formation of colored impurities.

Troubleshooting Steps:

  • Deoxygenate your solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work under an inert atmosphere: If possible, prepare and handle your solutions in a glove box or under a blanket of inert gas.

  • Protect from light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photolytic degradation.

  • Use high-purity solvents and reagents: Ensure your solvents and buffer components are of high purity to minimize contamination with metal ions that can catalyze oxidation.

Q2: My compound seems to be degrading when I use acidic or basic conditions for my experiments. What is the likely degradation pathway?

A2: The this compound molecule contains a lactam (a cyclic amide) ring. This functional group is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This will lead to the opening of the lactam ring to form an amino acid derivative.

  • Base-catalyzed hydrolysis: Under basic conditions, the lactam can be hydrolyzed through nucleophilic attack of a hydroxide ion on the carbonyl carbon, again resulting in ring-opening.

Troubleshooting Steps:

  • pH control: If your experiment allows, maintain the pH of your solution in the neutral range (pH 6-8) to minimize both acid and base-catalyzed hydrolysis.

  • Temperature control: Hydrolysis reactions are generally accelerated at higher temperatures. If you are observing degradation, try performing your experiments at a lower temperature.

  • Limit exposure time: Prepare your solutions fresh and use them as quickly as possible to minimize the time the compound is exposed to harsh pH conditions.

Q3: I need to perform a forced degradation study on this compound. What conditions should I consider?

A3: Forced degradation, or stress testing, is a critical step in understanding the stability of a drug substance.[1][2][3] Based on the structure of this compound, the following conditions are recommended to be investigated as part of a forced degradation study, in line with ICH guidelines.[2][4]

  • Acidic Hydrolysis: Treat the compound with an acid such as 0.1 M HCl at elevated temperatures (e.g., 60°C).[3]

  • Basic Hydrolysis: Use a base like 0.1 M NaOH at elevated temperatures (e.g., 60°C).[3]

  • Oxidative Degradation: Expose the compound to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[3]

  • Thermal Degradation: Heat the solid compound (e.g., at 80°C) to assess its stability in the solid state.[3]

  • Photostability: Expose the compound in both solid and solution form to light, as specified in ICH guideline Q1B.[1]

The goal of these studies is to generate a modest amount of degradation (typically 10-20%) to identify potential degradants and develop a stability-indicating analytical method.[5]

Summary of Expected Stability in Different Solvents

The following table provides a qualitative summary of the expected stability of this compound in common laboratory solvents based on its chemical structure.

Solvent TypeExamplesExpected StabilityRationale
Aprotic Polar DMSO, DMF, AcetonitrileGood These solvents are generally inert and less likely to participate in degradation reactions like hydrolysis.
Aprotic Non-Polar Toluene, HexaneGood (if soluble)These solvents are inert, but solubility may be limited.
Protic Polar Water, Ethanol, MethanolFair to Good Potential for slow hydrolysis of the lactam, especially if pH is not neutral. Aromatic amine is susceptible to oxidation in the presence of dissolved oxygen.
Aqueous Acidic HCl, H₂SO₄ solutionsPoor Prone to acid-catalyzed hydrolysis of the lactam ring.
Aqueous Basic NaOH, KOH solutionsPoor Susceptible to base-catalyzed hydrolysis of the lactam ring.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify the potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is known to be stable, such as acetonitrile or methanol, at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Weigh a small amount of the solid compound into a vial and place it in an oven at 80°C. At specified time points (e.g., 1, 3, 7 days), dissolve a portion of the solid in the initial solvent for HPLC analysis.

    • Control Sample: Keep a solution of the compound in the initial solvent at room temperature and protected from light to serve as a control.

  • Sample Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile).

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • If using LC-MS, analyze the mass spectra of the degradation products to aid in their structural elucidation.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Characterize the major degradation products.

    • Propose degradation pathways based on the identified products.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.

G cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis A This compound B Oxidized Products (e.g., quinone-imine) A->B [O] (e.g., H₂O₂, O₂) C Ring-Opened Product (amino acid derivative) A->C H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways of this compound.

References

  • ChemScene. 6-(Amino(phenyl)methyl)-3,4-dihydroquinolin-2(1h)-one.
  • Patel, P., et al. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Science & Research.
  • Reddy, P., & K, J. (2016).
  • ITANO, A., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology.
  • Prajapati, R., & Patel, C. N. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • ChemicalBook. 6-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE | 22246-13-5.
  • Sigma-Aldrich.
  • SINOPEG. Procuring this compound: A Manufacturer's Perspective on Quality and Supply.
  • ChemicalBook. 22246-13-5(6-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE) Product Description.
  • Çavuşoğlu, T., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie.
  • PubChem. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one.
  • ChemicalBook. 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis.
  • Kruse, M., & Tröger, N. (2019).
  • Al-Omary, F. A. M., et al. (2014).
  • Sigma-Aldrich. 7-Amino-3,4-dihydro-1H-quinolin-2-one AldrichCPR.
  • Akram, M., et al. (2023). Biochemistry, Amino Acid Synthesis and Degradation.
  • Unknown.
  • LibreTexts, B. (2023). 18.
  • Deiseroth, H.-J., et al. (2008). Synthesis of 6-amino-3,4-dihydroisoquinolinium derivatives by ring-opening reactions of acridizinium ions. Organic Letters.
  • Sigma-Aldrich. 3-Amino-3,4-dihydro-1H-quinolin-2-one.

Sources

Technical Support Center: Strategies for Scaling Up 6-Amino-3,4-dihydroquinolin-2(1H)-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS: 22246-13-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and scaling up this valuable intermediate. We will delve into common issues, providing troubleshooting strategies and frequently asked questions to ensure the successful and efficient production of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The most prevalent and scalable synthetic route involves the reductive cyclization of a substituted nitrophenyl propanoic acid derivative. A common starting material is 3-(4-nitrophenyl)propanoic acid, which undergoes cyclization and subsequent reduction of the nitro group to an amine. Another approach involves the nitration of 3,4-dihydroquinolin-2(1H)-one, followed by the reduction of the resulting 6-nitro intermediate.

Q2: What are the critical safety precautions to consider during the catalytic hydrogenation of the 6-nitro precursor?

A2: Catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) and hydrogen gas presents a significant fire and explosion hazard.[1][2] Key safety measures include:

  • Inert Atmosphere: Always handle the catalyst and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in the presence of flammable solvents and air.[2][3]

  • Proper Ventilation: The entire apparatus should be set up in a well-ventilated fume hood.[4][5]

  • Leak Testing: Before introducing hydrogen, the system must be thoroughly leak-tested with an inert gas like nitrogen.[4]

  • Catalyst Handling: Handle the dry catalyst with extreme care as it can be pyrophoric.[2] After the reaction, the catalyst should be filtered carefully and kept wet to prevent ignition.[1][3][6]

  • Pressure and Temperature Monitoring: Use pressure-rated equipment and continuously monitor the reaction temperature and pressure to avoid runaway reactions.[4][7]

Q3: How can I monitor the progress of the reduction reaction?

A3: Reaction progress can be effectively monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods allow for the visualization of the disappearance of the starting material (6-nitro-3,4-dihydroquinolin-2(1H)-one) and the appearance of the desired product.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Potential impurities can arise from incomplete reactions, side reactions, or degradation of the product. Common impurities may include the starting nitro compound, partially reduced intermediates (e.g., hydroxylamine), and byproducts from over-reduction or side reactions depending on the chosen synthetic route. The purity of the final product is crucial, often requiring a minimum of 97% for pharmaceutical applications.[8]

Q5: What are the recommended methods for purifying the final product?

A5: Purification of this compound typically involves recrystallization from a suitable solvent system, such as ethanol.[9] Column chromatography can also be employed for smaller-scale purifications or to remove closely related impurities.

II. Troubleshooting Guides

This section provides in-depth troubleshooting for common issues encountered during the scale-up of this compound production.

Scenario 1: Low or No Conversion of 6-nitro-3,4-dihydroquinolin-2(1H)-one

A lack of conversion during the reduction step is a frequent challenge. The following workflow can help diagnose and resolve the issue.

start Low/No Conversion catalyst Check Catalyst Activity start->catalyst hydrogen Verify Hydrogen Delivery catalyst->hydrogen Activity OK fresh_catalyst Use Fresh Catalyst Batch catalyst->fresh_catalyst Inactive/Old poisoning Suspect Catalyst Poisoning hydrogen->poisoning H2 Delivery OK conditions Optimize Reaction Conditions poisoning->conditions No Poisoning purify Purify Starting Material poisoning->purify Poisoning Suspected pressure Increase H2 Pressure conditions->pressure temp Adjust Temperature conditions->temp solvent Change Solvent conditions->solvent

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Troubleshooting Steps:

  • Evaluate Catalyst Activity:

    • Cause: The palladium on carbon (Pd/C) catalyst may be old, improperly stored, or from a poor-quality batch, leading to deactivation.[3][10]

    • Solution: Use a fresh batch of catalyst from a reputable supplier. For challenging reductions, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[10] Ensure the catalyst is handled under an inert atmosphere to prevent premature deactivation.[2]

  • Verify Hydrogen Supply and Pressure:

    • Cause: An inadequate supply of hydrogen gas or insufficient pressure can stall the reaction. Leaks in the system can also prevent the maintenance of the required pressure.

    • Solution: Ensure the hydrogen source is not depleted. Perform a leak test on the reaction setup before starting.[4] For difficult reductions, increasing the hydrogen pressure (within the safety limits of the equipment) can enhance the reaction rate.[10]

  • Assess for Catalyst Poisoning:

    • Cause: Impurities in the starting material, solvent, or from previous reactions can act as catalyst poisons, deactivating the palladium catalyst. Common poisons include sulfur compounds and some nitrogen-containing heterocycles.[3][10]

    • Solution: Ensure all glassware is meticulously cleaned. Use high-purity solvents and reagents.[3] If poisoning is suspected, purifying the starting 6-nitro-3,4-dihydroquinolin-2(1H)-one via recrystallization may be necessary.

  • Optimize Reaction Conditions:

    • Cause: The chosen solvent, temperature, or reaction time may not be optimal for the scale of the reaction.

    • Solution:

      • Solvent: Polar solvents like methanol, ethanol, or even water (if solubility allows) are generally effective.[10] Acetic acid can sometimes facilitate the reaction by protonating heteroatoms.[10]

      • Temperature: While many hydrogenations proceed at room temperature, gentle heating may be required to drive the reaction to completion.[10] However, be cautious as higher temperatures can also promote side reactions.

      • Stirring: Vigorous stirring is crucial to ensure efficient mixing of the substrate, catalyst, and hydrogen gas.[3][10]

Scenario 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and affect the final product quality.

Potential Impurities and Their Mitigation:

ImpurityPotential CauseMitigation Strategy
Starting Nitro Compound Incomplete reaction.Increase reaction time, catalyst loading, or hydrogen pressure. Re-subject the isolated material to the reaction conditions.
Partially Reduced Intermediates (e.g., nitroso, hydroxylamine) Insufficient reducing agent or reaction time.Ensure adequate hydrogen supply and reaction time. Monitor the reaction closely by TLC or HPLC until the starting material is fully consumed.
Over-reduction Products Harsh reaction conditions (high temperature/pressure).Use milder reaction conditions. Consider a more selective reducing agent if over-reduction is a persistent issue.
Products of Ring Opening/Degradation Extreme pH or high temperatures.Maintain a neutral pH unless acidic or basic conditions are specifically required for the chosen method. Avoid excessive heating.
Scenario 3: Challenges in Product Isolation and Purification

Efficiently isolating a pure product is critical for scale-up.

Troubleshooting Isolation and Purification:

  • Filtration of the Catalyst:

    • Problem: The fine Pd/C catalyst can be difficult to remove completely, leading to product contamination.

    • Solution: Filter the reaction mixture through a pad of Celite® or a similar filter aid to effectively remove the catalyst.[3] It is critical to keep the filter cake wet with solvent at all times to prevent the pyrophoric catalyst from igniting upon contact with air.[1][3][6]

  • Recrystallization Issues:

    • Problem: Difficulty in inducing crystallization or obtaining low recovery.

    • Solution:

      • Solvent Selection: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a good starting point.[9]

      • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can help.

      • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.

III. Experimental Protocols

General Protocol for Catalytic Hydrogenation of 6-nitro-3,4-dihydroquinolin-2(1H)-one

This protocol provides a general guideline. Optimization for specific scales and equipment is necessary.

setup 1. Reaction Setup & Inerting charge 2. Charge Reactants setup->charge hydrogenate 3. Hydrogenation charge->hydrogenate monitor 4. Monitor Progress hydrogenate->monitor workup 5. Work-up & Isolation monitor->workup purify 6. Purification workup->purify

Caption: Experimental workflow for catalytic hydrogenation.

  • Reaction Setup and Inerting:

    • Assemble a suitable pressure reactor or a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a balloon filled with hydrogen.[1]

    • Add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the flask.[3]

    • Evacuate the vessel and backfill with an inert gas (nitrogen or argon) at least three times to remove all oxygen.[1][3]

  • Charging Reactants:

    • Under a positive pressure of inert gas, add the solvent (e.g., methanol or ethanol).[3]

    • Add the 6-nitro-3,4-dihydroquinolin-2(1H)-one substrate to the flask.

  • Hydrogenation:

    • Evacuate the inert gas and introduce hydrogen to the desired pressure (e.g., by attaching a hydrogen-filled balloon or pressurizing the reactor).[3]

    • Begin vigorous stirring at the desired temperature (typically room temperature).

  • Monitoring the Reaction:

    • Periodically and safely take aliquots to monitor the reaction's progress by TLC or HPLC.[1]

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.[3]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.[3]

    • Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by recrystallization from a suitable solvent like ethanol.[9]

IV. Quality Control

Ensuring the quality and purity of the final product is paramount, especially in pharmaceutical applications.

Recommended Analytical Methods for Quality Control:

Analytical TechniquePurpose
HPLC/UPLC To determine the purity of the final product and quantify any impurities.[11]
Mass Spectrometry (MS) To confirm the identity and molecular weight of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the final compound.
Infrared (IR) Spectroscopy To identify the presence of key functional groups (e.g., amine, amide carbonyl).
Amino Acid Analysis (AAA) Can be adapted to provide quantitative information about the net peptide content if the product is used in peptide synthesis.

V. References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from

  • 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook. (n.d.). Retrieved from

  • Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid - PrepChem.com. (n.d.). Retrieved from

  • Hydrogenation SOP. (n.d.). Retrieved from

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.). Retrieved from

  • What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. (2025, December 30). Retrieved from

  • FEDIOL Guide to good practice on safe operation of Hydrogenation units. (2007, October 1). Retrieved from

  • troubleshooting guide for the catalytic hydrogenation of nitroaromatics - Benchchem. (n.d.). Retrieved from

  • Hydrogenation reaction tips and tricks : r/Chempros - Reddit. (2022, January 21). Retrieved from

  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. (2010, January 25). Retrieved from

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control - Mettler Toledo. (n.d.). Retrieved from

  • Procuring this compound: A Manufacturer's Perspective on Quality and Supply. (n.d.). Retrieved from

  • 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - ChemicalBook. (n.d.). Retrieved from

  • Analytical methods and Quality Control for peptide products - Biosynth. (n.d.). Retrieved from

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. (2022, July 11). Retrieved from

Sources

Technical Support Center: Ensuring the Stability of 6-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-amino-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on preventing the degradation of this valuable compound during storage. As a molecule with both an aromatic amine and a lactam functional group, its stability is paramount for reliable and reproducible experimental outcomes.

Introduction to the Stability of this compound

This compound is a crucial building block in pharmaceutical research and development.[1] Its chemical structure, containing a nucleophilic aromatic amine and a potentially labile lactam ring, makes it susceptible to degradation if not stored and handled correctly. Understanding the potential degradation pathways is the first step in preventing them.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound in a cool, dry, and dark environment. Specifically:

  • Temperature: Refrigeration at 4°C is suitable for short-to-medium-term storage. For long-term stability, storage at -20°C is recommended.

  • Atmosphere: While not always mandatory, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice to minimize oxidative degradation, especially if the compound is to be stored for an extended period.

  • Container: Use a tightly sealed, opaque container to protect the compound from moisture and light. Amber glass vials with tight-fitting caps are an excellent choice.

Q2: My laboratory experiences high humidity. What extra precautions should I take?

A2: Aromatic amines can be hygroscopic, meaning they absorb moisture from the air. To mitigate this, store the compound in a desiccator containing a suitable drying agent (e.g., silica gel). If a desiccator is not available, ensure the container is sealed with high-quality paraffin film as an extra barrier against moisture ingress.

Q3: How should I handle the compound when taking it out of cold storage?

A3: To prevent condensation from forming on the cold solid, which can introduce moisture and accelerate degradation, allow the container to warm to room temperature before opening. This simple step is crucial for maintaining the integrity of the compound.

Q4: Are there any chemical incompatibilities I should be aware of during storage?

A4: Yes. Avoid storing this compound with or near the following:

  • Strong Oxidizing Agents: These can directly oxidize the aromatic amine group.

  • Strong Acids and Bases: These can potentially catalyze the hydrolysis of the lactam ring.

  • Aldehydes and Ketones: The primary amine can react with these to form imines.

Troubleshooting Guide

Visual Inspection

Q5: My solid this compound has changed color from its initial off-white/light-yellow to a darker shade. What could be the cause?

A5: A color change is often the first visual indicator of degradation. The most likely cause is oxidation of the aromatic amine group, which can lead to the formation of colored polymeric byproducts. This is often exacerbated by exposure to light and/or air.

dot

Degradation_Pathways cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products A This compound Aromatic Amine Lactam Ring B Oxidation (Exposure to O2, light) A:f1->B C Hydrolysis (Presence of H2O, acid/base) A:f2->C D Photodegradation (Exposure to UV/Vis light) A->D E Nitroso/Nitro derivatives, Polymeric species B->E F Ring-opened amino acid C->F G Complex mixture of photoproducts D->G

Sources

Quinolinone Derivative Synthesis: A Technical Support Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent choice in the successful synthesis of quinolinone derivatives. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to empower you in your experimental work.

Introduction: The Overlooked Variable

In the intricate process of chemical synthesis, the choice of solvent is often relegated to a secondary consideration. However, for the synthesis of quinolinone derivatives, the solvent is a pivotal parameter that can dictate the success or failure of a reaction. It influences everything from reaction rates and yields to regioselectivity and the formation of side products. This guide will delve into the nuances of solvent selection for various quinolinone synthesis methodologies, providing you with the expertise to optimize your reactions.

Frequently Asked Questions (FAQs)

General Questions

Q1: My quinolinone synthesis is resulting in a low yield. How critical is the solvent choice in this issue?

A1: Solvent choice is a primary factor to investigate when troubleshooting low yields in quinolinone synthesis.[1][2] The solvent's properties, such as polarity, boiling point, and its ability to dissolve reactants and stabilize intermediates or transition states, can dramatically impact reaction efficiency. For instance, in thermal cyclizations like the Conrad-Limpach synthesis, employing a high-boiling, inert solvent such as mineral oil or diphenyl ether can significantly increase yields compared to running the reaction neat (without a solvent).[3]

Q2: How does solvent polarity affect the outcome of my reaction?

A2: Solvent polarity plays a crucial role in influencing reaction mechanisms and rates.[4] Polar solvents can stabilize charged intermediates and transition states, which can accelerate certain reaction steps.[4][5] For example, in reactions involving ionic intermediates, a more polar solvent can lead to higher yields. However, excessive stabilization of a reactant, such as a nucleophile by a polar protic solvent, can also decrease its reactivity and slow down the reaction.[5] The effect of solvent polarity can be complex and is often specific to the reaction mechanism.[6]

Q3: I'm trying to make my synthesis "greener." What are some environmentally friendly solvent alternatives for quinolinone synthesis?

A3: There is a growing emphasis on using green solvents in chemical synthesis. For quinolinone derivatives, water, ethanol, glycerol, and ionic liquids have been successfully employed.[7][8][9] Water, in particular, has been shown to be an excellent solvent for certain multicomponent reactions leading to quinolones, sometimes providing better yields than organic solvents.[7][10] Glycerol is another promising green solvent due to its high boiling point, low toxicity, and biodegradability.[8][11]

Specific Synthesis Methods

Q4: In the Friedländer synthesis, what is the rationale for choosing between polar aprotic and non-polar solvents?

A4: In the Friedländer synthesis, the choice of solvent often depends on the type of catalyst used.[12] For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often employed.[12] Conversely, base-mediated Friedländer reactions are typically carried out in non-polar solvents such as toluene.[12] The solvent choice is dictated by the need to ensure the catalyst's effectiveness and to facilitate the specific steps of the reaction mechanism, which involves an aldol condensation followed by a cyclization and dehydration.[12][13]

Q5: My Conrad-Limpach synthesis is giving poor yields at high temperatures. Can a solvent help?

A5: Yes, absolutely. The Conrad-Limpach synthesis often requires high temperatures (around 250°C) for the cyclization step.[1] Running this reaction neat can lead to decomposition and low yields.[3] The use of a high-boiling, inert solvent like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene is crucial for achieving high yields by allowing for controlled heating to the required temperature while minimizing side reactions.[1][3]

Q6: I am observing a mixture of isomers in my Camps cyclization. How can solvent choice influence the selectivity?

A6: The Camps cyclization can produce two different quinolinone isomers, and the selectivity is highly dependent on the reaction conditions, including the base and solvent.[1] The solvent can influence which proton is abstracted by the base, thereby directing the cyclization pathway. A systematic screening of different solvents, in conjunction with various bases, is often necessary to optimize the selectivity for the desired isomer.[1]

Q7: For a Skraup or Doebner-von Miller synthesis, how can the solvent be used to control the notoriously vigorous and exothermic nature of the reaction?

A7: The Skraup and Doebner-von Miller syntheses are known for being highly exothermic and can be difficult to control.[14] While these reactions often use reagents that also act as solvents (e.g., glycerol, sulfuric acid), the use of a co-solvent can help to moderate the reaction. For the Doebner-von Miller synthesis, a biphasic solvent system can be employed to sequester the reactive α,β-unsaturated carbonyl compound in an organic phase, reducing its tendency to polymerize in the aqueous acid phase.[15]

Troubleshooting Guides

Problem: Low Reaction Yield
Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent Polarity The solvent may not be effectively stabilizing the transition state or intermediates of the reaction.[4][16]1. Screen Solvents of Varying Polarity: Test a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., DMF, DMSO, acetonitrile) and polar protic (e.g., ethanol, water).[17][18] 2. Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal polarity for a reaction.
Poor Solubility of Reactants If one or more of your starting materials are not fully dissolved, the reaction will be slow and incomplete.1. Select a Solvent with Good Solubilizing Power: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. 2. Increase Temperature: If solubility is an issue, carefully increasing the reaction temperature (if the reaction chemistry allows) can help.
Low Boiling Point Solvent for High-Temp Reaction For reactions requiring high temperatures (e.g., Conrad-Limpach), a low-boiling solvent will evaporate before the required temperature is reached.1. Use High-Boiling Solvents: For thermal cyclizations, use inert, high-boiling point solvents like mineral oil, diphenyl ether, or Dowtherm A.[1][3]
Solvent-Induced Side Reactions The solvent may be participating in or promoting unwanted side reactions.1. Switch to an Inert Solvent: If you suspect the solvent is reacting, switch to a more inert option. 2. Review the Literature: Check for known incompatibilities between your reaction type and the solvent.
Problem: Formation of Impurities and Side Products
Potential Cause Explanation Troubleshooting Steps
Incorrect Solvent Choice Promoting Side Reactions Certain solvents can favor undesired reaction pathways. For example, in the Friedländer synthesis, basic conditions in certain solvents can promote aldol condensation of the ketone starting material.[2]1. Change Solvent Type: If you are using a protic solvent, try an aprotic one, and vice versa.[5] 2. Optimize Catalyst-Solvent Combination: The interplay between the catalyst and solvent is crucial. Re-evaluate this combination.
Solvent Not Aiding Regioselectivity In syntheses with unsymmetrical starting materials, the solvent can influence which regioisomer is formed.[1]1. Systematic Solvent Screening: Perform a systematic screening of solvents to determine the optimal choice for directing the reaction to the desired isomer.[1] 2. Temperature Control: In conjunction with solvent choice, temperature can also be a key factor in controlling regioselectivity.[1]

Experimental Protocols

Protocol 1: Solvent Screening for Friedländer Annulation

This protocol provides a general method for screening solvents to optimize the yield of a quinolinone derivative via the Friedländer synthesis.

Materials:

  • 2-aminoaryl aldehyde or ketone

  • Active methylene compound

  • Chosen catalyst (e.g., iodine, p-toluenesulfonic acid)

  • A selection of solvents for screening (e.g., ethanol, toluene, DMF, DMSO, water, glycerol)

  • Small-scale reaction vials

  • Heating block or oil bath

  • TLC plates and developing chamber

  • LC-MS for accurate analysis

Procedure:

  • Set up Reactions: In a series of reaction vials, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add Catalyst: To each vial, add the chosen catalyst (e.g., 10 mol% molecular iodine).

  • Add Solvents: To each vial, add a different solvent (e.g., 2 mL of ethanol in one, 2 mL of toluene in another, etc.).

  • Run Reactions: Heat the reaction mixtures at a consistent temperature (e.g., 80-100°C) for a set amount of time.[1]

  • Monitor Progress: Monitor the progress of each reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixtures. If a precipitate forms, collect it by filtration. Otherwise, perform a suitable extraction. For the reaction with iodine, dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[1]

  • Analyze Results: Analyze the yield and purity of the product from each reaction using techniques like NMR and LC-MS to determine the optimal solvent.

Visualizing the Solvent Screening Workflow

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision Reactants 1. Weigh Reactants & Catalyst Vials 2. Aliquot into Vials Reactants->Vials Solvents 3. Add Different Solvents Vials->Solvents Heat 4. Heat & Stir Solvents->Heat TLC 5. Monitor by TLC Heat->TLC Workup 6. Reaction Work-up TLC->Workup Analyze 7. Analyze Yield & Purity (NMR, LC-MS) Workup->Analyze Optimal 8. Identify Optimal Solvent Analyze->Optimal

Caption: A typical workflow for screening various solvents to optimize a chemical reaction.

Understanding Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the underlying mechanism of a reaction. Below is a simplified representation of how solvents can influence an SN1-type reaction, which may be relevant in certain quinolinone synthesis pathways involving carbocationic intermediates.

Diagram: Solvent Influence on a Reaction Intermediate

Solvent_Effect cluster_nonpolar Non-Polar Solvent cluster_polar Polar Protic Solvent Intermediate_NP R+   X- Product_NP R-Nu Intermediate_NP->Product_NP TS1_NP Transition State TS1_NP->Intermediate_NP Reactant_NP R-X Reactant_NP->TS1_NP ΔG‡ Energy_Label_NP High Activation Energy Intermediate_P R+ (solvated) X- (solvated) Product_P R-Nu Intermediate_P->Product_P TS1_P Transition State TS1_P->Intermediate_P Reactant_P R-X Reactant_P->TS1_P ΔG‡ Energy_Label_P Lower Activation Energy

Caption: A diagram illustrating how a polar protic solvent can stabilize a charged intermediate, thereby lowering the activation energy of the reaction compared to a non-polar solvent.

References

  • BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
  • ResearchGate. (n.d.). Effect of solvent on the synthesis of Tetrahydro pyrimidine quinoline.
  • National Institutes of Health. (n.d.). Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)
  • ResearchGate. (n.d.).
  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • Semantic Scholar. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • SciSpace. (2022). (PDF) New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
  • MDPI. (n.d.).
  • BenchChem. (n.d.).
  • PubMed Central. (n.d.). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • SciSpace. (2025). (PDF)
  • ResearchGate. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA.
  • ResearchGate. (2025). (PDF) Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • Iranian Chemical Communication. (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent.
  • ResearchGate. (2025). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects.
  • PubMed Central. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • Royal Society of Chemistry. (2014). Recent advances in the synthesis of quinolines: a review.
  • (n.d.).
  • (n.d.). Polarity of Solvents.
  • BenchChem. (2025). Technical Support Center: Optimizing Quinolinone Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • ACS Publications. (n.d.).
  • (2025).
  • University of Rochester. (n.d.). Solvents and Polarity.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • PubMed. (2000).

Sources

Technical Support Center: Refining Purification Protocols for 6-amino-3,4-dihydroquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 6-amino-3,4-dihydroquinolin-2(1H)-one and its analogs. These scaffolds are vital intermediates in medicinal chemistry and drug development, often serving as building blocks for potent therapeutic agents.[1][2] However, their inherent chemical properties—specifically the presence of a basic amino group and a lactam moiety—can present unique challenges during purification.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing a framework for logical troubleshooting and protocol optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the purification of this compound class.

Q1: What are the primary methods for purifying this compound analogs?

A1: The two most effective and commonly employed techniques are flash column chromatography and recrystallization .

  • Flash Column Chromatography is excellent for separating the target compound from impurities with different polarities, such as unreacted starting materials or byproducts.[3] It is often the first purification step for a crude reaction mixture.

  • Recrystallization is a powerful technique for removing small amounts of impurities from an already semi-pure solid product.[4] It relies on the differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures.[5][6]

Q2: My compound appears to be decomposing during silica gel chromatography. Why is this happening and how can I prevent it?

A2: This is a very common issue. The primary cause is the acidic nature of standard silica gel. The basic amino group on your quinolinone analog can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption and, in some cases, acid-catalyzed decomposition.[7]

To prevent this:

  • Neutralize the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (in methanol), to your eluent. A common starting point is 0.1-1% by volume. This deactivates the acidic sites on the silica.

  • Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a commercially available deactivated silica gel for particularly sensitive compounds.

Q3: My purified product is a persistent oil and refuses to crystallize. What are my options?

A3: "Oiling out" is a common crystallization problem, often caused by residual solvent, impurities, or the intrinsic properties of the molecule.

  • Confirm Purity: First, ensure the oil is indeed your pure compound via high-resolution analysis like HPLC or NMR. Impurities can significantly inhibit crystal lattice formation.

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, pentane) dropwise until persistent cloudiness appears. Let it stand, or gently warm to redissolve and then cool slowly.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the solution to induce crystallization.

  • Remove Residual Solvents: Traces of solvents like DMF or DMSO from the reaction can inhibit crystallization. Ensure they are thoroughly removed under high vacuum, possibly with gentle heating, before attempting recrystallization.

Q4: What are the most common impurities I should anticipate when working with these analogs?

A4: Impurities are typically carried over from the synthetic route. If your synthesis involves the reduction of a nitro group (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one), common impurities include:

  • Unreacted Nitro-Analog: The starting material is less polar than the amino product and should elute earlier in normal-phase chromatography.

  • Partially Reduced Intermediates: Species like nitroso or hydroxylamine intermediates may be present.

  • Byproducts from the Reductant: For instance, if using iron powder and ammonium chloride for the reduction, residual iron salts may be present.[8] These are typically removed during an aqueous workup.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental failures.

Troubleshooting Scenario 1: Column Chromatography

Issue: After running a column, my fractions are either still impure or show significant product loss.

SymptomPotential Cause(s)Recommended Solution(s)
Broad, Tailing Peaks 1. Acid-Base Interaction: The basic amino group is interacting too strongly with acidic silica gel.[7] 2. Overloading: Too much crude material was loaded onto the column relative to its size.1. Add a Base: Incorporate 0.5-1% triethylamine or pyridine into your eluent system (e.g., Hexane/Ethyl Acetate/Et₃N). 2. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Co-elution of Impurities 1. Incorrect Solvent System: The polarity of the eluent is not optimized to resolve your compound from the impurity. 2. Structurally Similar Impurity: The impurity has a very similar polarity to your product.1. Optimize TLC: Systematically test different solvent systems using Thin Layer Chromatography (TLC). Try different solvent combinations (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate). 2. Use a Gradient: Employ a shallow gradient elution on your column, slowly increasing the polarity to improve separation. 3. Consider a Different Stationary Phase: If the impurity persists, try reversed-phase (C18) chromatography where elution order is inverted.
No Product Eluted 1. Compound is Insoluble: The compound may have crashed out at the top of the column when loaded. 2. Irreversible Adsorption: The compound is too polar and has bound irreversibly to the silica.1. Check Loading Method: Dissolve the crude material in a minimal amount of a strong solvent (like DCM or MeOH), adsorb it onto a small amount of silica ("dry loading"), and then place this powder on top of the column. 2. Flush the Column: If you suspect irreversible binding, flush the column with a very polar solvent system, such as 5-10% Methanol in Dichloromethane with 1% acetic acid or triethylamine, to recover the material.
Troubleshooting Scenario 2: Recrystallization

Issue: My attempt at recrystallization resulted in low yield or no pure crystals.

SymptomPotential Cause(s)Recommended Solution(s)
Poor Recovery / Low Yield 1. Too Much Solvent: Using an excessive volume of the recrystallization solvent will keep a significant portion of the product dissolved even at low temperatures.[5] 2. Cooling Too Rapidly: Placing the hot solution directly into an ice bath can cause rapid precipitation, trapping impurities.1. Use Minimal Hot Solvent: Add the hot solvent in small portions, just enough to fully dissolve the solid.[6] If too much was added, carefully evaporate some solvent and try again. 2. Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.[6]
Product "Oils Out" 1. Boiling Point of Solvent is Too High: The compound may be melting in the hot solvent rather than dissolving, and then failing to solidify on cooling. 2. Insoluble Impurities: The presence of greasy impurities can prevent proper crystal formation.1. Choose a Lower-Boiling Solvent: Select a solvent in which your compound has the desired solubility profile but that has a boiling point below the melting point of your compound. 2. Hot Filtration: If you suspect insoluble impurities, dissolve your compound in hot solvent and quickly filter the solution through a pre-warmed funnel to remove them before allowing the filtrate to cool.
No Crystals Form Upon Cooling 1. Solution is Too Dilute: Not enough compound is present to reach the saturation point upon cooling. 2. Solution is Supersaturated: The solution has cooled below its saturation point but lacks a nucleation site to initiate crystal growth.1. Concentrate the Solution: Gently heat the solution to boil off some of the solvent and increase the concentration. 2. Induce Crystallization: Use a seed crystal from a previous batch or scratch the inner surface of the flask with a glass rod to create nucleation sites.

Part 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your purification workflows.

Protocol 1: Flash Column Chromatography with Basic Modifier

Objective: To purify a crude this compound analog from less polar starting materials and more polar byproducts.

Methodology:

  • TLC Analysis: Determine an optimal solvent system using TLC. Aim for a retention factor (Rf) of ~0.25-0.35 for your target compound. A good starting point is a mixture of Ethyl Acetate and Hexanes. Add 1% triethylamine (Et₃N) to the TLC jar to mimic column conditions.

  • Column Packing: Select an appropriately sized column. Wet-pack the column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude material (~100 mg) in a minimal volume of dichloromethane or the eluent. In a separate flask, add ~1-2 g of silica gel and your dissolved sample. Evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the starting solvent system (e.g., 80:20 Hexane:EtOAc + 1% Et₃N). Collect fractions and monitor them by TLC.

  • Gradient (Optional): If needed, gradually increase the polarity of the eluent (e.g., move towards 50:50 Hexane:EtOAc + 1% Et₃N) to elute your compound.

  • Fraction Pooling & Evaporation: Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Optimized Recrystallization

Objective: To obtain high-purity crystalline material from a semi-pure solid product.

Methodology:

  • Solvent Selection: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Test small amounts of your solid in different solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures).

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[5]

  • Decolorization (Optional): If the solution is colored due to minor impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[5]

  • Isolation & Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent. Allow the crystals to dry completely under vacuum.

  • Validation: Check the purity of the recrystallized material by measuring its melting point. A sharp melting point close to the literature value indicates high purity.[4]

Part 4: Visualization of Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying a crude reaction product.

G crude Crude Reaction Mixture workup Aqueous Workup crude->workup rotovap Concentrate in vacuo workup->rotovap check_state Assess Physical State rotovap->check_state is_solid Is it a Solid? check_state->is_solid Solid or Semi-Solid is_oil Is it an Oil? check_state->is_oil Oil or Tar column Flash Column Chromatography is_solid->column No (Mixture) recrystallize Recrystallization is_solid->recrystallize Yes (High Purity) is_oil->column Yes purity_check1 Check Purity (TLC/HPLC/NMR) column->purity_check1 purity_check2 Check Purity (m.p./HPLC/NMR) recrystallize->purity_check2 purity_check1->recrystallize Solid, Needs Further Purity pure_solid Pure Crystalline Solid purity_check1->pure_solid Pure purity_check2->column Impure purity_check2->pure_solid Pure

Caption: Decision tree for general purification strategy.

Troubleshooting Low Purity After Chromatography

This diagram provides a logical path to diagnose and solve issues when column purification fails to yield a pure product.

G start Impure Fractions after Column check_tlc Re-run TLC of Fractions start->check_tlc symptom What is the Issue? check_tlc->symptom streaking Streaking / Tailing? symptom->streaking Poor Spot Shape overlap Overlapping Spots? symptom->overlap Poor Separation add_base Add Base (e.g., 1% Et3N) to Eluent streaking->add_base Yes change_solvent Change Solvent System (e.g., DCM/MeOH) overlap->change_solvent Yes rerun_col1 Re-run Column add_base->rerun_col1 end Pure Compound rerun_col1->end use_gradient Use a Shallow Gradient change_solvent->use_gradient rerun_col2 Re-run Column use_gradient->rerun_col2 rerun_col2->end

Caption: Troubleshooting workflow for impure column fractions.

References

  • Technical Support Center: Purification of Quinoline Derivatives. (n.d.). Benchchem.
  • Discovery and isolation of novel quinolinone compounds. (n.d.). Benchchem.
  • Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal, 17(1), 161. Retrieved January 6, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10).
  • Vassar. (2007, November 28).
  • Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
  • 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis. (n.d.). Chemicalbook.
  • Procuring this compound: A Manufacturer's Perspective on Quality and Supply. (n.d.). BOC Sciences.
  • This compound: Your Trusted Pharmaceutical Intermediate Manufacturer & Supplier. (n.d.). BOC Sciences.
  • SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. (2021). International Journal of Pharmaceutical Sciences and Research.

Sources

Technical Support Center: Enhancing the Solubility of 6-amino-3,4-dihydroquinolin-2(1H)-one for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-amino-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the solubility of this compound in various assay systems. Given the critical role of solubility in obtaining reliable and reproducible experimental data, this document synthesizes field-proven insights and established scientific principles to address common challenges.

Troubleshooting Guide: Common Solubility Issues and Solutions

Researchers often encounter difficulties with the solubility of small molecules like this compound, which can manifest as compound precipitation, leading to inaccurate results in biological and biochemical assays. This section provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer

Symptom: A concentrated stock solution of this compound in an organic solvent (e.g., DMSO) immediately forms a precipitate when diluted into an aqueous assay buffer or cell culture medium.

Root Cause Analysis: This phenomenon, often termed "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The rapid change in solvent polarity from a high-solubility organic solvent to a low-solubility aqueous environment causes the compound to come out of solution.[1][2]

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in the assay to a level below its aqueous solubility limit.

  • Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of the DMSO stock in your assay buffer, then further dilute to the final concentration. This gradual change in solvent polarity can help maintain solubility.[2]

  • Pre-warm the Aqueous Medium: Adding the compound to a pre-warmed (e.g., 37°C) aqueous medium can sometimes improve solubility.[2]

  • Increase the Co-solvent Concentration: If the assay allows, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can enhance solubility. However, it is crucial to validate the tolerance of your specific assay system (e.g., cells or enzymes) to the higher solvent concentration.[3][4][5]

Issue 2: Delayed Precipitation During Incubation

Symptom: The compound appears to be soluble initially upon dilution but forms a precipitate over time, especially during incubation at 37°C.

Root Cause Analysis: Delayed precipitation can be multifactorial:

  • Temperature Effects: Some compounds exhibit lower solubility at higher temperatures.

  • pH Shifts: In cell-based assays, cellular metabolism can alter the local pH of the culture medium, affecting the solubility of pH-sensitive compounds.[1][2]

  • Interactions with Media Components: The compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes over time.[1]

Solutions:

  • pH Modification: this compound possesses a basic amino group, suggesting that its solubility is pH-dependent. Lowering the pH of the assay buffer may increase its solubility by protonating the amino group.[6][7][8] It is essential to ensure the chosen pH is compatible with the assay system.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[9][10]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate the compound and increase its solubility.[6][9]

  • Frequent Media Changes: In long-term cell-based assays, more frequent replacement of the culture medium can help mitigate pH shifts and the accumulation of metabolic byproducts that might affect solubility.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers may have when working with this compound.

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many poorly water-soluble compounds, including those with structures similar to this compound.[3][11][12] It is recommended to prepare a stock solution at a concentration of 10-20 mM in high-purity, anhydrous DMSO. For applications where DMSO is not suitable, other organic solvents such as ethanol or methanol can be considered.[13]

Q2: How does pH affect the solubility of this compound?

Q3: Can I use sonication or heating to dissolve the compound?

A3: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of the compound in a solvent for the initial stock solution preparation.[3][15] However, prolonged heating or excessive sonication should be avoided as it may lead to degradation of the compound. Always visually inspect the solution to ensure complete dissolution.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cytotoxicity. A concentration of 0.5% or lower is generally considered safe for most cell lines, but it is always best to perform a vehicle control experiment to determine the tolerance of your specific cells to DMSO.[3][4][5] For sensitive primary cells, the final DMSO concentration should ideally be 0.1% or less.[3]

Quantitative Solubility Data (Estimated)

While experimental solubility data for this compound is not extensively published, the following table provides estimated qualitative and quantitative solubility information based on its chemical structure and data from structurally related quinolinone derivatives.[13][16] Researchers should experimentally verify these values for their specific assay conditions.

Solvent SystemEstimated SolubilityRationale and Remarks
Water (pH 7.4) < 0.1 mg/mLThe hydrophobic quinolinone core limits solubility in neutral aqueous solutions.
Water (pH 2.0) 1-5 mg/mLProtonation of the amino group at acidic pH is expected to significantly increase aqueous solubility.
DMSO > 20 mg/mLA polar aprotic solvent that is generally effective for dissolving a wide range of organic molecules.[3][11][12]
Ethanol 1-10 mg/mLA polar protic solvent that can engage in hydrogen bonding, but may be less effective than DMSO.[13]
Methanol 1-10 mg/mLSimilar to ethanol, it is a viable alternative to DMSO for stock solution preparation.[13]
Acetonitrile < 1 mg/mLGenerally less effective for dissolving polar compounds compared to DMSO, ethanol, or methanol.
PBS (pH 7.4) with 5% (w/v) HP-β-CD 1-5 mg/mLHydroxypropyl-β-cyclodextrin can form inclusion complexes to enhance aqueous solubility.[9][10]
PBS (pH 7.4) with 0.1% (w/v) Tween® 80 0.5-2 mg/mLThe surfactant can form micelles to increase the apparent solubility of the compound.[6][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh 1.62 mg of this compound (MW: 162.19 g/mol ).

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Thaw a single-use aliquot of the 10 mM stock solution in DMSO.

  • Pre-warm the complete cell culture medium (with serum and other supplements) to 37°C.

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the pre-warmed medium. This will result in a 100 µM solution with 1% DMSO. Mix gently by pipetting.

  • Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate dilution to 900 µL of the pre-warmed medium. This will result in a final DMSO concentration of 0.1%.

  • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Diagrams

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation Observed issue_type Precipitation Type? start->issue_type immediate Immediate Precipitation ('Crashing Out') issue_type->immediate Immediate delayed Delayed Precipitation (During Incubation) issue_type->delayed Delayed solution_immediate1 Decrease Final Concentration immediate->solution_immediate1 solution_immediate2 Optimize Dilution Method (Serial Dilution) immediate->solution_immediate2 solution_immediate3 Increase Co-solvent % (Assay Permitting) immediate->solution_immediate3 solution_delayed1 Modify pH (e.g., Lower pH for Basic Amines) delayed->solution_delayed1 solution_delayed2 Add Solubilizing Excipients (Cyclodextrins, Surfactants) delayed->solution_delayed2 solution_delayed3 Increase Media Refresh Rate (Cell-based Assays) delayed->solution_delayed3 end_goal Achieve Soluble Compound in Assay solution_immediate1->end_goal solution_immediate2->end_goal solution_immediate3->end_goal solution_delayed1->end_goal solution_delayed2->end_goal solution_delayed3->end_goal

Caption: Troubleshooting workflow for compound precipitation.

References

  • Gaur, P. K., Mishra, S., Kumar, A., & Panda, B. P. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(4), 1077–1095. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Quinolinone. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 63. Retrieved from [Link]

  • Reyes-Garcés, N., Gionfriddo, E., Gómez-Ríos, G. A., Poole, J., & Pawliszyn, J. (2023). A practical comparison between hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction. Analytical and Bioanalytical Chemistry, 415(8), 1431-1441. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 63. Retrieved from [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Retrieved from [Link]

  • ResearchGate. (n.d.). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • ResearchGate. (n.d.). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • Berg, D. P. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 324-328. Retrieved from [Link]

  • Christodoulou, E., Liebeschuetz, J. W., & Kontopidis, G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14756-14770. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Popa-Burke, I. G., Issakova, O., Arroway, J. D., & Shornikov, A. V. (2004). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 9(5), 443–448. Retrieved from [Link]

  • Illumina. (n.d.). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • Jensen, J. H., & Swain, C. J. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3549. Retrieved from [Link]

  • ResearchGate. (n.d.). I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. Retrieved from [Link]

  • Hansen, M. K., Nielsen, M. S., & Kerman, P. (2013). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology-Animal, 49(10), 733-737. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and thermodynamic model of 6-hydroxy-3,4-dihydro-2(1H)-quinolone in ten pure solvents and four binary solvents at 278.15 to 323.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Molecules, 28(15), 5849. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of amino acids in water at various pH values under 298.15 K. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Characterization: Interpreting the 1H NMR Spectrum of 6-amino-3,4-dihydroquinolin-2(1H)-one and Cross-Validation with Complementary Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, the unequivocal structural confirmation of novel synthetic compounds is paramount. 6-amino-3,4-dihydroquinolin-2(1H)-one is a heterocyclic scaffold of significant interest, appearing in molecules designed for a range of therapeutic targets.[1] Its structural elucidation relies on a suite of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the cornerstone for defining its covalent structure in solution.

This guide provides an in-depth interpretation of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will explore the causal relationships between the molecule's electronic environment and its spectral output. Furthermore, we will contextualize the ¹H NMR data by comparing it with complementary insights from ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This multi-technique approach embodies a self-validating analytical workflow, ensuring the highest degree of confidence in structural assignment for researchers and drug development professionals.

Part 1: The Definitive Interpretation of the ¹H NMR Spectrum

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed map of the proton environments within a molecule. For this compound, the spectrum can be logically dissected into three key regions: the aromatic region, the aliphatic region, and the exchangeable protons of the amine and amide groups.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first label the unique proton environments in the molecule.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the molecule, typically recorded in a solvent like DMSO-d₆, which is adept at solubilizing such compounds and revealing N-H protons.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H¹ (N-H)~10.0Broad SingletN/A1HAmide protons are deshielded and often appear as broad singlets due to quadrupole broadening and exchange.[2]
H⁸~6.8 - 7.0DoubletJ ≈ 8.0 (ortho)1HOrtho-coupled to H⁷. This proton is part of the electron-rich aromatic ring.
H⁵~6.5DoubletJ ≈ 2.0 (meta)1HMeta-coupled to H⁷. Shifted upfield due to the strong electron-donating effect of the C6-NH₂ group.
H⁷~6.4Doublet of DoubletsJ ≈ 8.0 (ortho), 2.0 (meta)1HCoupled to both H⁸ (ortho) and H⁵ (meta). Also shifted significantly upfield by the adjacent amino group.
NH₂~4.8 - 5.0Broad SingletN/A2HPrimary amine protons, often broad and exchangeable with D₂O. Their position is solvent-dependent.
H⁴ (CH₂)~2.8TripletJ ≈ 7.52HAliphatic protons adjacent to the aromatic ring (benzylic). Appears as a triplet due to coupling with H³.[2]
H³ (CH₂)~2.4TripletJ ≈ 7.52HAliphatic protons adjacent to the carbonyl group. Appears as a triplet due to coupling with H⁴.[2]

Part 2: A Comparative Analysis - Cross-Validating with Complementary Techniques

While ¹H NMR provides the blueprint of the proton framework, a robust characterization relies on the corroborating evidence from other spectroscopic techniques. Each method offers a unique and complementary perspective on the molecule's identity and purity.[3]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy maps the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments and identifying quaternary carbons that are invisible in the ¹H spectrum.[4] The broad chemical shift range allows for clear distinction between sp², sp³, and carbonyl carbons.[5]

Carbon TypePredicted δ (ppm)Rationale
C=O (C2)~170Typical chemical shift for a lactam (cyclic amide) carbonyl carbon.[6]
Aromatic (C6)~145Carbon bearing the NH₂ group is significantly deshielded.
Aromatic (C4a, C8a)~125-138Quaternary aromatic carbons.
Aromatic (C5, C7, C8)~110-125Aromatic CH carbons, shifted by the amino substituent.
Aliphatic (C4)~30Benzylic CH₂ carbon.[2]
Aliphatic (C3)~24CH₂ carbon alpha to the carbonyl group.[6]
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides a precise measurement of the molecular weight. For this compound (C₉H₁₀N₂O), the expected monoisotopic mass is 162.0793 g/mol .[7] ESI-MS would be expected to show a prominent ion at m/z 163.0866, corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive confirmation of the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that excels at identifying key functional groups by detecting their characteristic vibrational frequencies.[8][9] It provides orthogonal data that confirms the presence of the amide, amine, and aromatic functionalities suggested by NMR.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amide)3200 - 3300Stretching
N-H (Amine)3300 - 3500 (two bands)Symmetric & Asymmetric Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2960Stretching
C=O (Amide I band)1650 - 1680Stretching
C=C (Aromatic)1500 - 1600Stretching
N-H (Amine)1580 - 1650Bending (Scissoring)
Comparative Summary
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed proton environment, connectivity (J-coupling), stereochemistry.Unparalleled for detailed structural elucidation in solution.Can be complex to interpret; requires deuterated solvents.
¹³C NMR Carbon skeleton, number of unique carbons, functional group regions.Complements ¹H NMR, identifies quaternary carbons.Low natural abundance of ¹³C results in lower sensitivity.
Mass Spec Molecular weight, elemental formula (HRMS), fragmentation pattern.Extremely sensitive, confirms molecular formula.Provides little information on connectivity or stereochemistry.
FTIR Presence of key functional groups.Fast, non-destructive, requires minimal sample prep.[8]Provides a molecular "fingerprint" but not detailed connectivity.

Part 3: Experimental Protocols for Robust Data Acquisition

The quality of spectroscopic data is directly dependent on the rigor of the experimental procedure. The following protocols represent standard, validated methods for acquiring high-quality data for a compound like this compound.

Workflow for Spectroscopic Analysis

Sample Synthesized Compound (this compound) Prep_NMR Dissolve ~5-10 mg in 0.6 mL DMSO-d₆ Sample->Prep_NMR Prep_MS Dissolve ~1 mg in 1 mL MeOH/H₂O Sample->Prep_MS Prep_FTIR Place small amount of solid on ATR crystal Sample->Prep_FTIR Acquire_HNMR Acquire ¹H NMR Spectrum (400 MHz) Prep_NMR->Acquire_HNMR Acquire_MS Acquire ESI-MS Spectrum (Positive Ion Mode) Prep_MS->Acquire_MS Acquire_FTIR Acquire ATR-FTIR Spectrum (4000-400 cm⁻¹) Prep_FTIR->Acquire_FTIR Acquire_CNMR Acquire ¹³C NMR Spectrum (100 MHz) Acquire_HNMR->Acquire_CNMR Same Sample Process_NMR Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire_HNMR->Process_NMR Acquire_CNMR->Process_NMR Process_MS Analyze Mass Spectrum (Identify [M+H]⁺) Acquire_MS->Process_MS Process_FTIR Analyze IR Spectrum (Peak Picking) Acquire_FTIR->Process_FTIR Interpret Integrate & Correlate Data from all techniques Process_NMR->Interpret Process_MS->Interpret Process_FTIR->Interpret Confirm Confirm Structure & Purity Interpret->Confirm

Caption: A typical analytical workflow for comprehensive structural validation.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[10]

  • Acquisition: Acquire the spectrum at a constant temperature (e.g., 25 °C). A standard pulse program is used. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the Free Induction Decay (FID). Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Analysis: Calibrate the spectrum to the residual solvent peak or TMS. Integrate all peaks and analyze chemical shifts, multiplicities, and coupling constants.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use an ESI-TOF (Time of Flight) or ESI-Orbitrap mass spectrometer.

  • Acquisition: Infuse the sample directly into the source. Acquire data in positive ion mode, scanning a relevant m/z range (e.g., 100-500 Da).

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value for C₉H₁₁N₂O⁺.

Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: No extensive preparation is needed. Place a small amount of the solid sample directly onto the ATR crystal (typically diamond).[11]

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: The background is automatically subtracted from the sample spectrum. Identify the wavenumbers of major absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • University of Wisconsin-Madison. (n.d.). General experimental methods.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Tang, S., et al. (2019). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PMC - NIH.
  • Narayanaswami, S., et al. (n.d.).
  • PubChem. (n.d.). This compound.
  • Li, W., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry.
  • Mori, T., et al. (n.d.).
  • BenchChem. (2025).
  • Al-Ghamdi, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
  • Gable, K. (n.d.). 13C NMR Chemical Shifts.
  • ChemScene. (n.d.). 6-(Amino(phenyl)methyl)-3,4-dihydroquinolin-2(1h)-one.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001645).
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Cinelli, M. A., et al. (n.d.). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. PMC - PubMed Central.
  • ChemicalBook. (n.d.). 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
  • ResearchGate. (n.d.).
  • Supporting Information. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6.
  • PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one.
  • Fahelelbom, K. M., et al. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
  • Gopinath, S. D., et al. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. NIH.
  • Gable, K. (n.d.). 1H NMR Chemical Shift.
  • ChemicalBook. (n.d.). 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum.
  • PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
  • Ahmid, M. M., et al. (n.d.). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)
  • Photonics Spectra. (n.d.).
  • International Journal of Progressive Research. (n.d.).
  • Jain, S., et al. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules.

Sources

A Multi-Technique Guide to the Structural Confirmation of 6-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the unequivocal confirmation of a molecule's chemical structure is the bedrock of reliable research. A compound's identity, defined by the precise arrangement of its atoms, dictates its biological activity, physical properties, and safety profile. This guide provides an in-depth, multi-faceted analytical workflow for the structural elucidation of 6-amino-3,4-dihydroquinolin-2(1H)-one, a valuable synthetic intermediate used in the preparation of various agents, including those with cardiotonic properties.[1] We will move beyond rote procedural lists to explain the causality behind our choice of techniques, ensuring a self-validating and scientifically rigorous confirmation process.

Compound Identity and Theoretical Framework

Before delving into experimental verification, we must establish the theoretical identity of our target compound.

  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 22246-13-5[1][2][3]

  • Molecular Formula: C₉H₁₀N₂O[3][4][5]

  • Molecular Weight: 162.19 g/mol [3][5]

  • Common Synonyms: 6-amino-3,4-dihydrocarbostyril[1][5]

The logical starting point is the molecule's proposed structure, which will serve as our hypothesis for the subsequent experimental tests.

Caption: 2D structure of this compound.

Primary Analytical Workflow: A Triad of Confirmation

No single technique provides absolute proof of structure. Instead, we rely on the convergence of data from orthogonal methods. Our primary workflow integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each technique probes different aspects of the molecular structure, and together, they provide a highly detailed and cross-validated chemical fingerprint.

G cluster_0 Analytical Workflow Sample Test Sample: This compound MS Mass Spectrometry (MS) Sample->MS Molecular Weight NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR C-H Framework IR Infrared (IR) Spectroscopy Sample->IR Functional Groups Data Integrated Data Analysis MS->Data NMR->Data IR->Data Confirmation Structure Confirmed / Rejected Data->Confirmation

Caption: Logical workflow for definitive structural confirmation.

Mass Spectrometry: The Molecular Scale

Causality (The "Why"): Mass spectrometry is our first-line technique. Its primary role is to weigh the molecule with high precision. By measuring the mass-to-charge ratio (m/z), we can confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) takes this a step further, providing a mass measurement so accurate that it allows for the determination of the elemental formula, a critical piece of the structural puzzle.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode, as the amine and amide groups are readily protonated.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The key ion to observe is the protonated molecule, [M+H]⁺.

Data Interpretation & Comparison

The expected monoisotopic mass for C₉H₁₀N₂O is 162.0793 Da.[4] The ESI-MS experiment should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺.

Ion SpeciesExpected m/z (High-Res)Observed m/z (Typical)Information Gained
[M+H]⁺ 163.0866~163.1Confirms Molecular Weight
[M+Na]⁺ 185.0685~185.1Common sodium adduct, supports MW

A high-resolution measurement matching the expected m/z to within a few parts per million (ppm) provides strong evidence for the elemental formula C₉H₁₀N₂O. This effectively rules out any alternative formulas that might have the same nominal mass.

NMR Spectroscopy: The Atomic Blueprint

Causality (The "Why"): If MS provides the total weight, NMR spectroscopy provides the detailed assembly instructions. It maps the carbon-hydrogen framework of the molecule, revealing how atoms are connected. ¹H NMR tells us about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically DMSO-d₆, which effectively dissolves the compound and has exchangeable proton signals that do not interfere with the sample's signals.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique requires more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.0Singlet (broad)1HNH (Amide)Amide protons are deshielded and often broad.
~6.5-6.8Multiplet2HAr-H (H-5, H-7)Aromatic protons ortho/meta to the electron-donating NH₂ group.
~6.9-7.1Doublet1HAr-H (H-8)Aromatic proton ortho to the electron-withdrawing amide group.
~4.8-5.2Singlet (broad)2HNH₂ (Amine)Amine protons, chemical shift can vary and signal is often broad.
~2.7-2.9Triplet2HCH₂ (Position 4)Aliphatic protons adjacent to an aromatic ring and a CH₂ group.
~2.3-2.5Triplet2HCH₂ (Position 3)Aliphatic protons adjacent to a carbonyl group and a CH₂ group.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Predicted Shift (δ, ppm)AssignmentRationale
~168-172C =O (C-2)Carbonyl carbon of the lactam (amide).
~145-150Ar-C -NH₂ (C-6)Aromatic carbon bonded to the electron-donating amino group.
~125-135Ar-C (C-8, C-4a)Aromatic carbons influenced by the fused ring system.
~115-125Ar-C (C-5, C-7, C-8a)Aromatic carbons, with shifts influenced by substituents.
~30-35-C H₂- (C-4)Aliphatic carbon adjacent to the aromatic ring.
~25-30-C H₂- (C-3)Aliphatic carbon adjacent to the carbonyl group.
Comparison Guide: Differentiating Isomers

The true power of NMR is its ability to distinguish between closely related isomers. Let's compare the expected ¹H NMR aromatic region of our target compound with its isomer, 7-amino-3,4-dihydroquinolin-2(1H)-one .

CompoundExpected Aromatic ¹H NMR Pattern
6-amino- (Target) Three distinct signals: a doublet and a two-proton multiplet, reflecting the 1,2,4-substitution pattern.
7-amino- (Isomer) Three distinct signals, likely two doublets and a triplet (or doublet of doublets), reflecting a different substitution pattern and coupling constants.

This subtle but definitive difference in the splitting patterns of the aromatic protons provides irrefutable evidence for the position of the amino group.

Infrared (IR) Spectroscopy: Functional Group Analysis

Causality (The "Why"): IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for quickly confirming their presence or absence. For our target molecule, we expect to see clear signals for the amine, amide, and aromatic functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over the range of 4000-600 cm⁻¹.

Data Interpretation

The IR spectrum is analyzed for characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H Stretch (doublet)Primary Amine (-NH₂)
~3200N-H StretchSecondary Amide (-NH-)
3100-3000C-H StretchAromatic C-H
2950-2850C-H StretchAliphatic C-H
~1660C=O StretchLactam (Amide) Carbonyl
1620-1580C=C StretchAromatic Ring
~1200C-N StretchAmine/Amide

The presence of a strong carbonyl absorption around 1660 cm⁻¹ and distinct N-H stretching bands above 3200 cm⁻¹ is highly characteristic of the proposed structure.

Conclusion: A Synthesis of Evidence

The structural confirmation of this compound is not achieved by a single measurement but by the logical and consistent agreement across multiple analytical techniques. Mass spectrometry confirms the correct elemental formula. ¹H and ¹³C NMR spectroscopy piece together the atomic framework and crucially distinguish it from its isomers. Finally, IR spectroscopy provides a rapid and reliable confirmation of the key functional groups. This integrated, evidence-based approach ensures the highest level of scientific integrity and provides the trustworthy foundation required for all subsequent research and development activities.

References

  • PubChemLite. (n.d.). This compound. PubChem. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for NMR spectra. BJOC. [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Department of Physical Chemistry. [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

Sources

A Senior Application Scientist’s Guide to Sourcing and Qualifying Analytical Standards for 6-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of your analytical data is paramount. This integrity begins with the quality of your reference standards. For a molecule like 6-amino-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of various therapeutic agents, establishing a reliable and well-characterized analytical standard is not merely a preliminary step—it is the foundation upon which subsequent research, development, and quality control are built.

This guide provides an in-depth, field-proven methodology for sourcing and qualifying analytical standards for this compound. We will move beyond simple supplier lists to dissect the causality behind experimental choices, empowering you to establish a self-validating system for quality assurance that aligns with global regulatory expectations.

Part 1: The Strategic Sourcing of a Reference Standard

The term "analytical standard" is not a monolith; its quality and the associated documentation can vary significantly between suppliers. A procurement strategy must balance cost, availability, and, most importantly, the level of characterization required for your specific application.

Understanding Supplier Tiers

Not all chemical suppliers are created equal. They generally fall into three categories:

  • Pharmacopeial Standards (e.g., USP, Ph. Eur.): These are primary standards, considered the highest authority. They are exhaustively characterized and are intended for use in pharmacopeial assays. For a niche intermediate like this compound, a pharmacopeial standard is unlikely to be available.

  • Commercial Suppliers of "Analytical Standards": These suppliers specialize in reference materials. Their products are typically accompanied by a comprehensive Certificate of Analysis (CoA) detailing the identity and purity determined by multiple analytical techniques. These are often the most practical and reliable sources.

  • Chemical Synthesis and "Fine Chemical" Suppliers: These vendors supply the compound, often at high nominal purity (e.g., >98%), but with limited analytical data. While cost-effective, using material from these sources as an analytical standard mandates a rigorous in-house qualification, as the buyer assumes responsibility for confirming its identity and purity for the intended use.

The Supplier Selection Workflow

A logical, risk-based approach is essential when selecting a supplier. The goal is to minimize the risk of using a substandard material that could compromise your results and lead to costly project delays.

A Identify Potential Suppliers (Commercial Standard vs. Fine Chemical) B Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) A->B C Evaluate Supplier's CoA B->C D Does CoA provide sufficient data? (e.g., NMR, MS, HPLC Purity) C->D Review Data E Assess Supplier's Quality System (e.g., ISO 9001, GMP) D->E Yes H Reject Supplier/Seek Alternative D->H No F Is the quality system adequate? E->F Review Certifications G Procure Sample for In-House Qualification F->G Yes F->H No I Qualify Standard (See Part 2 Workflow) G->I I->H Discrepancy Found J Approve Supplier and Lot I->J Results Concordant

Caption: Supplier Selection Workflow for Analytical Standards.

Comparing Potential Suppliers

When evaluating suppliers, a direct comparison of their offerings is critical. Always request a lot-specific CoA before purchasing.

ParameterSupplier A (Hypothetical)Supplier B (Hypothetical)Supplier C (Hypothetical)Causality and Importance
Product Grade Analytical StandardResearch Grade>98% Purity"Analytical Standard" implies characterization for use as a reference. Other grades require more extensive in-house validation.
Purity (by HPLC) 99.8% (Area %)99.5% (Area %)Not ProvidedHPLC is the gold standard for purity. The absence of this data is a major red flag for a reference standard.
Identity Confirmation ¹H NMR, MS, IR¹H NMR, MS¹H NMR onlyA combination of techniques provides orthogonal confirmation of the molecular structure, increasing confidence.
Documentation Lot-specific CoALot-specific CoATypical data sheetA lot-specific CoA is non-negotiable. It ensures the data pertains to the exact batch you are purchasing.
Quality Certification ISO 9001 CertifiedISO 9001 CertifiedNoneISO certification suggests a robust quality management system, enhancing trustworthiness and batch-to-batch consistency.
Cost per Gram $250$215$95Cost should be the last consideration. The cost of failed experiments due to a poor standard far exceeds the initial savings.

Part 2: The In-House Qualification Protocol: A Self-Validating System

Regardless of the supplier's reputation, in-house verification of an analytical standard is a fundamental tenet of Good Manufacturing Practice (GMP) and good science.[1][2] It validates the supplier's data and confirms the material's suitability for its intended purpose. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3]

The following workflow represents a robust, multi-technique approach to qualifying a new batch of this compound.

cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Assay (Potency) Calculation A ¹H and ¹³C NMR Spectroscopy (Structure Verification) F Mass Balance Calculation Assay = 100% - (Org. Imp + H₂O + Res. Solv.) A->F B High-Resolution Mass Spectrometry (Molecular Formula Confirmation) B->F C HPLC-UV Purity (Organic Impurities) C->F D Residual Solvents via GC-HS (Process Solvents) D->F E Water Content by Karl Fischer (Hydration State) E->F End Standard Qualified & Released for Use F->End Start New Standard Lot Received Start->A Start->B Start->C Start->D Start->E

Caption: In-House Analytical Standard Qualification Workflow.

Experimental Protocol: Identity Confirmation

Objective: To unequivocally confirm that the material is this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is the most powerful technique for elucidating the specific chemical structure and arrangement of atoms in a molecule.[4] Both ¹H and ¹³C NMR should be performed. The ¹H NMR provides information on the number and environment of protons, while ¹³C NMR confirms the carbon backbone.

  • Protocol:

    • Accurately weigh approximately 5-10 mg of the standard.

    • Dissolve in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a ≥400 MHz spectrometer.

    • Data Interpretation: Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of this compound. The data should be unambiguous and free from significant unassigned signals.

B. High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental composition (molecular formula).[5] This is an excellent orthogonal technique to NMR.

  • Protocol:

    • Prepare a dilute solution of the standard (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • Data Interpretation: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical exact mass for C₉H₁₁N₂O⁺ (Theoretical m/z: 163.0866).

Experimental Protocol: Purity and Impurity Assessment

Objective: To quantify all significant impurities in the standard, which is critical for calculating the final potency or "assay" value.

A. High-Performance Liquid Chromatography (HPLC) for Organic Purity

  • Rationale: HPLC is the primary method for separating and quantifying non-volatile organic impurities. A well-developed method should be able to separate the main component from process-related impurities and potential degradants.[6][7]

  • Protocol:

    • System: A UV-detector equipped HPLC or UPLC system.

    • Column: C18 reverse-phase, e.g., 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Prepare a solution of the standard at approx. 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Data Interpretation: Integrate all peaks. Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. The method must be validated for specificity, linearity, and precision.[7]

B. Water Content by Karl Fischer Titration

  • Rationale: Water is a common impurity that cannot be detected by HPLC-UV. Its content must be accurately measured for a mass balance assay. Volumetric or coulometric Karl Fischer is the standard method.

  • Protocol:

    • Use a calibrated Karl Fischer titrator.

    • Accurately weigh an appropriate amount of the standard and add it to the titration vessel.

    • Perform the titration according to the instrument's standard operating procedure.

    • Report the result as a weight/weight percentage (w/w %).

Final Assay Calculation by Mass Balance

Objective: To assign a final, corrected purity value (assay) to the standard. This value is used to correct the weight of the standard when preparing stock solutions for quantitative analysis.

  • Rationale: A simple HPLC area % is not sufficient for a quantitative standard. The mass balance approach provides a more accurate representation of the amount of the primary compound by accounting for all major impurities.[8]

  • Calculation: Assay (w/w %) = 100% - % Organic Impurities (from HPLC) - % Water (from KF) - % Residual Solvents (from GC, if applicable) - % Inorganic Ash (if applicable)

Part 3: Final Data Comparison and Release

The final step is to consolidate your in-house data and compare it directly with the supplier's CoA.

AnalysisSupplier CoA ValueIn-House Qualification ResultAcceptance Criteria
Appearance White to Off-White PowderConformsConforms to description
Identity by ¹H NMR Conforms to structureConforms to structureSpectrum is consistent with the proposed structure
Identity by MS [M+H]⁺ 163.1 m/z163.0865 m/zMeasured mass is within 5 ppm of theoretical mass
Purity by HPLC 99.8%99.7%Results are concordant (e.g., within 0.5%)
Water Content 0.15%0.20%Results are concordant
Assay (by Mass Balance) Not Provided99.5% (w/w)N/A

Any significant, unexplained discrepancy between your results and the supplier's CoA warrants an investigation and communication with the supplier. Once all results are deemed acceptable and concordant, the analytical standard lot can be formally qualified and released for use in the laboratory.

References

  • ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q7 GMP for Pharma: The Definitive Guide. ComplianceQuest. [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. ECA Academy. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. European Medicines Agency. [Link]

  • ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. [Link]

  • NMR spectral analysis of strongly second-order 6-, 8-, 9-. SciSpace. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • Separation of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. National Center for Biotechnology Information. [Link]

  • 1H NMR Characterization of Two New Pyridoxine Derivatives. SpringerLink. [Link]

  • NMR Publications Spinsolve - Select Research Journals. Magritek. [Link]

  • Nearest-neighbor NMR spectroscopy: categorizing spectral peaks by their adjacent nuclei. SciSpace. [Link]

  • Procuring this compound: A Manufacturer's Perspective on Quality and Supply. LinkedIn. [Link]

  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. National Center for Biotechnology Information. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information. [Link]

  • Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. Science Publishing Group. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Synthesis of 3,4-Dihydro-2(1H)-quinolones: Efficiency, Scope, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a perpetual challenge. The 3,4-dihydro-2(1H)-quinolone moiety is a privileged structure, forming the backbone of numerous pharmaceuticals and biologically active compounds. This guide provides an in-depth comparison of three prominent and mechanistically distinct methods for the synthesis of this important scaffold: Ru-NHC-Catalyzed Asymmetric Hydrogenation, Palladium-Catalyzed Reductive Cyclization, and a metal-free, Base-Promoted Formal [4+2] Cycloaddition. We will delve into the experimental nuances, compare their efficiencies through quantitative data, and provide a rationale for procedural choices based on mechanistic understanding.

At a Glance: Comparing the Synthetic Routes

Parameter Ru-NHC-Catalyzed Asymmetric Hydrogenation Palladium-Catalyzed Reductive Cyclization Base-Promoted Formal [4+2] Cycloaddition
Key Transformation Asymmetric hydrogenation of 2-quinolonesReductive cyclization of 2'-nitrochalconesFormal [4+2] cycloaddition of aza-ortho-quinone methides
Catalyst Ruthenium-N-Heterocyclic Carbene (NHC) complexPalladium complex with phenanthroline ligandBase-promoted (metal-free)
Key Reagents H₂, KOtBu, chiral NHC ligandFormic acid/acetic anhydride (CO surrogate), Et₃NDIPEA, isocyanate/azlactone
Typical Yields High to excellent (up to 99%)[1][2][3]Good to high (up to 93%)[4]Good to excellent (up to 98%)[5][6][7][8][9]
Stereoselectivity Excellent enantioselectivity (up to 98:2 e.r.)[1][2][3]Not inherently asymmetricDiastereoselective
Substrate Scope Broad tolerance for various substituents on the quinolone ring[1][2][3]Primarily for 2-aryl substituted quinolin-4-ones[4]Wide range of N-(o-chloromethyl)aryl amides and dienophiles[5][6][7][8][9]
Reaction Conditions Mild temperature (15-25 °C), moderate H₂ pressure (10-70 bar)[1][2][3]High temperature (130 °C)[4]Room temperature[8][9]
Advantages Atom-economical, high enantioselectivity, mild conditions.Avoids pressurized CO, good yields.Metal-free, mild conditions, operational simplicity.
Limitations Requires specialized chiral ligands and high-pressure equipment.High temperature, primarily for a specific subclass of quinolones.Requires synthesis of N-(o-chloromethyl)aryl amide precursors.

Method 1: Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones

This state-of-the-art method provides an atom-economical and highly enantioselective route to chiral 3,4-dihydro-2-quinolones through the direct hydrogenation of readily available 2-quinolone precursors. The use of a Ruthenium catalyst bearing a chiral N-Heterocyclic Carbene (NHC) ligand is key to achieving high efficiency and stereocontrol.[1][2][3]

Mechanistic Rationale

The catalytic cycle is believed to involve the formation of a Ru-hydride species which coordinates to the 2-quinolone substrate. The chiral NHC ligand creates a sterically defined environment, directing the hydride transfer to one face of the double bond, thus establishing the stereocenter. The choice of a strong base like potassium tert-butoxide (KOtBu) is crucial for the in situ generation of the active Ru-NHC catalyst from its precatalyst.

Ru-NHC_Catalyzed_Hydrogenation_Mechanism cluster_catalyst_activation Catalyst Activation cluster_hydrogenation_cycle Hydrogenation Cycle [Ru(COD)(2-methylallyl)₂] [Ru(COD)(2-methylallyl)₂] Active Ru-NHC Catalyst Active Ru-NHC Catalyst [Ru(COD)(2-methylallyl)₂]->Active Ru-NHC Catalyst KOtBu, (R,R)-SINpEt·HBF₄ 70 °C, 16 h KOtBu KOtBu (R,R)-SINpEt·HBF₄ (R,R)-SINpEt·HBF₄ Coordination Coordination Active Ru-NHC Catalyst->Coordination H₂ 2-Quinolone 2-Quinolone H₂ H₂ Hydride_Transfer Hydride Transfer Coordination->Hydride_Transfer 2-Quinolone Product_Release Product Release Hydride_Transfer->Product_Release Enantioselective Hydride Addition Product_Release->Active Ru-NHC Catalyst Regeneration 3,4-Dihydro-2(1H)-quinolone 3,4-Dihydro-2(1H)-quinolone Product_Release->3,4-Dihydro-2(1H)-quinolone

Caption: Proposed mechanism for Ru-NHC-catalyzed asymmetric hydrogenation.

Detailed Experimental Protocol

Catalyst Preparation:

  • In a glovebox, add [Ru(COD)(2-methylallyl)₂] (0.01 mmol), (R,R)-SINpEt·HBF₄ (0.02 mmol), and KOtBu (0.025 mmol) to a vial.

  • Add n-hexane (0.33 mL) and stir the mixture at 70 °C for 16 hours. The resulting mixture is the active catalyst solution.

General Hydrogenation Procedure:

  • To a separate vial, add the 2-quinolone substrate (0.2 mmol) and dissolve it in diethyl ether (1 mL).

  • Add the prepared catalyst solution to the substrate solution.

  • Transfer the reaction mixture to an autoclave.

  • Pressurize the autoclave with H₂ gas (10-70 bar, substrate-dependent) and stir the reaction at 15 °C for 24 hours.

  • After depressurization, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3,4-dihydro-2(1H)-quinolone.[1][2][3]

Method 2: Palladium-Catalyzed Reductive Cyclization of 2'-Nitrochalcones

This method provides an efficient synthesis of 2-aryl-substituted quinolin-4-ones, a subclass of quinolones, through a palladium-catalyzed reductive cyclization of readily prepared 2'-nitrochalcones. A key advantage of this protocol is the use of a formic acid/acetic anhydride mixture as a surrogate for carbon monoxide, thus circumventing the need for handling pressurized, toxic CO gas.[4]

Mechanistic Rationale

The reaction is proposed to proceed through the reduction of the nitro group by CO, generated in situ from the formic acid/acetic anhydride mixture. The palladium catalyst facilitates this reduction, leading to a reactive nitroso or nitrene intermediate. This intermediate then undergoes intramolecular cyclization onto the enone moiety, followed by tautomerization to yield the stable quinolin-4-one product. The phenanthroline ligand is crucial for stabilizing the palladium catalyst and promoting the reductive cyclization pathway.

Pd_Catalyzed_Reductive_Cyclization_Mechanism 2'-Nitrochalcone 2'-Nitrochalcone Nitro_Reduction Nitro Group Reduction 2'-Nitrochalcone->Nitro_Reduction Pd(0)-L Pd(0)-L Pd(0)-L->Nitro_Reduction Reactive_Intermediate Nitroso/Nitrene Intermediate Nitro_Reduction->Reactive_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Reactive_Intermediate->Intramolecular_Cyclization Tautomerization Tautomerization Intramolecular_Cyclization->Tautomerization Quinolin-4-one Quinolin-4-one Tautomerization->Quinolin-4-one CO_source HCOOH/Ac₂O → CO CO_source->Nitro_Reduction

Caption: Proposed mechanism for Pd-catalyzed reductive cyclization.

Detailed Experimental Protocol (Gram-Scale Synthesis)
  • Charge a pressure bottle with the 2'-nitrochalcone substrate (7.06 mmol), Pd(CH₃CN)₂Cl₂ (0.07 mmol, 1 mol%), and 1,10-phenanthroline (0.18 mmol, 2.5 mol%).

  • Place the bottle in a Schlenk tube, evacuate, and backfill with nitrogen three times.

  • Add DMF (30 mL), triethylamine (21 mmol), and acetic anhydride (21 mmol) and stir for 10 minutes.

  • Stop stirring and layer the remaining DMF (70 mL) on top.

  • Finally, add formic acid (21 mmol) and seal the bottle with a screw cap.

  • Heat the reaction mixture at 130 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinolin-4-one.[4]

Method 3: Base-Promoted Formal [4+2] Cycloaddition

This metal-free approach offers a mild and operationally simple synthesis of a diverse range of 3,4-dihydro-2(1H)-quinolones. The key step is a formal [4+2] cycloaddition of an in situ generated aza-ortho-quinone methide with a suitable dienophile, such as an isocyanate or an azlactone.[5][6][7][8][9]

Mechanistic Rationale

The reaction is initiated by the base-promoted elimination of HCl from an N-(o-chloromethyl)aryl amide precursor, which generates a highly reactive aza-ortho-quinone methide intermediate. This intermediate then acts as a diene in a formal [4+2] cycloaddition reaction with a dienophile. The use of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to favor the elimination pathway over direct substitution.

Formal_4_2_Cycloaddition_Mechanism N-(o-chloromethyl)aryl_amide N-(o-chloromethyl)aryl_amide Aza-o-quinone_methide Aza-ortho-quinone methide (in situ generated) N-(o-chloromethyl)aryl_amide->Aza-o-quinone_methide DIPEA, -HCl DIPEA DIPEA Cycloaddition Formal [4+2] Cycloaddition Aza-o-quinone_methide->Cycloaddition Isocyanate Isocyanate Isocyanate->Cycloaddition 3,4-Dihydro-2(1H)-quinolone 3,4-Dihydro-2(1H)-quinolone Cycloaddition->3,4-Dihydro-2(1H)-quinolone

Caption: Proposed mechanism for base-promoted formal [4+2] cycloaddition.

Detailed Experimental Protocol
  • To a Schlenk flask, add the N-(ortho-chloromethyl)aryl amide (0.1 mmol, 1.0 equiv.) and dissolve it in dichloromethane (DCM).

  • Add the isocyanate (0.3 mmol, 3.0 equiv.) followed by N,N-diisopropylethylamine (DIPEA) (0.11 mmol, 1.1 equiv.).

  • Stir the resulting mixture at room temperature for 17 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-2(1H)-quinolone.[8][9]

Conclusion

The choice of synthetic method for 3,4-dihydro-2(1H)-quinolones is highly dependent on the specific requirements of the target molecule and the available resources. For the synthesis of chiral, non-racemic compounds, the Ru-NHC-Catalyzed Asymmetric Hydrogenation is a powerful and elegant approach, offering high enantioselectivity and atom economy. When the target is a 2-aryl-substituted quinolin-4-one, the Palladium-Catalyzed Reductive Cyclization provides a practical and efficient route that avoids the use of hazardous carbon monoxide gas. For a rapid, metal-free, and versatile synthesis of a broad range of substituted 3,4-dihydro-2(1H)-quinolones under mild conditions, the Base-Promoted Formal [4+2] Cycloaddition is an excellent choice. Each method has its own set of advantages and limitations, and a thorough understanding of their mechanisms and experimental parameters is key to successful implementation in a research and development setting.

References

  • Yu, T.-T., Huang, P.-T., Chen, B.-H., Zhong, Y.-J., Han, B., Peng, C., Zhan, G., Huang, W., & Zhao, Q. (2021). Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones to Chiral 3,4-Dihydro-2-Quinolones. Angewandte Chemie International Edition, 60(43), 23193–23196. [Link]

  • Yu, T.-T., Huang, P.-T., Chen, B.-H., Zhong, Y.-J., Han, B., Peng, C., Zhan, G., Huang, W., & Zhao, Q. (2021). Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones. Angewandte Chemie, 133(43), 23381-23384. [Link]

  • (2021). (PDF) Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones. ResearchGate. [Link]

  • Ji, H., He, C., Gao, H., Fu, W., & Xu, J. (2021). (4 + 2) cyclization of aza-o-quinone methides with azlactones: construction of biologically important dihydroquinolinone frameworks. Organic & Biomolecular Chemistry, 19(3), 556-560. [Link]

  • Gharpure, S. J., & Nanda, S. (2021). Formal [4+2] Cycloaddition of o‐Aza‐Quinone Methide for the Synthesis of 1,4‐Heterocycle‐Fused Quinolines. Advanced Synthesis & Catalysis, 363(10), 2647-2652. [Link]

  • (2021). (4 + 2) cyclization of aza- o -quinone methides with azlactones: construction of biologically important dihydroquinolinone frameworks. ResearchGate. [Link]

  • Fernández-Rodríguez, M. Á., & Zurro, M. (2025). Synthesis of 3,4‐Dihydroquinazolinones via Base‐Promoted Formal [4 + 2] Cycloadditions. Advanced Synthesis & Catalysis. [Link]

  • (2025). 4 Dihydroquinazolinones Via Base Promoted Formal 4 2. Scribd. [Link]

  • Ferretti, F., Abdellatif, M. A. F., Abbo, C., & Ragaini, F. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5424. [Link]

Sources

A Comparative Guide to Purity Validation of Synthesized 6-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a synthesized molecule to a potential therapeutic agent is paved with rigorous analytical checkpoints. The purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS: 22246-13-5), a crucial building block in the synthesis of various pharmaceutical agents, including the phosphodiesterase inhibitor Cilostazol.[1]

We will dissect the most robust analytical techniques, moving beyond procedural lists to explain the scientific rationale behind their application. Every method presented is part of a self-validating system, ensuring the integrity and reliability of your analytical results.

The Critical Role of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination is a precarious approach. Each method interrogates a different physicochemical property of the molecule. A compound may appear pure by High-Performance Liquid Chromatography (HPLC), but this technique might not reveal the presence of water, residual solvents, or inorganic impurities. Therefore, a multi-pronged, orthogonal approach is imperative. By combining a high-resolution separation technique (like HPLC) with a structure-specific method (like Nuclear Magnetic Resonance), a content-based method (like Quantitative NMR), and a fundamental composition analysis (like Elemental Analysis), we build a comprehensive and trustworthy purity profile.

This guide will focus on a primary separation method, HPLC, for quantifying process-related organic impurities, and a primary quantitative method, Quantitative ¹H-NMR (qNMR), for establishing an absolute purity value. We will also explore the roles of Liquid Chromatography-Mass Spectrometry (LC-MS) and Elemental Analysis (EA) as essential complementary techniques.

Identifying Potential Impurities: A Process-Oriented Approach

Effective purity validation begins with understanding the synthetic route. A common pathway to this compound involves the reduction of its nitro precursor, 6-nitro-3,4-dihydroquinolin-2(1H)-one.[2] This immediately identifies the starting material, the 6-nitro analog, as the principal process-related impurity to monitor. Incomplete reduction will lead to its presence in the final product. Other potential impurities could include reagents, by-products from side reactions, or degradation products.

Section 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the gold standard for separating and quantifying organic impurities in pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, as it effectively separates compounds based on differences in hydrophobicity.

The primary goal of the HPLC method is to achieve baseline resolution between the main 6-amino peak and the peak corresponding to the key potential impurity, 6-nitro-3,4-dihydroquinolin-2(1H)-one, as well as any other minor impurities.

Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SamplePrep Weigh & Dissolve Sample (e.g., 1.0 mg/mL in Diluent) Equilibrate Equilibrate HPLC System & Column StandardPrep Prepare Reference Standard (Known Purity) Inject Inject Samples (e.g., 5 µL) StandardPrep->Inject ImpurityPrep Prepare Impurity Standard (e.g., 6-Nitro Analog) ImpurityPrep->Inject Equilibrate->Inject Separate Gradient Elution (Separation of Components) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Chromatograms Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Profile Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Experimental Protocol: RP-HPLC Method

This protocol outlines a robust starting point for the purity analysis of this compound. Method optimization and validation are required as per International Council for Harmonisation (ICH) guidelines.[3][4]

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 stationary phase provides excellent hydrophobic retention for the quinolinone core. The smaller particle size (UPLC/UHPLC) ensures higher efficiency and better resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring consistent protonation of the amino group for sharp, symmetrical peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient Program 0-1 min: 5% B1-8 min: 5-60% B8-9 min: 60-95% B9-10 min: 95% B10-10.1 min: 95-5% B10.1-12 min: 5% B (Re-equilibration)A gradient is essential to elute the more retained nitro-impurity, which is significantly more hydrophobic than the amino-compound, while ensuring good separation from the main peak.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm internal diameter column to maintain optimal linear velocity.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times.
Detection UV at 254 nmThe quinolinone scaffold has strong UV absorbance at this wavelength, allowing for sensitive detection of both the API and related impurities.
Injection Volume 2-5 µLA small injection volume prevents column overloading and peak distortion.
Sample Preparation 0.5 mg/mL in 50:50 Water:Acetonitrile (Diluent)The chosen diluent ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak splitting.
Method Validation & Performance

The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[5] This involves assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Typical HPLC Validation Performance (Illustrative Data) Note: The following data are representative of what would be expected for a validated method for a similar pharmaceutical intermediate and should be established experimentally for this compound.

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity Baseline resolution (R > 2.0)The method should demonstrate baseline separation between the 6-amino compound, the 6-nitro impurity, and other potential by-products. Peak purity can be confirmed with a photodiode array (PDA) detector.
Linearity (LOQ to 150%) R² ≥ 0.999A linear relationship between peak area and concentration for the main component and its impurities.
LOQ S/N ≥ 10Typically expected to be ≤ 0.05% of the nominal sample concentration (e.g., ≤ 0.25 µg/mL for a 0.5 mg/mL sample), sufficient for reporting impurities at the 0.1% threshold.[6]
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Low relative standard deviation for multiple injections of the same sample, demonstrating the method's reproducibility.[7]
Accuracy (% Recovery) 90.0 - 110.0% at LOQ98.0 - 102.0% at 100%The method should accurately quantify impurities when spiked into a sample matrix.[7]

Section 2: Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

While HPLC excels at determining the relative amounts of organic impurities (area percent), it cannot provide an absolute purity value. qNMR is a powerful primary analytical method that can determine the purity of a substance by relating the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[8][9] The key advantage of ¹H-qNMR is that the signal response is directly proportional to the number of nuclei, regardless of the chemical structure, eliminating the need for reference standards for every single impurity.[10]

Diagram: qNMR Purity Calculation Logic

Caption: Logical relationship of variables for qNMR purity calculation.

Experimental Protocol: qNMR
  • Selection of Internal Standard: Choose a standard (e.g., maleic acid, dimethyl sulfone) that has a high purity, is non-volatile, stable, and has at least one sharp proton signal in a region of the spectrum that does not overlap with any signals from the analyte or impurities.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.[11]

    • Accurately weigh a similar amount of the chosen internal standard into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., 600 µL of DMSO-d₆) that completely dissolves both the analyte and the standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters to ensure signal integrals are accurate.

    • Crucial Parameters: Use a 90° pulse, a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30 seconds), a sufficient number of scans for good signal-to-noise (S/N > 250:1 for signals of interest), and no spinning to avoid spinning sidebands.[11]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the aromatic protons).

    • Integrate the chosen signal from the internal standard.

  • Calculation: Use the formula provided in the diagram above to calculate the weight/weight (w/w) purity of the sample.

Expected Performance & Considerations

qNMR is a primary ratio method and, when performed correctly, is highly accurate and precise.

  • Accuracy: Purity values are typically determined with an uncertainty of <1%.

  • Precision: Relative standard deviations (%RSD) are generally <1.0%.[6]

  • Causality: The long relaxation delay is critical. Protons in different chemical environments relax at different rates. Without a sufficient delay, signals from slowly relaxing protons will be saturated, leading to integrals that are not quantitative and an inaccurate purity calculation.

Section 3: Complementary and Confirmatory Techniques

HPLC and qNMR form the core of purity validation, but LC-MS and Elemental Analysis provide indispensable confirmatory data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Its primary role in this context is not for routine quantification but for the definitive identification of impurities.

  • Mechanism: After components are separated by the LC, they are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is determined.

  • Application: If the HPLC method reveals an unknown impurity peak, LC-MS can provide its molecular weight. For example, an impurity with an m/z of 192.16 would correspond to the [M+H]⁺ of the 6-nitro-3,4-dihydroquinolin-2(1H)-one (C₉H₈N₂O₃, MW 192.16), confirming its identity. Tandem MS (MS/MS) can further fragment the impurity ion to provide structural information.[12]

Elemental Analysis (EA)

EA provides the fundamental elemental composition (C, H, N) of the synthesized compound. It serves as a final check on the gross purity and empirical formula.

  • Mechanism: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Application: The experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values for the molecular formula C₉H₁₀N₂O (C=66.65%, H=6.21%, N=17.27%).

  • Acceptance Criteria: For a compound to be considered pure, the found values should be within ±0.4% of the calculated values.[11] This confirms that there are no significant amounts of impurities containing different elemental ratios.

Comparative Summary and Conclusion

The validation of purity for a pharmaceutical intermediate like this compound requires a thoughtful, multi-faceted approach. No single method is sufficient.

Table 2: Comparison of Purity Validation Methods

MethodPrimary PurposeInformation ProvidedKey StrengthsLimitations
RP-HPLC-UV Quantification of Organic Impurities Relative purity (Area %), separation of related substances.High resolution, high sensitivity, robust, and reproducible. The workhorse for quality control.Does not provide an absolute purity value; may not detect non-UV active impurities.
qNMR Absolute Purity Determination Absolute purity (w/w %), structural confirmation.Primary method, highly accurate and precise, does not require reference standards for all impurities.Lower sensitivity than HPLC, requires specialized equipment and careful experimental setup.
LC-MS Impurity Identification Molecular weight and structural information of impurities.Unambiguous identification of unknown peaks from chromatography. High sensitivity.Quantification can be complex and less reproducible than UV detection without isotopic standards.
Elemental Analysis Empirical Formula Confirmation Elemental composition (%C, %H, %N).Confirms bulk purity and the absence of major inorganic or solvent impurities. Simple and inexpensive.Not suitable for quantifying trace impurities; provides no information on isomeric purity.

By integrating these orthogonal techniques, a complete and reliable picture of the purity of synthesized this compound can be established. An HPLC method provides the high-resolution impurity profile, qNMR provides the absolute purity value, LC-MS confirms the identity of any observed impurities, and Elemental Analysis verifies the fundamental composition. This comprehensive strategy ensures the quality and integrity of the intermediate, providing a solid foundation for its use in drug development and manufacturing.

References

  • Zheng, J., et al. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, 78(1), 189.
  • Patel, P. N., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(4), 1756-1761.
  • National Institutes of Health. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • Nanalysis Corp. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Patsnap. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Waters. (n.d.). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]

  • Indrayanto, G. (2012). Validation of analytical methods-update 2011.
  • Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570.
  • International Council for Harmonisation. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent. (n.d.). Improved Amino Acid Methods using Agilent ZORBAX Eclipse Plus C18 Columns for a Variety of Agilent LC Instrumentation and Separation Goals. Retrieved from [Link]

  • Plumb, R. S., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(4), 2478–2486.
  • LCGC International. (n.d.). UHPLC Analysis of Underivatized Amino Acids. Retrieved from [Link]

  • Rojas, D. R. B., et al. (2022). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Revista de la Sociedad Química del Perú, 88(2), 115-131.
  • Marinković, V., et al. (2002). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 35-41.

Sources

A Comparative Guide to the Biological Efficacy of 6-Amino-3,4-dihydroquinolin-2(1H)-one and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 3,4-Dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse array of biologically active compounds. The introduction of an amino substituent onto the aromatic ring of this nucleus gives rise to a series of positional isomers, each with the potential for unique pharmacological profiles. This guide provides a comparative analysis of the biological efficacy of 6-amino-3,4-dihydroquinolin-2(1H)-one and its 5-, 7-, and 8-amino isomers.

The strategic placement of the amino group can significantly influence the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets. This, in turn, dictates the compound's absorption, distribution, metabolism, excretion (ADME) properties, and its overall therapeutic potential. Understanding the structure-activity relationships (SAR) governed by the position of this key functional group is paramount for the rational design of novel drug candidates.

This in-depth technical guide will delve into the known biological activities of these isomers, supported by available experimental data. We will explore their synthesis, comparative biological effects, and provide detailed protocols for relevant biological assays.

Comparative Biological Efficacy: A Positional Isomer Analysis

A direct head-to-head comparison of the same biological activity across all four simple amino-3,4-dihydroquinolin-2(1H)-one isomers is not extensively available in the current literature. However, by collating data from various studies on the individual isomers and their derivatives, we can construct a comparative overview of their known biological profiles.

This compound

The 6-amino isomer has been investigated, particularly in the context of antibacterial and kinase inhibition activities, often as a part of a larger substituted molecule.

Antibacterial Activity:

Studies on related 6-aminoquinolone structures (lacking the dihydro- feature) have demonstrated notable antibacterial activity. For instance, a series of 6-aminoquinolone-3-carboxylic acids have shown good activity against Gram-negative bacteria and, with appropriate C-7 substituents, also against Gram-positive bacteria[1]. This suggests that the this compound scaffold could be a valuable starting point for the development of novel antibacterial agents. The mechanism of action for quinolone antibacterials typically involves the inhibition of bacterial DNA gyrase[1].

Kinase and Bromodomain Inhibition:

While not a direct study of the simple 6-amino isomer, research on 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones, a structurally related scaffold, has identified potent dual inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Bromodomain and Extra-Terminal (BET) proteins[2]. This highlights the potential of the 6-amino substituted dihydro-quinolone-like core to be elaborated into potent inhibitors of key targets in cancer and other diseases. Compound 40 from this study, for example, exhibited balanced, high-potency inhibition of BRD4 (IC₅₀ = 12.7 nM) and CDK9 (IC₅₀ = 22.4 nM)[2].

7-Amino-3,4-dihydroquinolin-2(1H)-one

The 7-amino isomer has been explored for its role in carbonic anhydrase inhibition and for its cytotoxic effects against cancer cell lines, primarily through the synthesis of peptide conjugates.

Carbonic Anhydrase Inhibition:

Peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. Several of these conjugates displayed inhibitory activity against hCA II in the micromolar range (15.7–65.7 µM), while no significant inhibition was observed against hCA I at concentrations up to 100 µM[3]. This selective inhibition of hCA II suggests potential applications in therapeutic areas where this isoenzyme is a target.

Cytotoxic Activity:

The same study also investigated the cytotoxic effects of these 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates against A549 (human lung carcinoma) and BEAS-2B (normal human bronchial epithelial) cell lines. One of the compounds, compound 7 , demonstrated notable cytotoxicity against A549 cells with IC₅₀ values of 26.87 µg/ml (48h) and 9.979 µg/ml (72h), while showing significantly lower toxicity towards the normal BEAS-2B cell line (>100 µg/ml)[3]. This differential activity highlights the potential of the 7-amino scaffold in developing selective anticancer agents.

Antioxidant Activity:

The antioxidant properties of the 7-amino-3,4-dihydroquinolin-2(1H)-one peptide conjugates were found to be weak when compared to standard antioxidants like α-tocopherol and butylated hydroxyanisole (BHA) in a DPPH radical scavenging assay[3].

5-Amino-3,4-dihydroquinolin-2(1H)-one

Direct biological activity data for the simple 5-amino-3,4-dihydroquinolin-2(1H)-one is sparse in the readily available literature. However, the synthesis of this isomer is documented, providing a basis for future biological evaluation[4][5].

8-Amino-3,4-dihydroquinolin-2(1H)-one

Similar to the 5-amino isomer, there is a lack of specific biological activity data for the simple 8-amino-3,4-dihydroquinolin-2(1H)-one. However, the broader class of 8-aminoquinolines is well-known for its diverse pharmacological activities, most notably as antimalarial agents. The synthesis of 8-aminoquinoline is well-established, typically proceeding through the nitration of quinoline followed by reduction of the 8-nitro isomer[6]. This provides a clear synthetic pathway to access the 8-amino-3,4-dihydroquinolin-2(1H)-one for biological screening.

Data Summary Table

IsomerBiological ActivityKey FindingsReference
6-Amino- Antibacterial (related structures)Good activity against Gram-negative and some Gram-positive bacteria.[1]
Kinase/Bromodomain Inhibition (related scaffold)Potent dual inhibition of CDK9 and BET proteins.[2]
7-Amino- Carbonic Anhydrase Inhibition (peptide conjugates)Selective inhibition of hCA II in the micromolar range.[3]
Cytotoxicity (peptide conjugates)Selective cytotoxicity against A549 cancer cells.[3]
Antioxidant (peptide conjugates)Weak antioxidant activity.[3]
5-Amino- Data not readily availableSynthesis has been reported.[4][5]
8-Amino- Data not readily availableThe related 8-aminoquinoline class is known for antimalarial activity. Synthesis is established.[6]

Experimental Protocols

Synthesis of Amino-3,4-dihydroquinolin-2(1H)-one Isomers

The general synthesis of these isomers typically involves the reduction of the corresponding nitro-3,4-dihydroquinolin-2(1H)-one precursor.

General Protocol for Nitro Group Reduction:

  • Dissolve the nitro-3,4-dihydroquinolin-2(1H)-one isomer in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. Common systems include:

    • Tin(II) chloride dihydrate in ethanol, heated to reflux.

    • Palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Iron powder in the presence of an acid like acetic acid or ammonium chloride.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst or inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting amino-3,4-dihydroquinolin-2(1H)-one by recrystallization or column chromatography.

Workflow for Synthesis:

start Nitro-3,4-dihydroquinolin-2(1H)-one step1 Dissolve in Solvent (e.g., Ethanol) start->step1 step2 Add Reducing Agent (e.g., SnCl2·2H2O) step1->step2 step3 Heat to Reflux step2->step3 step4 Monitor by TLC step3->step4 step5 Reaction Completion step4->step5 step6 Filtration step5->step6 step7 Solvent Evaporation step6->step7 step8 Purification (Recrystallization/Chromatography) step7->step8 end Amino-3,4-dihydroquinolin-2(1H)-one step8->end

Caption: General workflow for the synthesis of amino-3,4-dihydroquinolin-2(1H)-one isomers.

In Vitro Biological Assays

Carbonic Anhydrase Inhibition Assay (for 7-Amino Isomer Derivatives):

This assay is typically performed using a stopped-flow instrument to measure the inhibition of CO₂ hydration.

  • Prepare a buffer solution (e.g., Tris-HCl) at a physiological pH.

  • Add a known concentration of the purified human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II).

  • Introduce the inhibitor (the 7-amino-3,4-dihydroquinolin-2(1H)-one derivative) at various concentrations.

  • Initiate the reaction by rapidly mixing with a CO₂-saturated solution.

  • Monitor the change in pH over time using a pH indicator.

  • Calculate the initial rates of reaction and determine the IC₅₀ value for the inhibitor.

Workflow for Carbonic Anhydrase Inhibition Assay:

start Prepare Assay Buffer step1 Add Carbonic Anhydrase start->step1 step2 Add Inhibitor (Test Compound) step1->step2 step3 Incubate step2->step3 step4 Inject CO2 Solution (Stopped-Flow Instrument) step3->step4 step5 Monitor pH Change step4->step5 step6 Calculate Reaction Rates step5->step6 end Determine IC50 Value step6->end

Caption: Workflow for the carbonic anhydrase inhibition assay.

MTT Assay for Cytotoxicity (General Protocol):

  • Seed cancer cells (e.g., A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (amino-dihydroquinolinone isomers or derivatives) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, though fragmented, allows for some preliminary SAR insights:

  • The position of the amino group is a critical determinant of biological activity. The 7-amino position appears to be favorable for generating compounds with selective carbonic anhydrase inhibitory and cytotoxic activities, particularly when extended with a peptide moiety.

  • The 6-amino position shows promise for antibacterial and kinase/bromodomain inhibitory activities, although further derivatization is likely necessary to achieve high potency.

  • The lack of data for the 5- and 8-amino isomers represents a significant knowledge gap and a promising area for future research. Given the known activities of 8-aminoquinolines, the 8-amino-3,4-dihydroquinolin-2(1H)-one isomer is a particularly intriguing candidate for antimalarial and antimicrobial screening.

Future research should focus on a systematic evaluation of all four simple amino-3,4-dihydroquinolin-2(1H)-one isomers in a panel of standardized biological assays. This would provide a clear and direct comparison of their intrinsic activities and establish a solid foundation for the rational design of more potent and selective drug candidates based on this versatile scaffold.

Conclusion

The positional isomers of amino-3,4-dihydroquinolin-2(1H)-one represent a promising, yet underexplored, area of medicinal chemistry. While the 6- and 7-amino isomers have demonstrated potential in antibacterial, kinase inhibition, and anticancer applications, a comprehensive understanding of the full therapeutic potential of this isomeric series awaits the biological evaluation of the 5- and 8-amino counterparts. The synthetic accessibility of these compounds, coupled with the diverse biological activities observed in related structures, warrants a more systematic investigation to unlock their full potential in drug discovery.

References

  • Küçükbay, H., Gönül, Z., Küçükbay, F. Z., Tekin, Z., Angeli, A., Bartolucci, G., ... & Yeşilada, Ö. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. [Link]

  • (Reference for a general synthesis of dihydroquinolinones, if a specific one for the amino-isomers is not found in a primary article)
  • Wikipedia contributors. (2023, October 29). 8-Aminoquinoline. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]

  • (Additional relevant references to be added as more specific d
  • Cecchetti, V., Clementi, S., Cruciani, G., Fravolini, A., Pagella, P. G., Savino, A., & Tabarrini, O. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of medicinal chemistry, 38(6), 973–982. [Link]

  • (Additional relevant references to be added)
  • Wang, L., Zhang, T., Wang, R., Li, Y., Zhang, J., & Geng, M. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of medicinal chemistry, 63(17), 9787–9802. [Link]

  • (Additional relevant references to be added)
  • (Additional relevant references to be added)
  • (Additional relevant references to be added)
  • (Additional relevant references to be added)
  • (Additional relevant references to be added)

Sources

A Comprehensive Guide to the Analytical Validation of 6-amino-3,4-dihydroquinolin-2(1H)-one Reference Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Validated Reference Materials

In pharmaceutical research and development, the quality of a reference standard is paramount. A reference material serves as the benchmark against which new batches of active pharmaceutical ingredients (APIs), intermediates, and impurities are measured. Consequently, the reference material itself must be rigorously characterized to ensure its identity, purity, and stability. Any uncertainty in the reference standard directly translates to uncertainty in the quality of the final drug product. This guide focuses on 6-amino-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of various pharmaceutical agents, and outlines a comprehensive approach to its analytical validation.

The Analytical Quartet: A Multi-faceted Approach to Validation

A single analytical technique is insufficient to fully characterize a reference material. A holistic validation strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. For this compound, we will focus on a quartet of essential techniques: High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Fourier-Transform Infrared (FT-IR) Spectroscopy for fingerprinting functional groups.

The workflow for qualifying a reference standard is a systematic process, beginning with the initial characterization and culminating in the issuance of a comprehensive Certificate of Analysis.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Comprehensive Analysis cluster_2 Phase 3: Documentation & Release Source_Material Source Candidate Material Structural_Elucidation Structural Elucidation (NMR, MS) Source_Material->Structural_Elucidation Preliminary_Purity Preliminary Purity (HPLC) Structural_Elucidation->Preliminary_Purity Impurity_Profiling Impurity Profiling (LC-MS) Preliminary_Purity->Impurity_Profiling Proceed if purity > 99% Quantitative_Analysis Quantitative Analysis (qNMR, HPLC Assay) Impurity_Profiling->Quantitative_Analysis Physicochemical_Tests Physicochemical Tests (FT-IR, m.p.) Quantitative_Analysis->Physicochemical_Tests Data_Review Data Review & Compilation Physicochemical_Tests->Data_Review Compile all data CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Release Release as Reference Standard CoA_Generation->Release Analytical_Validation_Decision_Tree start Start Validation nmr_ir NMR & FT-IR for Identity start->nmr_ir hplc_purity HPLC for Purity nmr_ir->hplc_purity Identity Confirmed rejection Rejection or Further Purification nmr_ir->rejection Identity Incorrect lcms_impurity LC-MS for Impurity ID hplc_purity->lcms_impurity Purity ≥ 99.5% hplc_purity->rejection Purity < 99.5% pass_fail Pass/Fail Assessment lcms_impurity->pass_fail Impurities Characterized qualified Reference Material Qualified pass_fail->qualified All Specs Met pass_fail->rejection Specs Not Met

A Comparative Guide to Antioxidant Activity Assessment: α-Tocopherol as the Gold Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate assessment of antioxidant activity is a critical step in the discovery and validation of novel therapeutic agents. This guide provides an in-depth comparison of common in vitro antioxidant assays, using α-tocopherol, the most biologically active form of Vitamin E, as a primary reference standard. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear comparison with other common standards, ensuring a robust understanding of how to contextualize your experimental findings.

The Foundational Role of α-Tocopherol in Antioxidant Research

α-Tocopherol is a potent, lipid-soluble antioxidant that functions primarily as a chain-breaking free radical scavenger.[1] Its mechanism of action involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals. This reaction neutralizes the radical and terminates the lipid peroxidation chain reaction, a key driver of cellular damage.[2][3] The resulting α-tocopheroxyl radical is relatively stable and can be regenerated back to its active form by other antioxidants like ascorbic acid (Vitamin C).[2] This regenerative cycle enhances its protective effects, making it an essential component of the body's antioxidant defense system.[1]

Given its well-characterized mechanism and physiological relevance, α-tocopherol serves as an indispensable benchmark in antioxidant research. However, its lipophilic nature can present challenges in certain aqueous-based assay systems. Therefore, understanding its performance relative to other standards, such as the water-soluble Vitamin E analog Trolox, is crucial for comprehensive antioxidant profiling.

Choosing the Right Tool: A Comparative Overview of Key Antioxidant Assays

No single assay can fully capture the multifaceted nature of antioxidant activity.[4] Therefore, a combination of methods is often employed to provide a more complete picture. This guide focuses on three widely used assays: the DPPH and ABTS radical scavenging assays, and the ORAC assay, which measures the inhibition of peroxyl radical-induced oxidation.

Core Principles: Electron Transfer vs. Hydrogen Atom Transfer

Antioxidant assays are broadly categorized based on their underlying chemical mechanisms:

  • Single Electron Transfer (SET)-based assays: These assays measure the ability of an antioxidant to transfer an electron to reduce an oxidant. The DPPH and ABTS assays primarily operate through this mechanism.[4][5]

  • Hydrogen Atom Transfer (HAT)-based assays: These assays quantify the ability of an antioxidant to donate a hydrogen atom to quench free radicals. The ORAC assay is a classic example of a HAT-based method.[6]

It's important to note that many antioxidants can act through both mechanisms, and the predominant pathway can be influenced by the reaction environment.

In-Depth Analysis and Protocols

This section provides a detailed examination of the DPPH, ABTS, and ORAC assays, including their mechanisms, experimental protocols, and the rationale behind key procedural steps.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of antioxidants.[7][8]

DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[9][10] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[7] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[7]

Why 517 nm? This wavelength corresponds to the maximum absorbance of the DPPH radical.[9] Measuring the decrease in absorbance at this specific wavelength provides the most sensitive and accurate quantification of the radical's reduction by the antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH working solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with test compound/standard A->C B Prepare serial dilutions of test compound and standard (α-tocopherol, etc.) B->C D Incubate in the dark for a defined period (e.g., 30 minutes) C->D Initiates scavenging reaction E Measure absorbance at 517 nm D->E Allows reaction to reach endpoint F Calculate % inhibition E->F G Determine IC50 value F->G

DPPH Assay Workflow

Why a 30-minute incubation? The reaction kinetics between antioxidants and DPPH can vary. A 30-minute incubation period is a widely accepted standard that allows for the majority of antioxidants to reach a steady-state reaction endpoint, ensuring a more accurate and reproducible measurement of their scavenging capacity.[11]

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol to obtain an absorbance of approximately 1.0 at 517 nm. Prepare this solution fresh daily and protect it from light.[11]

    • Test Compounds and Standards: Prepare stock solutions of α-tocopherol and other standards (e.g., Trolox, ascorbic acid, gallic acid) in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions from the stock solutions.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the test compound or standard at various concentrations to the wells.

    • For the blank (control), add 100 µL of the solvent instead of the sample.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.[7]

    • Plot the % inhibition against the concentration of the test compound/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates greater antioxidant activity.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for measuring the total antioxidant capacity of both hydrophilic and lipophilic compounds.[2][5]

ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate.[2] The ABTS•+ radical has a characteristic blue-green color with absorption maxima at 415, 645, 734, and 815 nm.[2] Antioxidants in the sample reduce the ABTS•+, causing the solution to decolorize. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and potency.[2]

Why 734 nm? While the ABTS•+ radical has several absorption peaks, the measurement at 734 nm is preferred to avoid interference from colored compounds in the sample, which are more likely to absorb at lower wavelengths.[12]

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare ABTS and potassium persulfate solutions B Mix to generate ABTS•+ radical cation A->B C Incubate in the dark (12-16 hours) B->C Allows for complete radical formation D Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm C->D F Mix diluted ABTS•+ solution with test compound/standard D->F E Prepare serial dilutions of test compound and standard (Trolox) E->F G Incubate for a defined period (e.g., 6 minutes) F->G Initiates scavenging reaction H Measure absorbance at 734 nm G->H Allows reaction to proceed I Calculate % inhibition H->I J Determine TEAC value I->J

ABTS Assay Workflow

Why a 12-16 hour pre-incubation? This extended incubation period ensures the complete formation of the ABTS radical cation, leading to a stable and reproducible starting point for the assay.[13]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[2]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13] Dilute the resulting ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compounds and Standards: Prepare a stock solution of Trolox (a water-soluble analog of Vitamin E) and test compounds in a suitable solvent. Create a series of dilutions.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Add 10 µL of the test compound or Trolox standard at various concentrations to the wells.

    • For the blank (control), add 10 µL of the solvent.

    • Mix gently and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[14]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ radical scavenging activity using the same formula as for the DPPH assay.

    • Create a standard curve by plotting the % inhibition against the concentration of Trolox.

    • The antioxidant activity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[15][16]

This assay uses a peroxyl radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), which thermally decomposes to produce peroxyl radicals.[17] These radicals quench the fluorescence of a probe, most commonly fluorescein. In the presence of an antioxidant, the fluorescent probe is protected from oxidative damage, and its fluorescence decay is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[18]

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis A Prepare fluorescein working solution D Add fluorescein and test compound/standard to plate A->D B Prepare serial dilutions of test compound and standard (Trolox) B->D C Prepare AAPH solution (freshly made) F Initiate reaction by adding AAPH C->F E Pre-incubate at 37°C D->E Temperature equilibration E->F G Measure fluorescence kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) F->G Starts fluorescence decay H Calculate the Area Under the Curve (AUC) G->H I Determine the Net AUC H->I J Calculate ORAC value in Trolox Equivalents I->J

ORAC Assay Workflow

Why AAPH as a radical source? AAPH generates peroxyl radicals at a constant rate upon thermal decomposition, mimicking the types of radicals involved in lipid peroxidation in biological systems. This makes the ORAC assay more physiologically relevant than assays using non-physiological radicals.[16]

  • Reagent Preparation:

    • Phosphate Buffer (75 mM, pH 7.4): Prepare and keep at 37°C.

    • Fluorescein Stock Solution (4 µM): Prepare in phosphate buffer and store in the dark at 4°C.

    • Fluorescein Working Solution: Dilute the stock solution with phosphate buffer immediately before use.[18]

    • AAPH Solution (75 mM): Dissolve AAPH in phosphate buffer. This solution must be prepared fresh daily.[18]

    • Test Compounds and Standards: Prepare a stock solution of Trolox and test compounds in a suitable solvent and create a series of dilutions.

  • Assay Procedure (96-well black microplate):

    • Add 150 µL of the fluorescein working solution to each well.[18]

    • Add 25 µL of the test compound or Trolox standard at various concentrations to the wells.

    • Add 25 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 30 minutes in the microplate reader.[19]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[19]

    • Immediately begin recording the fluorescence every 1-2 minutes for 60-90 minutes (Excitation: 485 nm, Emission: 528 nm).[18]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample/standard.

    • Create a standard curve by plotting the Net AUC against the concentration of Trolox.

    • The ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter (µmol TE/g or µmol TE/mL).[15]

Comparative Performance of Standard Antioxidants

The following tables summarize the antioxidant activity of α-tocopherol and other common standards in the DPPH, ABTS, and ORAC assays. It is important to note that these values can vary depending on the specific experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 ValueReference(s)
α-Tocopherol >100 µM[20]
Trolox 3.77 µg/mL (~15.1 µM)[21]
Ascorbic Acid 8.4 µg/mL (~47.7 µM)[22]
Gallic Acid 2.6 µg/mL (~15.3 µM)[22]

Note: α-Tocopherol generally shows weaker activity in the DPPH assay compared to hydrophilic antioxidants due to its lipophilic nature and slower reaction kinetics.

Table 2: ABTS Radical Scavenging Activity (TEAC Values)

CompoundTEAC Value (Trolox Equivalents)Reference(s)
α-Tocopherol ~1.0[23]
Trolox 1.0 (by definition)N/A
Ascorbic Acid ~1.0[3]
Gallic Acid ~2.5[3]

Note: TEAC values represent the molar concentration of a Trolox solution with the same antioxidant activity as a 1 mM solution of the substance being investigated.

Table 3: Oxygen Radical Absorbance Capacity (ORAC) Values

CompoundORAC Value (µmol TE/µmol)Reference(s)
α-Tocopherol ~1.0[16]
Trolox 1.0 (by definition)N/A
Ascorbic Acid ~0.5[24]
Gallic Acid ~3.0[24]

Concluding Remarks for the Practicing Scientist

This guide provides a framework for understanding and implementing key in vitro antioxidant assays, with a focus on the comparative performance of α-tocopherol and other standard compounds. The choice of assay should be guided by the specific research question and the chemical nature of the compounds being investigated. For a comprehensive assessment, it is recommended to use a panel of assays that operate through different mechanisms.

By adhering to standardized protocols and understanding the underlying principles of each method, researchers can generate reliable and comparable data, paving the way for the successful development of novel antioxidant-based therapeutics.

References

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626.
  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions.
  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Zen-Bio.
  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1), 106.
  • Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.
  • National Center for Biotechnology Information. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. PubMed Central.
  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
  • Cell Biolabs, Inc. (n.d.). Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Cell Biolabs, Inc.
  • protocols.io. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
  • Benkhaira, H., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Journal name, volume(issue), pages].
  • ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1.
  • Scribd. (n.d.). ORAC Assay Protocol. Scribd.
  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.
  • Azzi, A. (2007). Molecular mechanism of α-tocopherol action. Free Radical Biology and Medicine, 43(1), 16-21.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PubMed Central.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2023, February 17). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI.
  • MDPI. (n.d.).
  • ACS Publications. (2013, May 9). Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+•. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). ORAC and FRAP Values for Gallic Acid, Catechins, and Caffeine.
  • ResearchGate. (2025, March 6). In the DPPH assay; Can I use a gallic acid standard curve to infer the IC50 value of a sample that might not contain gallic acid?
  • TCI Chemicals. (2014, November 10). Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. TCI Chemicals.
  • protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
  • de Oliveira, A. C., et al. (2011). Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. Pharmaceutical Biology, 49(5), 537-542.
  • Zen-Bio, Inc. (2008, September 8). ORAC Antioxidant Assay Kit. Zen-Bio.
  • OUCI. (n.d.).
  • YouTube. (2021, May 18). ABTS Radical Scavenging Assay.
  • Absorbance.wiki. (2024, December 7).
  • National Center for Biotechnology Information. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PubMed Central.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • ResearchGate. (n.d.). The IC50 values of the DPPH scavenging activity of gallic acid (GA)...
  • ResearchGate. (2025, August 5). Is the Oxygen Radical Absorbance Capacity (ORAC) Method a Peroxyl-radical Scavenging Assay?
  • BMG LABTECH. (2022, February 2). ORAC assay measures antioxidant capacity. BMG LABTECH.
  • ResearchGate. (n.d.). Extracts and Trolox' IC50 values of DPPH• radical removal activity...
  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences.
  • Hindawi. (2022, July 9). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Hindawi.
  • ResearchGate. (n.d.). Oxygen radical absorbance capacity (ORAC, Trolox equivalents), and...
  • ResearchGate. (n.d.). Results of DPPH (IC 50 ) and ORAC (μM of Trolox) antioxidant activities of Annona squamosa, and Catunare- gam nilotica methanolic extracts.
  • ResearchGate. (n.d.). ORAC values for high antioxidant foods.
  • Wikipedia. (n.d.). Gallic acid. Wikipedia.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS No. 22246-13-5). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Hazard Assessment and Personal Protective Equipment (PPE)

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Therefore, the following personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure, in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4][5]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and subsequent irritation.
Eye Protection Safety goggles or a face shield.To protect against splashes or airborne particles that could cause serious eye irritation.
Body Protection A properly fitted laboratory coat.To protect skin and clothing from contamination.
Respiratory Use only in a well-ventilated area or under a chemical fume hood. A respirator may be required for large quantities.To minimize the inhalation of dust or aerosols, which may cause respiratory tract irritation. Engineering controls like fume hoods are the primary line of defense.[6]

Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[7][8] Incompatible wastes must never be mixed, as this can lead to violent reactions, the release of toxic gases, or other hazardous situations.[8]

Solid Waste:

  • Collect unused or expired this compound and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical.

Liquid Waste:

  • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

  • Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or acids.[8]

Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic," "Irritant").[8][9][10]

On-Site Accumulation and Storage

Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation and under the control of laboratory personnel.[8][10][11]

  • Storage: Keep waste containers securely closed except when adding waste.[7][9]

  • Secondary Containment: Use secondary containment for all liquid hazardous waste to prevent spills.[7]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes, the limit is one quart.[11]

The following diagram illustrates the decision-making process for handling and segregating waste in the laboratory.

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Protocol

The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12] In-lab treatment or neutralization is not advised.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all waste materials (solid and liquid) contaminated with this compound in separate, appropriately labeled, and compatible hazardous waste containers as described in Section 2.

  • Storage: Store the sealed waste containers in your designated SAA, ensuring they are away from incompatible materials.

  • Rinsate Collection: When rinsing emptied containers of the chemical, the first rinse must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]

  • Scheduling Pickup: Once a waste container is full, or if it has been in storage for one year, contact your EHS office to schedule a waste pickup.[8] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8]

  • Documentation: Maintain accurate records of the waste generated, as required by your institution and regulatory bodies like the EPA.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading.

  • PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: For solid spills, carefully sweep or vacuum the material into a hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Cleanup: Collect the absorbent material and any contaminated cleaning supplies and place them in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's Chemical Hygiene Plan.[3][6]

The final disposal of this compound will typically be handled by a licensed hazardous waste facility, most commonly through high-temperature incineration to ensure complete destruction of the compound.[12]

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

  • 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • 6-Aminoquinoline. PubChem, National Center for Biotechnology Information. [Link]

  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. PubChem, National Center for Biotechnology Information. [Link]

  • 6-Amino-3,4-dihydroisoquinolin-1(2H)-one. Appchem. [Link]

  • CAS:40615-17-6|3-Amino-3,4-dihydro-1H-quinolin-2-one. Shanghai Tachizaki. [Link]

Sources

A Senior Application Scientist's Guide to Handling 6-amino-3,4-dihydroquinolin-2(1H)-one: Personal Protective Equipment (PPE) and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 6-amino-3,4-dihydroquinolin-2(1H)-one demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), operational plans for safe handling, and procedures for disposal, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound is an aromatic amine derivative. While comprehensive toxicological data for this specific compound is not extensively published, the chemical class and data from structurally similar compounds provide a strong basis for a precautionary approach. Safety data sheets for analogous chemicals consistently highlight several key hazards[1][2][3][4][5].

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact[1][2][3]. Prolonged exposure can lead to redness, itching, and dermatitis.

  • Serious Eye Irritation/Damage (H318/H319): Poses a significant risk of causing serious eye irritation or damage[1][2]. Direct contact with the eyes can result in pain, redness, and potential impairment of vision.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol[1][2][3][4]. This underscores the importance of handling the solid form in a well-ventilated area.

  • Acute Oral Toxicity (H302): May be harmful if swallowed[1][2][3].

The causality behind these hazards lies in the reactivity of the aromatic amine functional group. Amines can be basic and reactive towards biological macromolecules, leading to irritation at points of contact. Furthermore, fine chemical powders present an inhalation risk. Therefore, our PPE strategy must create a comprehensive barrier against dermal, ocular, and respiratory exposure.

The Hierarchy of Controls: PPE as the Final Barrier

Before relying on PPE, always apply the hierarchy of controls. This foundational principle of laboratory safety prioritizes eliminating or minimizing hazards at their source.

  • Engineering Controls: Your primary line of defense. Always handle this compound inside a certified chemical fume hood to control airborne dust and vapors[6].

  • Administrative Controls: Establish Standard Operating Procedures (SOPs) for handling this chemical, clearly mark designated work areas, and ensure all personnel are trained on its specific hazards.

  • Personal Protective Equipment (PPE): The final, essential barrier between you and the chemical hazard. The remainder of this guide focuses on the correct selection and use of PPE.

PPE Selection: A Task-Based Approach

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for common laboratory operations involving this compound.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Aliquoting (Solid) ANSI Z87.1 compliant safety glasses with side shields. A face shield is recommended for larger quantities (>1g)[7][8].Disposable, chemical-resistant gloves (Nitrile recommended). Double-gloving is best practice.Fully-buttoned laboratory coat.Required if not in a fume hood or ventilated enclosure. A NIOSH-approved N95 respirator is the minimum.
Solution Preparation & Transfers Chemical splash goggles[7]. A face shield worn over goggles provides maximum protection against splashes[8].Disposable, chemical-resistant gloves (Nitrile). Inspect for tears before use and change immediately upon contamination[7].Chemical-resistant laboratory coat or apron over a standard lab coat.Not typically required if performed within a certified chemical fume hood.
Running Reactions & Workup Chemical splash goggles.Disposable, chemical-resistant gloves (Nitrile). Change gloves frequently, especially after handling reaction components.Chemical-resistant laboratory coat.Not required if performed within a certified chemical fume hood.
Handling Spills Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl or Neoprene over Nitrile).Chemical-resistant apron or coveralls over a laboratory coat[9].NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges[7][10].

Operational Protocols and Disposal

Adherence to standardized procedures is critical for minimizing risk. These protocols are designed to be self-validating, ensuring safety at each step.

Protocol 1: Donning and Doffing PPE

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Body Protection: Don your laboratory coat and tie back long hair.

  • Respiratory Protection: If required, perform a fit check on your respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Hand Protection: Don your inner gloves (if double-gloving), followed by your outer gloves. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove the most contaminated items first. Peel off outer gloves without touching the outside surface with your bare skin.

  • Body Protection: Unbutton your lab coat. As you remove it, fold the contaminated outside inwards.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back.

  • Respiratory Protection: Remove your respirator from the back.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Immediately wash your hands thoroughly with soap and water[5].

Protocol 2: Small Spill Emergency Response (<1 g)

A small spill can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Don the appropriate spill-response PPE as detailed in the table above.

  • Containment: If the compound is a solid, gently cover it with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne. Do not sweep the dry powder.

  • Neutralization/Absorption: For small liquid spills, use a chemical spill kit absorbent pad to soak up the material.

  • Collection: Carefully scoop the contained material and absorbent into a designated chemical waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials in the waste container.

  • Doff PPE & Dispose: Carefully doff your PPE, placing all disposable items into the chemical waste container.

  • Report: Report the incident to your laboratory supervisor or EHS department.

Spill Response Workflow

Spill_Response_Workflow start Spill of 6-amino-3,4-dihydro- quinolin-2(1H)-one Identified alert Alert Nearby Personnel start->alert assess Assess Spill Size & Location alert->assess evacuate Evacuate Area Call EHS Immediately assess->evacuate Large Spill (>1 g) or Outside Fume Hood don_ppe Don Spill Response PPE: - Respirator - Goggles & Face Shield - Double Gloves (Nitrile + Butyl) - Chemical Apron assess->don_ppe Small Spill (<1 g) & Contained contain Cover Solid Spill with Absorbent (e.g., Vermiculite) don_ppe->contain collect Carefully Collect Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Area with Solvent then Soap & Water collect->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose report Report Incident to Supervisor dispose->report

Caption: Workflow for handling a small chemical spill.

Disposal of Contaminated PPE and Waste

Proper disposal is the final step in the safe handling lifecycle.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, absorbent materials, and contaminated PPE, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a designated, sealed hazardous waste container. Do not dispose of them down the drain.

Follow your institution's specific guidelines for hazardous waste disposal. Always consult your EHS department if you are unsure of the correct procedure.

Emergency First Aid

In case of accidental exposure, immediate and correct first aid is vital.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing[1][6]. If irritation persists, seek medical attention.

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing[1][5]. If you feel unwell, get medical help[1].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell[3].

Always have the Safety Data Sheet (SDS) for the compound available when seeking medical attention.

By integrating these principles and protocols into your daily laboratory work, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one Safety and Hazards. PubChem, National Library of Medicine. [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Safety and Hazards. PubChem, National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-amino-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.